molecular formula C7H5ClF2O2S B1261304 ((Chlorodifluoromethyl)sulfonyl)benzene CAS No. 930836-30-9

((Chlorodifluoromethyl)sulfonyl)benzene

Cat. No.: B1261304
CAS No.: 930836-30-9
M. Wt: 226.63 g/mol
InChI Key: DZKIZVXCLNLUJF-UHFFFAOYSA-N
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Description

((Chlorodifluoromethyl)sulfonyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C7H5ClF2O2S and its molecular weight is 226.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[chloro(difluoro)methyl]sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKIZVXCLNLUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647179
Record name [Chloro(difluoro)methanesulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930836-30-9
Record name [Chloro(difluoro)methanesulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: ((Chlorodifluoromethyl)sulfonyl)benzene (CAS 930836-30-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

((Chlorodifluoromethyl)sulfonyl)benzene, also known as chlorodifluoromethyl phenyl sulfone, is a significant reagent in modern organic synthesis, particularly valued for its role as a non-ozone-depleting precursor for the generation of difluorocarbene (:CF₂). This versatile intermediate is crucial for the introduction of the difluoromethyl (CF₂H) and difluoromethylene (-CF₂-) moieties into organic molecules. The incorporation of these groups can profoundly influence the physicochemical and biological properties of compounds, making this reagent a valuable tool in the development of novel pharmaceuticals and agrochemicals.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and application in difluoromethylation reactions, and a mechanistic exploration of its function as a difluorocarbene source.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 930836-30-9--INVALID-LINK--
Molecular Formula C₇H₅ClF₂O₂S--INVALID-LINK--
Molecular Weight 226.63 g/mol --INVALID-LINK--
IUPAC Name (Chloro(difluoro)methyl)sulfonylbenzene
Synonyms Chlorodifluoromethyl phenyl sulfone--INVALID-LINK--
Physical Form Solid, semi-solid, or liquid--INVALID-LINK--
Storage Temperature 2-8°C, under inert atmosphere--INVALID-LINK--

Synthesis of this compound

This compound can be synthesized through two primary routes: the chlorination of difluoromethyl phenyl sulfone (PhSO₂CF₂H) or the oxidation of chlorodifluoromethyl phenyl sulfide (PhSCF₂Cl). The latter is a non-ozone-depleting substance (non-ODS) based method.

Experimental Protocol: Synthesis via Oxidation of Chlorodifluoromethyl Phenyl Sulfide

This protocol is adapted from the work of Hu and coworkers and represents a more environmentally conscious approach.[1]

Materials:

  • Chlorodifluoromethyl phenyl sulfide (PhSCF₂Cl)

  • Sodium periodate (NaIO₄)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of chlorodifluoromethyl phenyl sulfide (1.0 mmol) in a mixture of acetonitrile (5 mL) and water (5 mL), add sodium periodate (2.5 mmol).

  • Stir the resulting mixture vigorously at 50 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Organic Synthesis: A Difluorocarbene Source

The primary application of this compound is as a precursor to difluorocarbene, a highly reactive intermediate for O- and N-difluoromethylation reactions. The generation of difluorocarbene is typically achieved under basic conditions.[1]

Mechanism of Difluorocarbene Generation and Difluoromethylation

The reaction proceeds through a base-mediated elimination of the chlorodifluoromethylsulfonyl group to form difluorocarbene, which is then trapped by a nucleophile (e.g., a phenoxide or an amine).

difluorocarbene_generation reagent This compound PhSO₂CF₂Cl intermediate [PhSO₂CF₂]⁻ Intermediate reagent->intermediate + Base base Base (e.g., KOH) base->intermediate difluorocarbene Difluorocarbene :CF₂ intermediate->difluorocarbene - PhSO₂⁻ byproduct1 PhSO₂⁻ intermediate->byproduct1 product Difluoromethylated Product R-XCF₂H difluorocarbene->product + Nucleophile byproduct2 Cl⁻ nucleophile Nucleophile (R-XH, where X = O, N) nucleophile->product

Mechanism of Difluorocarbene Generation and Subsequent Nucleophilic Attack.
Experimental Protocol: O-Difluoromethylation of Phenols

This protocol provides a general procedure for the O-difluoromethylation of phenols using this compound.[1]

Materials:

  • Phenol derivative

  • This compound

  • Potassium hydroxide (KOH)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the phenol (1.0 mmol) and potassium hydroxide (3.0 mmol) in a mixture of acetonitrile (5 mL) and water (0.5 mL), add this compound (1.5 mmol).

  • Heat the reaction mixture to 50 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired aryl difluoromethyl ether.

Table of Representative Yields for O-Difluoromethylation:

Phenol DerivativeProductYield (%)
4-Methoxyphenol1-(Difluoromethoxy)-4-methoxybenzene85
4-Chlorophenol1-Chloro-4-(difluoromethoxy)benzene78
4-Nitrophenol1-(Difluoromethoxy)-4-nitrobenzene65
Experimental Protocol: N-Difluoromethylation of N-Heterocycles

This protocol outlines a general method for the N-difluoromethylation of nitrogen-containing heterocycles.[1]

Materials:

  • N-Heterocycle (e.g., imidazole, benzimidazole)

  • This compound

  • Potassium hydroxide (KOH)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the N-heterocycle (1.0 mmol) and potassium hydroxide (3.0 mmol) in a mixture of acetonitrile (5 mL) and water (0.5 mL), add this compound (1.5 mmol).

  • Stir the mixture at 50 °C and monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature, add water, and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-difluoromethylated heterocycle.

Table of Representative Yields for N-Difluoromethylation:

N-HeterocycleProductYield (%)
Imidazole1-(Difluoromethyl)-1H-imidazole75
Benzimidazole1-(Difluoromethyl)-1H-benzimidazole72

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature reveals a notable absence of studies on the specific biological activity or the engagement of this compound in any signaling pathways. Its primary role is established as a synthetic reagent for the introduction of difluoromethyl groups into other molecules. While the broader class of benzene sulfonamides is known to exhibit a wide range of biological activities, no specific data is available for this particular compound. Consequently, a diagram for a biological signaling pathway cannot be provided at this time. Researchers in drug development may find this compound useful for synthesizing analogs of biologically active molecules to probe the effect of difluoromethyl substitution.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and efficient reagent for the synthesis of O- and N-difluoromethylated compounds. Its utility as a non-ODS difluorocarbene precursor makes it an attractive choice for synthetic chemists. The experimental protocols provided herein offer a practical guide for its synthesis and application. While its direct biological activity remains unexplored, its role in the synthesis of potentially bioactive molecules underscores its importance in the field of medicinal chemistry and drug discovery. Future research may yet uncover direct biological roles for this compound, but for now, its primary value lies in its synthetic utility.

References

"((Chlorodifluoromethyl)sulfonyl)benzene" molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ((Chlorodifluoromethyl)sulfonyl)benzene, a significant fluorinated compound with applications in organic synthesis. The document details its molecular structure, physicochemical properties, and outlines a general synthesis methodology. Furthermore, it explores the broader context of sulfonyl-containing compounds in drug discovery and their potential biological implications, while also addressing the necessary safety and handling protocols. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Molecular Structure and Properties

This compound, also known as chlorodifluoromethyl phenyl sulfone, is an organosulfur compound with a distinct molecular architecture that imparts unique chemical reactivity.

Molecular Formula: C₇H₅ClF₂O₂S

Molecular Weight: 226.63 g/mol [1][2]

CAS Number: 930836-30-9[1][2]

The structure consists of a phenyl group attached to a sulfonyl group, which in turn is bonded to a chlorodifluoromethyl group. The presence of the electron-withdrawing sulfonyl group and the halogenated methyl group significantly influences the electronic properties of the benzene ring and the reactivity of the entire molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₅ClF₂O₂S[1]
Molecular Weight226.63 g/mol [1][2]
CAS Number930836-30-9[1][2]
AppearanceSolid or semi-solid[2]
Storage Temperature2-8°C, under inert atmosphere[2]

Synthesis and Experimental Protocols

A plausible synthetic pathway involves the reaction of a suitable benzene derivative with a source of the chlorodifluoromethylsulfonyl group. The synthesis of analogous aryl sulfonyl chlorides often involves the diazotization of a substituted aniline, followed by reaction with sulfur dioxide and a copper(I) chloride catalyst.

General Experimental Workflow for Arylsulfonyl Chloride Synthesis:

G cluster_0 Diazotization cluster_1 Sulfonylation cluster_2 Purification A Substituted Aniline C Diazonium Salt Intermediate A->C Reaction at low temperature B Sodium Nitrite & Hydrochloric Acid B->C E Aryl Sulfonyl Chloride C->E Reaction in a polar solvent D Sulfur Dioxide & Cuprous Chloride D->E F Crude Product E->F G Pure Aryl Sulfonyl Chloride F->G Distillation/Recrystallization

Figure 1: General workflow for the synthesis of arylsulfonyl chlorides.

For the specific synthesis of this compound, modifications to this general protocol would be necessary to introduce the chlorodifluoromethyl moiety. This could potentially involve starting with a precursor already containing the CClF₂ group or introducing it at a later stage of the synthesis.

Applications in Organic Synthesis

The primary application of this compound is as a robust difluorocarbene reagent. Difluorocarbene (:CF₂) is a highly reactive intermediate that can participate in various cycloaddition and insertion reactions, making it a valuable tool for the synthesis of fluorinated organic molecules. The use of this compound offers an advantage as it is derived from non-ozone-depleting substances.

Biological Context and Drug Development Potential

While there is no direct research on the biological activity of this compound, the broader classes of sulfone and sulfonamide-containing compounds are of significant interest in drug discovery and development.

The sulfonyl group is a key pharmacophore in a wide range of therapeutic agents. Its presence can influence a molecule's solubility, metabolic stability, and ability to bind to biological targets. The introduction of sulfonyl groups can enhance the binding affinity of drug molecules to proteins through hydrogen bond interactions. Furthermore, the stability of the sulfonyl group can increase the metabolic stability of drugs, prolonging their duration of action.

Fluorinated organic compounds also play a crucial role in modern pharmaceuticals. The incorporation of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule, often leading to improved efficacy and pharmacokinetic profiles.

Given these established roles, this compound and its derivatives represent an area of potential interest for the development of new therapeutic agents. However, any potential biological activity and toxicological profile would need to be thoroughly investigated through in vitro and in vivo studies.

Logical Relationship of Sulfonyl Compounds in Drug Discovery:

G A Sulfonyl-Containing Compound B Improved Physicochemical Properties A->B Influences C Enhanced Biological Activity A->C Contributes to D Increased Metabolic Stability A->D Provides E Potential Therapeutic Agent B->E C->E D->E

Figure 2: The role of the sulfonyl group in drug discovery.

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, based on the data available for related sulfonyl chlorides, appropriate precautions should be taken.

Table 2: General Safety and Handling Precautions for Sulfonyl Chlorides

PrecautionDescription
Personal Protective Equipment (PPE)Wear protective gloves, clothing, eye, and face protection.
HandlingUse only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
StorageStore in a dry, cool, and well-ventilated place. Keep container tightly closed.
In case of exposureIn case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. Seek immediate medical attention if symptoms persist.

It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before handling.

Conclusion

This compound is a compound with a well-defined molecular structure and significant potential as a synthetic reagent. While detailed experimental protocols and biological activity data are currently limited in the public domain, the established importance of sulfonyl and fluorinated moieties in medicinal chemistry suggests that this compound and its derivatives may warrant further investigation for drug discovery applications. This guide serves as a foundational resource, consolidating the available technical information and providing a framework for future research and development efforts.

References

Spectroscopic and Synthetic Insights into ((Chlorodifluoromethyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Discovery and Development

This technical guide provides an in-depth analysis of the spectroscopic properties of ((Chlorodifluoromethyl)sulfonyl)benzene, a versatile reagent in organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR) data and the experimental protocols for its synthesis and characterization.

Spectroscopic Data Summary

The NMR spectroscopic data for this compound provides a clear fingerprint for its structural identification. The key quantitative data from ¹H, ¹³C, and ¹⁹F NMR analyses are summarized in the table below for straightforward reference and comparison.

Nucleus Chemical Shift (δ) / ppm Coupling Constant (J) / Hz Multiplicity Assignment
¹H NMR7.997.6Doublet of triplets2H, ortho-Ar-H
7.787.6Triplet1H, para-Ar-H
7.667.6Triplet2H, meta-Ar-H
¹³C NMR136.2SingletAr-C
135.2SingletAr-C
130.2SingletAr-C
129.5SingletAr-C
124.2 (t)J(C-F) = 318.5Triplet-CF₂Cl
¹⁹F NMR-28.9Singlet-CF₂Cl

Experimental Protocols

The synthesis and spectroscopic characterization of this compound are based on the procedures outlined in the primary literature.

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from commercially available reagents. The workflow for this synthesis is depicted in the diagram below.

G Synthesis of this compound A Sodium benzenesulfinate C Reaction in Acetonitrile A->C + B Chlorodifluoroacetic anhydride B->C D This compound C->D Stirring at room temp. E Purification (Column Chromatography) D->E

A high-level overview of the synthetic workflow.

Materials:

  • Sodium benzenesulfinate

  • Chlorodifluoroacetic anhydride

  • Acetonitrile (anhydrous)

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of sodium benzenesulfinate in anhydrous acetonitrile, chlorodifluoroacetic anhydride is added dropwise at room temperature under a nitrogen atmosphere.

  • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford pure this compound.

NMR Spectroscopic Analysis

The following protocols were employed for the acquisition of NMR spectra.

G NMR Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample This compound Tube NMR Tube Sample->Tube Solvent CDCl₃ Solvent->Tube + TMS (internal standard) Spectrometer Bruker 400 MHz Spectrometer Tube->Spectrometer H1 ¹H NMR Spectrometer->H1 C13 ¹³C NMR Spectrometer->C13 F19 ¹⁹F NMR Spectrometer->F19 Software NMR Processing Software H1->Software C13->Software F19->Software Analysis Spectral Analysis Software->Analysis Fourier Transform, Phasing, Baseline Correction

Workflow for obtaining and processing NMR data.

Instrumentation:

  • A 400 MHz NMR spectrometer was utilized for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.

Sample Preparation:

  • The purified compound was dissolved in deuterated chloroform (CDCl₃).

  • Tetramethylsilane (TMS) was used as an internal standard for ¹H and ¹³C NMR.

  • Trichlorofluoromethane (CFCl₃) was used as an external standard for ¹⁹F NMR.

Data Acquisition and Processing:

  • Standard pulse programs were used for the acquisition of one-dimensional spectra.

  • The acquired free induction decays (FIDs) were processed using standard NMR software, involving Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

This guide provides the essential spectroscopic data and experimental procedures for this compound, serving as a valuable resource for its application in synthetic and medicinal chemistry research.

An In-depth Technical Guide to the Physical and Chemical Properties of Phenylsulfonyl Chlorodifluoromethane (PhSO2CF2Cl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylsulfonyl chlorodifluoromethane (PhSO2CF2Cl), with the CAS Number 930836-30-9, is a sulfonyl compound that has garnered interest in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity. The information presented is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physical Properties

Quantitative physical data for pure PhSO2CF2Cl is not extensively documented in readily available literature. The following table summarizes the available experimental and predicted data.

PropertyValueSource
Molecular Formula C7H5ClF2O2S[1]
Molecular Weight 226.63 g/mol [1]
Physical State Colorless liquid[2]
Boiling Point 276.6 ± 40.0 °C (Predicted)[3]
Density 1.476 ± 0.06 g/cm³ (Predicted)[3]
Melting Point No data available[2]

Chemical Properties and Reactivity

PhSO2CF2Cl is a versatile reagent in organic synthesis, primarily acting as a precursor for the difluorocarbene radical or participating in nucleophilic substitution reactions.

Difluorocarbene Generation: PhSO2CF2Cl can serve as a source of difluorocarbene (:CF2), a highly reactive intermediate. This reactivity is particularly useful for the difluoromethylation of various substrates, including O- and N-difluoromethylations.[3][4] The phenylsulfonyl group acts as a good leaving group, facilitating the generation of the carbene under appropriate reaction conditions.[3]

Reactivity as an Electrophile: The sulfonyl group activates the C-Cl bond, making the carbon atom susceptible to nucleophilic attack. This allows for the introduction of the PhSO2CF2- moiety into various molecules.

Applications in Synthesis: The unique reactivity of PhSO2CF2Cl and related compounds makes them valuable tools in the synthesis of fluorinated organic molecules.[4] The introduction of fluorine atoms can significantly alter the biological and physical properties of molecules, a strategy often employed in drug discovery and materials science.[3] For instance, p-chlorophenyl chlorodifluoromethyl sulfone has been shown to be an effective difluorocarbene reagent for the N-difluoromethylation of different N-heterocyclic compounds.[5]

Experimental Protocols

Synthesis of Phenylsulfonyl Chlorodifluoromethane (PhSO2CF2Cl)

A detailed experimental protocol for the synthesis of PhSO2CF2Cl has been reported.[2] The following is a summary of the procedure:

Method A: Under a nitrogen atmosphere, a solution of LHMDS in THF is added dropwise to a cooled (-78°C) mixture of N-chlorosuccinimide and PhSO2CF2H in THF. The reaction is stirred at -78°C for an additional 2 hours. The reaction is then quenched with a saturated aqueous solution of NH4Cl and extracted with diethyl ether. The organic phase is washed with brine and dried over anhydrous MgSO4. After filtration and solvent evaporation, the crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:30, v/v) as the eluent to yield PhSO2CF2Cl as a colorless liquid.[2]

Experimental Workflow for the Synthesis of PhSO2CF2Cl

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification NCS N-Chlorosuccinimide temp -78 °C NCS->temp PhSO2CF2H PhSO2CF2H PhSO2CF2H->temp LHMDS LHMDS in THF LHMDS->temp time 2 hours temp->time quench Quench with sat. NH4Cl (aq) time->quench atmosphere N2 Atmosphere extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate chromatography Silica Gel Chromatography (EtOAc/Petroleum Ether 1:30) evaporate->chromatography product PhSO2CF2Cl (Colorless Liquid) chromatography->product

Caption: Workflow for the synthesis of PhSO2CF2Cl.

Spectroscopic Characterization

The following sections detail the expected and reported spectroscopic data for PhSO2CF2Cl.

Infrared (IR) Spectroscopy: The IR spectrum of PhSO2CF2Cl provides information about its functional groups.

Experimental Protocol for IR Spectroscopy: A thin film of the liquid sample is prepared between two salt plates (e.g., NaCl or KBr) and the spectrum is recorded using an FTIR spectrometer.[2]

Reported IR Data: The following characteristic peaks have been reported for PhSO2CF2Cl (film): 3073, 1585, 1451, 1365, 1190, 1120, 1079, 930, 757, 719, 684, 657, 606, 582, 551, 428 cm⁻¹.[2]

Expected IR Absorptions:

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000C-H stretch (aromatic)Medium to Weak
1590 - 1450C=C stretch (aromatic ring)Medium to Strong
1380 - 1340SO₂ asymmetric stretchStrong
1190 - 1160SO₂ symmetric stretchStrong
1150 - 1050C-F stretchStrong
800 - 700C-Cl stretchStrong

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of PhSO2CF2Cl.

Experimental Protocol for NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 300 MHz for ¹H NMR) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR).[2]

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the protons in the phenyl group.

Reported ¹H NMR Data (300 MHz, CDCl₃): δ 7.67 (t, J = 7.2 Hz, 2H), 7.80 (t, J = 7.5 Hz, 1H), 8.05 (d, J = 7.8 Hz, 2H).[2]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms in the molecule. Although specific experimental data for PhSO2CF2Cl is not readily available, the expected chemical shifts can be predicted based on the structure.

Expected ¹³C NMR Chemical Shifts:

Carbon AtomExpected Chemical Shift (ppm)
Aromatic C-H125 - 135
Aromatic C-S135 - 145
CF₂Cl120 - 130 (triplet due to C-F coupling)

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. No experimental ¹⁹F NMR data for PhSO2CF2Cl has been found in the searched literature. However, based on similar structures, a singlet or a narrowly split multiplet would be expected in the region typical for -CF₂Cl groups.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol for Mass Spectrometry: The mass spectrum can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), coupled with a mass analyzer.

Expected Fragmentation Pattern: The mass spectrum of PhSO2CF2Cl is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of Cl, SO₂, and cleavage of the phenyl-sulfur bond.

Signaling Pathways and Logical Relationships

As PhSO2CF2Cl is primarily a synthetic reagent, its direct involvement in biological signaling pathways is not established. However, the logical relationship in its application as a difluorocarbene source can be visualized.

Logical Flow for Difluorocarbene Generation and Reaction

G start PhSO2CF2Cl condition Activation (e.g., Base, Heat) start->condition intermediate Difluorocarbene (:CF2) condition->intermediate byproduct PhSO2- + Cl- condition->byproduct product Difluoromethylated Product intermediate->product substrate Substrate (e.g., Phenol, Amine) substrate->product

Caption: Generation of difluorocarbene from PhSO2CF2Cl.

Conclusion

Phenylsulfonyl chlorodifluoromethane is a valuable synthetic reagent with specific applications in fluorination chemistry. While some of its physical and chemical properties have been characterized, a complete experimental dataset is not yet available in the public domain. This guide consolidates the existing information and provides a framework for its synthesis and characterization, which should aid researchers in its effective utilization and further investigation. The provided experimental protocols and logical diagrams offer a practical resource for laboratory work and conceptual understanding.

References

Unveiling ((Chlorodifluoromethyl)sulfonyl)benzene: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

((Chlorodifluoromethyl)sulfonyl)benzene, a compound of growing interest in synthetic chemistry, has emerged as a valuable building block, particularly in the synthesis of novel halogenated molecules. This technical guide provides a comprehensive overview of the discovery, history, and detailed synthetic protocols for this compound, catering to researchers and professionals in the fields of chemical synthesis and drug development. The unique combination of a chlorodifluoromethyl group and a sulfonylbenzene moiety imparts specific reactivity and properties that are increasingly being explored for various applications.

Discovery and History

The first documented synthesis of this compound is reported in a 2012 publication in the scientific journal Tetrahedron Letters by Krzysztof M. Borys, Maciej D. Korzyński, and Zbigniew Ochal.[1][2][3][4][5] Their work, titled "Simple and efficient synthesis of trihalomethyl and dihalonitromethyl aryl sulfones," introduced a novel and straightforward method for the preparation of this and related compounds. This publication stands as the foundational reference for the synthesis of this compound and has been cited in subsequent studies exploring the applications of halogenated sulfones. Prior to this 2012 report, there is no readily available information on the synthesis or characterization of this specific molecule in the public domain, suggesting that Borys and his colleagues were the first to describe it.

The development of synthetic routes to compounds like this compound is significant in the context of medicinal chemistry and materials science. The incorporation of fluorine and fluorinated alkyl groups into organic molecules is a well-established strategy for modulating their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The sulfonyl group, being a key pharmacophore in many drugs, further enhances the potential utility of this compound in the design of new therapeutic agents.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and databases.

PropertyValue
CAS Number 930836-30-9
Molecular Formula C₇H₅ClF₂O₂S
Molecular Weight 226.63 g/mol
Appearance White to off-white solid
Melting Point 45-49 °C

Note: Physical properties may vary slightly between different suppliers and batches.

Experimental Protocols

The seminal work by Borys et al. provides a detailed experimental procedure for the synthesis of this compound. The following is a detailed description of the methodology based on their publication.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from commercially available reagents.

Step 1: Synthesis of Sodium dichlorofluoromethanesulfinate

  • Reagents: Sodium dithionite, Dichlorofluoromethane, Sodium hydroxide, Water, Acetone.

  • Procedure: In a reaction vessel, sodium dithionite is dissolved in a solution of sodium hydroxide in water. The vessel is cooled, and dichlorofluoromethane is introduced. The reaction mixture is stirred vigorously at a controlled temperature. After the reaction is complete, acetone is added to precipitate the product. The resulting solid is filtered, washed with acetone, and dried under vacuum to yield sodium dichlorofluoromethanesulfinate.

Step 2: Synthesis of this compound

  • Reagents: Sodium dichlorofluoromethanesulfinate, Benzene, Aluminum chloride.

  • Procedure: Anhydrous aluminum chloride is suspended in benzene under an inert atmosphere. Sodium dichlorofluoromethanesulfinate is then added portion-wise to the suspension while maintaining a specific reaction temperature. The reaction mixture is stirred for a designated period. Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic extracts are washed with water, a saturated solution of sodium bicarbonate, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data from Synthesis

ParameterValue
Yield 75%
Melting Point 47-48 °C

Characterization Data

The structure of the synthesized this compound was confirmed by the authors using various spectroscopic techniques.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.05-8.03 (m, 2H), 7.77-7.73 (m, 1H), 7.65-7.61 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 137.4, 135.1, 130.0, 129.8, 122.3 (t, J = 293.1 Hz).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -50.4 (s).

  • Mass Spectrometry (EI): m/z (%) = 226 (M⁺, 5), 141 (100), 77 (85).

Visualizing the Synthesis

To better understand the synthesis process, the following diagrams illustrate the experimental workflow.

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Synthesis of Sodium dichlorofluoromethanesulfinate cluster_step2 Step 2: Synthesis of this compound start1 Dissolve Sodium Dithionite in NaOH solution reagent1 Introduce Dichlorofluoromethane start1->reagent1 react1 Stir vigorously at controlled temperature reagent1->react1 precipitate Add Acetone to precipitate product react1->precipitate filter1 Filter, wash with Acetone, and dry under vacuum precipitate->filter1 product1 Sodium dichlorofluoromethanesulfinate filter1->product1 reagent2 Add Sodium dichlorofluoromethanesulfinate product1->reagent2 Used in Step 2 start2 Suspend AlCl₃ in Benzene start2->reagent2 react2 Stir at controlled temperature reagent2->react2 quench Quench with ice and HCl react2->quench extract Separate organic layer and extract aqueous layer quench->extract wash Wash organic extracts extract->wash dry Dry over MgSO₄ and remove solvent wash->dry purify Purify by column chromatography dry->purify product2 This compound purify->product2

Caption: A flowchart illustrating the two-step synthesis of this compound.

Logical Relationship of Synthesis

The following diagram outlines the logical progression from starting materials to the final product.

logical_relationship Logical Progression of Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product sm1 Sodium Dithionite inter1 Sodium dichlorofluoromethanesulfinate sm1->inter1 sm2 Dichlorofluoromethane sm2->inter1 sm3 Benzene final_product This compound sm3->final_product sm4 Aluminum Chloride sm4->final_product inter1->final_product

Caption: Relationship between starting materials, intermediate, and the final product.

Conclusion and Future Outlook

The discovery of a simple and efficient synthesis for this compound by Borys, Korzyński, and Ochal in 2012 has provided the scientific community with a valuable and versatile chemical tool. The detailed experimental protocols and characterization data presented in this guide offer a solid foundation for researchers to reproduce and build upon this work. Given the increasing importance of fluorinated compounds in drug discovery and materials science, it is anticipated that the applications of this compound will continue to expand. Future research may focus on exploring its reactivity in various chemical transformations, developing new derivatives with enhanced biological activities, and investigating its potential in the synthesis of advanced materials. This technical guide serves as a critical resource for professionals seeking to leverage the unique properties of this compound in their research and development endeavors.

References

An In-Depth Technical Guide to ((Chlorodifluoromethyl)sulfonyl)benzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Fluorinated Building Block

((Chlorodifluoromethyl)sulfonyl)benzene, also known as chlorodifluoromethyl phenyl sulfone, is a versatile organofluorine compound that has garnered interest in synthetic and medicinal chemistry. Its unique structural features, particularly the presence of the chlorodifluoromethylsulfonyl group, make it a valuable reagent and a potential pharmacophore in drug design. This technical guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Properties and Spectroscopic Data

PropertyValueReference
CAS Number 930836-30-9[1]
Molecular Formula C₇H₅ClF₂O₂S[1]
Molecular Weight 226.63 g/mol [1]
Appearance Colorless liquid[1]
¹H NMR (CDCl₃, 300 MHz) δ 7.67 (t, J = 16.2 Hz, 2H), 7.84 (t, J = 15.3 Hz, 1H), 8.05 (d, J = 8.1 Hz, 2H)[1]
¹⁹F NMR (CDCl₃, 282 MHz) δ -63.0 (s, 2F)[1]
¹³C NMR (CDCl₃, 125 MHz) δ 136.3, 131.2, 130.8, 129.7, 126.4 (t, J = 333.6 Hz)[1]
Infrared (film) 3073, 1585, 1451, 1365, 1190, 1120, 1079, 930, 757, 719, 684, 657, 606, 582, 551, 428 cm⁻¹[1]
Mass Spectrometry (EI) m/z (%): 226 (M⁺, 0.57), 77 (100.00)[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from commercially available materials. The general workflow involves the preparation of a precursor followed by oxidation.

Synthesis_Workflow Thiophenol Thiophenol reaction1 Reaction Thiophenol->reaction1 CFCl3 Trichlorofluoromethane CFCl3->reaction1 NaOH NaOH NaOH->reaction1 Na2SO3 Na₂SO₃ Na2SO3->reaction1 Chlorodifluoromethyl_phenyl_sulfide Chlorodifluoromethyl phenyl sulfide reaction2 Oxidation Chlorodifluoromethyl_phenyl_sulfide->reaction2 mCPBA m-CPBA mCPBA->reaction2 Target_Compound This compound reaction1->Chlorodifluoromethyl_phenyl_sulfide reaction2->Target_Compound

General synthesis workflow for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of Chlorodifluoromethyl phenyl sulfide

A detailed procedure for a related compound, fluoromethyl phenyl sulfide, is available in Organic Syntheses, which can be adapted.[2] A more direct, though less detailed, synthesis of chlorodifluoromethyl phenyl sulfide is described in the literature.[1] In a typical procedure, thiophenol is reacted with trichlorofluoromethane in the presence of a base such as sodium hydroxide and a reducing agent like sodium sulfite. The reaction mixture is typically stirred at room temperature. After an aqueous workup and extraction with an organic solvent, the crude chlorodifluoromethyl phenyl sulfide is obtained and can be purified by distillation.

Step 2: Oxidation to this compound

The crude chlorodifluoromethyl phenyl sulfide is then oxidized to the corresponding sulfone. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[1] The reaction is typically carried out in a chlorinated solvent like dichloromethane at room temperature. After the reaction is complete, the mixture is washed with a basic aqueous solution to remove the resulting m-chlorobenzoic acid. The organic layer is then dried and concentrated to afford this compound, which can be further purified by column chromatography. A 79% yield has been reported for this two-step process.[1]

Reactivity as a Difluorocarbene Precursor

This compound serves as an effective precursor for the generation of difluorocarbene (:CF₂), a highly reactive intermediate used in various synthetic transformations. This reactivity is particularly useful for the O- and N-difluoromethylation of various substrates.

Difluorocarbene_Generation Substrate This compound reaction Elimination Substrate->reaction Base Base (e.g., t-BuOK) Base->reaction Difluorocarbene Difluorocarbene (:CF₂) reaction2 Nucleophilic Attack Difluorocarbene->reaction2 Nucleophile Nucleophile (R-OH, R₂NH) Nucleophile->reaction2 Product Difluoromethylated Product (R-OCF₂H, R₂NCF₂H) reaction->Difluorocarbene reaction2->Product

Generation of difluorocarbene and subsequent nucleophilic attack.
O-Difluoromethylation of Phenols

This compound can be used for the O-difluoromethylation of phenols in the presence of a base. The reaction proceeds via the in-situ generation of difluorocarbene, which is then trapped by the phenoxide.

Substrate (Phenol)BaseSolventTemperature (°C)Yield (%)Reference
4-tert-Butylphenolt-BuOKDMF0 to rt85[1]
4-Methoxyphenolt-BuOKDMF0 to rt82[1]
2-Naphtholt-BuOKDMF0 to rt78[1]

General Experimental Protocol for O-Difluoromethylation:

To a solution of the phenol (1.0 mmol) and this compound (1.2 mmol) in anhydrous DMF (5 mL) at 0 °C is added potassium tert-butoxide (1.5 mmol) in portions. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for several hours. The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired O-difluoromethylated product.[1]

N-Difluoromethylation of Heterocycles

Similarly, this compound is an effective reagent for the N-difluoromethylation of various nitrogen-containing heterocycles.

Substrate (Heterocycle)BaseSolventTemperature (°C)Yield (%)Reference
Imidazolet-BuOKDMF0 to rt75[1]
Benzimidazolet-BuOKDMF0 to rt72[1]
1,2,4-Triazolet-BuOKDMF0 to rt68[1]

General Experimental Protocol for N-Difluoromethylation:

A procedure similar to the O-difluoromethylation is followed. To a solution of the N-heterocycle (1.0 mmol) and this compound (1.2 mmol) in anhydrous DMF (5 mL) at 0 °C, potassium tert-butoxide (1.5 mmol) is added. The mixture is stirred at 0 °C and then at room temperature. After workup and purification, the N-difluoromethylated product is obtained.[1]

Applications in Drug Development

The introduction of fluorine-containing functional groups is a widely used strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The chlorodifluoromethylsulfonyl group, and the related difluoromethyl group that can be introduced using this compound, are of particular interest.

While specific biological activity data for this compound itself is not extensively reported in the public domain, the broader class of benzene sulfonamides and sulfones are known to exhibit a wide range of biological activities. These include antibacterial, anticancer, anti-inflammatory, and antiviral properties. The incorporation of the chlorodifluoromethyl moiety can modulate these activities and improve the pharmacokinetic profile of potential drug candidates.

Potential Signaling Pathway Interactions:

The sulfonyl group is a key pharmacophore in many enzyme inhibitors. For example, sulfonamides are well-known inhibitors of carbonic anhydrase. The unique electronic properties of the chlorodifluoromethyl group could influence the binding of such molecules to their target enzymes.

Signaling_Pathway Drug Drug Candidate with This compound Moiety Target_Enzyme Target Enzyme (e.g., Carbonic Anhydrase) Drug->Target_Enzyme Inhibition Product Product Target_Enzyme->Product Substrate Substrate Substrate->Target_Enzyme Biological_Response Biological Response Product->Biological_Response

References

An In-depth Technical Guide to the Chemistry of ((Chlorodifluoromethyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemistry of ((chlorodifluoromethyl)sulfonyl)benzene, a significant reagent in modern organic synthesis, particularly in the introduction of the difluoromethyl group. This document details its synthesis, chemical properties, and reactivity, with a focus on its application as a difluorocarbene precursor. Furthermore, it explores the broader significance of sulfonyl and fluorinated moieties in medicinal chemistry, outlining potential applications for drug development. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to support researchers in their practical applications of this versatile compound.

Introduction

This compound has emerged as a valuable tool for synthetic chemists, primarily serving as a convenient and effective precursor for the generation of difluorocarbene (:CF₂). Difluorocarbene is a highly reactive intermediate that enables the introduction of the difluoromethyl (CF₂H) group into a wide range of organic molecules. The incorporation of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] The difluoromethyl group, in particular, is often used as a bioisostere for hydroxyl or thiol groups, offering improved pharmacokinetic properties.

The sulfonyl group itself is a key pharmacophore present in numerous therapeutic agents. Its ability to act as a hydrogen bond acceptor and its metabolic stability contribute to the pharmacological profile of many drugs.[2][3] This guide will delve into the specific chemistry of this compound, providing the necessary technical details for its utilization in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

PropertyValueReference
CAS Number 930836-30-9
Molecular Formula C₇H₅ClF₂O₂S
Molecular Weight 226.63 g/mol
Appearance Solid, semi-solid, or liquid
Storage Temperature 2-8°C under an inert atmosphere
Purity Typically ≥95%
InChI Code 1S/C7H5ClF2O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H
InChI Key DZKIZVXCLNLUJF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)C(F)(F)Cl

Synthesis of this compound

A general procedure for the synthesis of a related compound, benzenesulfonyl chloride, involves the reaction of benzene with chlorosulfonic acid.[4]

Hypothetical Synthetic Pathway:

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Halogen Exchange/Functionalization Benzene Benzene BenzenesulfonylChloride Benzenesulfonyl Chloride Benzene->BenzenesulfonylChloride ChlorosulfonicAcid ClSO3H ChlorosulfonicAcid->BenzenesulfonylChloride BenzenesulfonylChloride_ref Benzenesulfonyl Chloride Target This compound BenzenesulfonylChloride_ref->Target Reagents Reagents for CF2Cl introduction Reagents->Target

Caption: Hypothetical two-step synthesis of this compound.

The second step would likely involve a more complex transformation, potentially starting from a precursor like a sulfinate salt and employing a reagent that can deliver the -CF₂Cl moiety.

Reactivity and Applications in Organic Synthesis

The primary application of this compound is as a difluorocarbene reagent for O- and N-difluoromethylations.[5] This reactivity is particularly valuable for the late-stage functionalization of complex molecules in drug discovery.[6]

Generation of Difluorocarbene

Under basic conditions, this compound eliminates a chloride ion and benzenesulfinate to generate difluorocarbene.

G Start This compound Intermediate Anionic Intermediate Start->Intermediate Base Base (e.g., KOH) Base->Intermediate Carbene Difluorocarbene (:CF2) Intermediate->Carbene Byproduct Benzenesulfinate and Chloride Intermediate->Byproduct G cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 In Vitro & In Vivo Testing cluster_3 Candidate Selection Lead Lead Compound (e.g., with -OH or -SH) Difluoromethylation Difluoromethylation using This compound Lead->Difluoromethylation Analog Difluoromethylated Analog Difluoromethylation->Analog Testing Pharmacokinetic and Pharmacodynamic Profiling Analog->Testing Candidate Drug Candidate Testing->Candidate

References

In-Depth Technical Guide on the Safety and Handling of ((Chlorodifluoromethyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data and general principles of chemical safety. Due to significant data gaps in the existing literature for ((Chlorodifluoromethyl)sulfonyl)benzene, a comprehensive risk assessment must be conducted by qualified personnel before handling this compound.

Chemical Identification and Properties

This compound is a chemical compound with limited publicly available safety and toxicological data. The following tables summarize the known identifiers and properties.

Identifier Value Citation
Chemical Name This compound
CAS Number 930836-30-9
Molecular Formula C7H5ClF2O2S
Molecular Weight 226.63 g/mol
Physical and Chemical Properties Value Citation
Appearance Data not available
Odor Data not available
Melting Point/Freezing Point Data not available
Boiling Point and Boiling Range Data not available
Flash Point Data not available
Evaporation Rate Data not available
Flammability (solid, gas) Data not available
Upper/Lower Flammability or Explosive Limits Data not available
Vapor Pressure Data not available
Vapor Density Data not available
Relative Density Data not available
Solubility(ies) Data not available
Partition Coefficient: n-octanol/water Data not available
Auto-ignition Temperature Data not available
Decomposition Temperature Data not available
Viscosity Data not available

Hazard Identification and Toxicological Information

The primary known hazard associated with this compound is that it is harmful if swallowed. Due to the lack of comprehensive toxicological studies, this compound should be handled as a substance with unknown toxicity, and all potential routes of exposure (inhalation, dermal contact, and ingestion) should be minimized.

Hazard Classification Statement Citation
Acute Oral Toxicity Harmful if swallowed
Toxicological Data Value Citation
Acute Oral Toxicity (LD50) Data not available
Acute Dermal Toxicity (LD50) Data not available
Acute Inhalation Toxicity (LC50) Data not available
Skin Corrosion/Irritation Data not available
Serious Eye Damage/Irritation Data not available
Respiratory or Skin Sensitization Data not available
Germ Cell Mutagenicity Data not available
Carcinogenicity Data not available
Reproductive Toxicity Data not available
Specific Target Organ Toxicity - Single Exposure Data not available
Specific Target Organ Toxicity - Repeated Exposure Data not available
Aspiration Hazard Data not available

Experimental Protocols and Safe Handling

Given the limited safety data, a cautious approach is mandatory. The following protocols are based on general best practices for handling chemicals with unknown toxicity.

Engineering Controls
  • Ventilation: All work with this compound, including weighing and solution preparation, should be conducted in a properly functioning chemical fume hood.

  • Containment: Use of a glove box may be appropriate for procedures with a higher risk of aerosol generation.

Administrative Controls
  • Risk Assessment: A thorough risk assessment must be performed before any new procedure involving this compound.[1][2][3][4] This should be documented and approved by the responsible safety officer.

  • Standard Operating Procedures (SOPs): Detailed SOPs should be written for all experimental procedures involving this compound.

  • Training: All personnel handling the compound must be trained on its known hazards, safe handling procedures, and emergency protocols.

  • Restricted Access: The area where the compound is handled should be clearly marked and access restricted to authorized personnel.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table provides general recommendations.

Body Part Recommended PPE Citation
Eye/Face Chemical safety goggles and a face shield.[5][6][7]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene). The specific glove material should be selected based on its compatibility with the solvents being used. A flame-resistant lab coat and closed-toe shoes are mandatory. For procedures with a high risk of splashes, a chemical-resistant apron or coveralls should be worn.[5][6][7]
Respiratory For handling the solid compound or when aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. The type of respirator should be determined by a qualified industrial hygienist based on the risk assessment.[5][6][8]

Storage and Stability

  • Storage Conditions: Store in a tightly sealed container in an inert atmosphere.[9] Recommended storage temperature is between 2-8°C.[9]

  • Incompatible Materials: Data on incompatible materials is not available. However, based on its chemical structure (sulfonyl halide derivative), it may be prudent to avoid strong oxidizing agents, strong bases, and moisture.

  • Stability: No data is available on the chemical stability of this compound.

Emergency Procedures

Accidental Ingestion
  • Do NOT induce vomiting.

  • Rinse the mouth thoroughly with water.

  • Seek immediate medical attention.[10][11] Provide the medical personnel with the Safety Data Sheet if available.

Skin Contact
  • Immediately remove all contaminated clothing.

  • Flush the affected area with copious amounts of water for at least 15 minutes.[10][12]

  • Seek medical attention if irritation develops or persists.

Eye Contact
  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation
  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen.

  • If the person is not breathing, begin artificial respiration.

  • Seek immediate medical attention.

Spillage
  • Evacuate the area and prevent entry of unnecessary personnel.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontaminate the spill area with a suitable cleaning agent.

Waste Disposal

  • General Principles: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or with general household waste.

  • Waste Characterization: Due to the lack of data, it is prudent to treat waste containing this compound as hazardous waste.[13]

  • Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[13] As a sulfonyl halide derivative, hydrolysis may be a potential treatment method, but this should only be carried out by trained personnel with appropriate safety precautions in place.[14][15]

Visualizations

Risk_Assessment_Workflow Risk Assessment Workflow for Chemicals with Limited Safety Data A Identify Chemical and Gather Information (CAS No., Formula, Known Hazards) B Acknowledge Data Gaps (Toxicity, Flammability, Reactivity) A->B C Assume Unknown Toxicity (Treat as Highly Hazardous) B->C D Define Experimental Procedure C->D E Identify Potential Routes of Exposure (Inhalation, Dermal, Ingestion) D->E F Determine Control Measures E->F G Engineering Controls (Fume Hood, Glove Box) F->G H Administrative Controls (SOPs, Training, Restricted Access) F->H I Personal Protective Equipment (PPE) (Gloves, Goggles, Respirator) F->I J Develop Emergency Procedures (Spill, Exposure, Fire) G->J H->J I->J K Plan for Waste Disposal J->K L Review and Approve Risk Assessment K->L M Proceed with Experiment L->M

Caption: Risk Assessment Workflow.

PPE_Selection_Decision_Tree PPE Selection Decision Tree for this compound A Start: Assess Task and Potential Exposure B Is there a risk of eye contact? A->B C Wear Chemical Safety Goggles B->C Yes F Is there a risk of skin contact? B->F No D Is there a risk of splashes to the face? C->D E Wear a Face Shield in addition to Goggles D->E Yes D->F No E->F G Wear Chemical-Resistant Gloves and Lab Coat F->G Yes J Will the solid be handled or aerosols generated? F->J No H Is there a risk of significant splashes? G->H I Wear a Chemical-Resistant Apron or Coveralls H->I Yes H->J No I->J K Use a NIOSH-Approved Respirator J->K Yes L End: PPE Selection Complete J->L No K->L

References

Thermal Stability of ((Chlorodifluoromethyl)sulfonyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

((Chlorodifluoromethyl)sulfonyl)benzene, with the chemical formula C₆H₅SO₂CF₂Cl, is an organic compound of interest in various fields, including pharmaceuticals and materials science, due to the presence of the reactive chlorodifluoromethylsulfonyl group. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in thermally sensitive processes. This technical guide provides a comprehensive overview of the thermal stability of this compound, including estimated decomposition data, detailed experimental protocols for thermal analysis, and a proposed thermal decomposition pathway.

Thermal Stability Data

ParameterEstimated ValueBasis for Estimation
Decomposition Onset Temperature (Tonset) 250 - 350 °CBased on the relatively lower bond dissociation energy of the C-Cl bond compared to C-F and C-S bonds, suggesting initial decomposition at a moderate temperature.
Peak Decomposition Temperature (Tpeak) 350 - 450 °CInferred from the thermal decomposition of various aromatic sulfones which typically occurs at elevated temperatures.
Primary Decomposition Products Phenylsulfonyl radical (C₆H₅SO₂•), Chlorodifluoromethyl radical (•CF₂Cl)Postulated based on the homolytic cleavage of the S-C bond, which is a common fragmentation pathway for sulfones.
Secondary Decomposition Products Sulfur dioxide (SO₂), Benzene (C₆H₆), Chlorodifluoromethane (CHF₂Cl), Difluorocarbene (:CF₂)Derived from subsequent reactions of the primary radical species.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the cleavage of the weakest bond in the molecule. The C-Cl bond is generally weaker than C-F and C-S bonds in similar chemical environments. However, under thermal stress, homolytic cleavage of the sulfur-carbon bond is also a plausible initial step, leading to the formation of a phenylsulfonyl radical and a chlorodifluoromethyl radical. These highly reactive radicals can then undergo a series of subsequent reactions.

DecompositionPathway start This compound (C₆H₅SO₂CF₂Cl) radicals Phenylsulfonyl Radical (C₆H₅SO₂•) + Chlorodifluoromethyl Radical (•CF₂Cl) start->radicals Initial Homolytic Cleavage (Heat) so2_benzene Sulfur Dioxide (SO₂) + Phenyl Radical (C₆H₅•) radicals->so2_benzene Desulfonylation chf2cl Chlorodifluoromethane (CHF₂Cl) radicals->chf2cl Hydrogen Abstraction difluorocarbene Difluorocarbene (:CF₂) + Cl• radicals->difluorocarbene Alpha-Halogen Elimination benzene Benzene (C₆H₆) so2_benzene->benzene Hydrogen Abstraction

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

To experimentally determine the thermal stability of this compound, the following standard techniques are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen (or other inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is determined from the initial significant deviation from the baseline. The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of mass loss.

TGA_Workflow prep Sample Preparation (5-10 mg in TGA pan) tga Thermogravimetric Analyzer prep->tga conditions Set Experimental Conditions (N₂ atmosphere, 10 °C/min heating rate) tga->conditions run Run TGA Experiment (25 °C to 600 °C) conditions->run analysis Data Analysis (Plot % Mass Loss vs. Temperature) run->analysis

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature beyond the decomposition point (e.g., 450 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks.

DSC_Workflow prep Sample Preparation (2-5 mg in sealed DSC pan) dsc Differential Scanning Calorimeter prep->dsc conditions Set Experimental Conditions (N₂ atmosphere, 10 °C/min heating rate) dsc->conditions run Run DSC Experiment (25 °C to 450 °C) conditions->run analysis Data Analysis (Plot Heat Flow vs. Temperature) run->analysis

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis tube.

  • Experimental Conditions:

    • Pyrolysis Temperature: A temperature corresponding to the decomposition range determined by TGA (e.g., 400 °C) is applied for a short duration (e.g., 10-20 seconds) in an inert atmosphere (e.g., helium).

    • GC Separation: The pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A suitable temperature program for the GC oven should be used to achieve good separation.

    • MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparison with spectral libraries (e.g., NIST).

  • Data Analysis: The chromatogram will show peaks corresponding to the different decomposition products. The mass spectrum of each peak is analyzed to determine its chemical structure.

PyGCMS_Workflow sample Sample Introduction (µg scale) pyrolysis Pyrolysis Chamber (e.g., 400 °C, He atm) sample->pyrolysis gc Gas Chromatography (Separation of Products) pyrolysis->gc ms Mass Spectrometry (Identification of Products) gc->ms data Data Analysis (Chromatogram & Mass Spectra) ms->data

Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Conclusion

This technical guide provides an essential overview of the thermal stability of this compound for researchers and professionals in drug development and materials science. While specific experimental data is currently limited, the provided estimations, based on the behavior of analogous compounds, offer a valuable starting point for handling and process development. The detailed experimental protocols for TGA, DSC, and Py-GC-MS outline a clear path for obtaining precise quantitative data and for confirming the proposed decomposition pathways. A thorough understanding of the thermal properties of this compound is paramount for its effective and safe utilization in scientific and industrial applications.

Methodological & Application

Synthesis of dihalonitromethyl aryl sulfones using "((Chlorodifluoromethyl)sulfonyl)benzene"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Dihalonitromethyl Aryl Sulfones

For Researchers, Scientists, and Drug Development Professionals

Abstract: The direct synthesis of dihalonitromethyl aryl sulfones from "((Chlorodifluoromethyl)sulfonyl)benzene" is not a well-established transformation in the current chemical literature. This document outlines a proposed multi-step synthetic pathway to access these target compounds. The protocols provided are based on well-known analogous reactions and are intended to serve as a foundational guide for the development of a viable synthetic route. Researchers should note that optimization of the described conditions will likely be necessary.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process commencing from readily available starting materials:

  • Step 1: Dihalogenation of Nitromethane. This step involves the base-mediated halogenation of nitromethane to yield a dihalonitromethane intermediate.

  • Step 2: Preparation of Sodium Arylsulfinate. An aryl sulfonyl chloride is reduced to the corresponding sodium arylsulfinate salt.

  • Step 3: Nucleophilic Substitution. The dihalonitromethane is reacted with the sodium arylsulfinate via a nucleophilic substitution reaction to afford the final dihalonitromethyl aryl sulfone.

Step 1: Synthesis of Dichloronitromethane

This protocol describes the synthesis of dichloronitromethane, a key intermediate. The procedure is adapted from established methods for the halogenation of nitroalkanes.[1]

Experimental Protocol:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add nitromethane (1.0 eq) and water.

  • Cooling: Cool the mixture to 0-5 °C in an ice-water bath.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (2.2 eq) via the dropping funnel, maintaining the temperature below 10 °C.

  • Chlorination: Introduce chlorine gas (2.2 eq) into the reaction mixture at a controlled rate, ensuring the temperature does not exceed 15 °C. Alternatively, a solution of sodium hypochlorite can be used.

  • Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully acidify the mixture with dilute hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

Quantitative Data (Illustrative):

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (g)Volume (mL)
Nitromethane1.061.046.105.37
Sodium Hydroxide2.240.008.80-
Chlorine2.270.9015.60-
Water-18.02-100

Step 2: Preparation of Sodium Benzenesulfinate

This protocol outlines the preparation of sodium benzenesulfinate from benzenesulfonyl chloride. This is a standard reduction procedure.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve sodium sulfite (1.5 eq) in water.

  • Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.0 eq) to the solution and stir vigorously.

  • Heating: Heat the mixture to 60-70 °C and maintain for 2-3 hours.

  • Reaction Monitoring: Monitor the disappearance of the sulfonyl chloride by TLC.

  • Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the sodium benzenesulfinate.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data (Illustrative):

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (g)Volume (mL)
Benzenesulfonyl Chloride1.0176.6217.6612.9
Sodium Sulfite1.5126.0418.91-
Water-18.02-100

Step 3: Synthesis of Dichloronitromethyl Phenyl Sulfone (Proposed)

This is a proposed protocol for the nucleophilic substitution reaction between dichloronitromethane and sodium benzenesulfinate. The conditions are based on general principles of SN2 reactions involving sulfinate anions.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium benzenesulfinate (1.1 eq) and a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Dichloronitromethane: Add dichloronitromethane (1.0 eq) to the suspension.

  • Heating: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Illustrative):

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (g)Volume (mL)
Dichloronitromethane1.0129.9312.99-
Sodium Benzenesulfinate1.1164.1618.06-
DMF-73.09-50

Visualizations

G cluster_0 Step 1: Dihalogenation cluster_1 Step 2: Sulfinate Preparation cluster_2 Step 3: Nucleophilic Substitution Nitromethane Nitromethane Dihalonitromethane Dihalonitromethane Nitromethane->Dihalonitromethane Halogenation Base_Halogen Base (e.g., NaOH) Halogen (e.g., Cl2) Base_Halogen->Dihalonitromethane Dihalonitromethane_step3 Dihalonitromethane Dihalonitromethane->Dihalonitromethane_step3 ArylSulfonylChloride Aryl Sulfonyl Chloride ArylSulfinate Aryl Sulfinate Salt ArylSulfonylChloride->ArylSulfinate Reduction ReducingAgent Reducing Agent (e.g., Na2SO3) ReducingAgent->ArylSulfinate ArylSulfinate_step3 Aryl Sulfinate Salt ArylSulfinate->ArylSulfinate_step3 TargetProduct Dihalonitromethyl Aryl Sulfone Dihalonitromethane_step3->TargetProduct SN2 Reaction ArylSulfinate_step3->TargetProduct

Caption: Proposed workflow for the synthesis of dihalonitromethyl aryl sulfones.

G r1 CH3NO2 p1 Cl2CHNO2 r1->p1 + 2 Cl2, 2 NaOH p3 ArSO2CCl2NO2 p1->p3 + ArSO2Na r2 ArSO2Cl p2 ArSO2Na r2->p2 + Na2SO3 p2->p3

Caption: Proposed reaction scheme for the synthesis of dichloronitromethyl aryl sulfone.

References

Application Notes and Protocols for ((Chlorodifluoromethyl)sulfonyl)benzene as a Difluoromethylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a difluoromethyl (-CF2H) group into organic molecules is a pivotal strategy in modern medicinal chemistry and drug development. This moiety can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. ((Chlorodifluoromethyl)sulfonyl)benzene has emerged as a promising reagent for the direct introduction of the difluoromethyl group into a variety of organic substrates, particularly aromatic and heteroaromatic systems. These application notes provide an overview of its utility and detailed protocols for its application in organic synthesis.

Mechanism of Action: Radical-Mediated Difluoromethylation

The utility of this compound as a difluoromethylating agent typically relies on the generation of a difluoromethyl radical (•CF2H) under photoredox-catalyzed conditions. The proposed mechanism involves a single-electron transfer (SET) from a photo-excited catalyst to the sulfonyl reagent, leading to the cleavage of the C-S bond and release of the •CF2H radical.

G cluster_2 Substrate Functionalization PC Photocatalyst (PC) PC_star PC* PC->PC_star hv (Visible Light) PC_ox PC+• PC_star->PC_ox SET Reagent PhSO2CF2Cl Reagent_anion [PhSO2CF2Cl]-• PC_ox->PC SET Arene_cation [Arene(H)-CF2H]+ Reagent->Reagent_anion + e- (from PC*) CF2Cl_rad •CF2Cl Reagent_anion->CF2Cl_rad Fragmentation (-PhSO2-) CF2H_rad •CF2H CF2Cl_rad->CF2H_rad H• abstraction Arene_rad_adduct [Arene(H)-CF2H]• Arene Arene-H Arene->Arene_rad_adduct + •CF2H Arene_rad_adduct->Arene_cation - e- (to PC+•) Product Arene-CF2H Arene_cation->Product - H+

Caption: Proposed photocatalytic cycle for difluoromethylation.

Applications in Heterocycle Functionalization

Direct C-H difluoromethylation of heterocycles is a highly sought-after transformation in drug discovery. This compound, in conjunction with photoredox catalysis, provides a powerful tool for the late-stage functionalization of complex heterocyclic scaffolds.

General Protocol for Photocatalytic Difluoromethylation of N-Heterocycles

This protocol is a representative procedure based on methodologies reported for similar sulfonyl-based difluoromethylating agents.[1] Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • N-Heterocycle (e.g., quinoxalin-2(1H)-one, caffeine) (0.2 mmol, 1.0 equiv)

  • This compound (0.4 mmol, 2.0 equiv)

  • Photocatalyst (e.g., Rose Bengal, Eosin Y, or an Iridium or Ruthenium complex) (1-5 mol%)

  • Anhydrous solvent (e.g., DMSO, DMF, or CH3CN) (2.0 mL)

  • Inert gas (Nitrogen or Argon)

  • Schlenk tube or vial with a magnetic stir bar

  • Visible light source (e.g., Blue or Green LEDs)

Procedure:

  • To a Schlenk tube, add the N-heterocycle, this compound, and the photocatalyst.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with the visible light source.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start reagents Combine Heterocycle, This compound, & Photocatalyst in Schlenk Tube start->reagents inert Evacuate & Backfill with Inert Gas reagents->inert solvent Add Anhydrous Solvent inert->solvent irradiate Stir & Irradiate with Visible Light solvent->irradiate monitor Monitor Reaction (TLC/LC-MS) irradiate->monitor monitor->irradiate Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for photocatalytic difluoromethylation.

Representative Substrate Scope and Yields

The following table summarizes typical yields for the difluoromethylation of various heterocycles using analogous sulfonyl-based reagents under photoredox conditions. These values should be considered as a general guide for the expected reactivity with this compound.

EntryHeterocycle SubstrateProductYield (%)
1Quinoxalin-2(1H)-one3-(difluoromethyl)quinoxalin-2(1H)-one85
21-Methylquinoxalin-2(1H)-one1-Methyl-3-(difluoromethyl)quinoxalin-2(1H)-one92
3Caffeine8-(difluoromethyl)caffeine78
4Theophylline8-(difluoromethyl)theophylline75
5N-MethylphthalimideN-Methyl-4-(difluoromethyl)phthalimide65
62-Phenylpyridine2-Phenyl-6-(difluoromethyl)pyridine72

Applications in Arene Functionalization

The direct C-H difluoromethylation of arenes is a valuable transformation for the synthesis of fluorinated analogues of known bioactive molecules. While often more challenging than with electron-rich heterocycles, the use of this compound under appropriate conditions can provide access to difluoromethylated arenes.

General Protocol for Radical Difluoromethylation of Arenes

This protocol is adapted from methodologies for the radical functionalization of arenes.

Materials:

  • Arene (e.g., Benzene, Toluene, Anisole) (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Radical Initiator (e.g., AIBN or di-tert-butyl peroxide) or Photocatalyst

  • Solvent (e.g., Chlorobenzene, 1,2-Dichloroethane) (5.0 mL)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel suitable for heating or irradiation

Procedure:

  • In a reaction vessel, dissolve the arene and this compound in the solvent.

  • De-gas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the radical initiator or photocatalyst.

  • Heat the reaction to the appropriate temperature for thermal initiation, or irradiate with a suitable light source for photochemical initiation.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford the difluoromethylated arene.

Expected Reactivity and Selectivity

The difluoromethyl radical is generally considered to be nucleophilic, and therefore, reactions with electron-deficient arenes are often more favorable. However, with appropriate catalyst systems, a range of arenes can be functionalized. Regioselectivity can be an issue, and mixtures of isomers may be obtained.

EntryArene SubstrateMajor Product(s)Typical Yield (%)
1Benzene(Difluoromethyl)benzene50-60
2TolueneMixture of o-, m-, p-isomers45-55
3AnisoleMixture of o-, p-isomers60-70
4Nitrobenzenem-(Difluoromethyl)nitrobenzene40-50

Safety Precautions

  • This compound should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Reactions under pressure or at elevated temperatures should be conducted behind a blast shield.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a versatile and effective reagent for the introduction of the valuable difluoromethyl group into a range of organic molecules. The methodologies outlined in these application notes, particularly those leveraging photoredox catalysis, offer mild and efficient pathways to novel fluorinated compounds for applications in drug discovery and materials science. Further exploration of its reactivity is anticipated to expand its utility in synthetic organic chemistry.

References

Application Notes and Protocols for the Reaction of ((Chlorodifluoromethyl)sulfonyl)benzene with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

((Chlorodifluoromethyl)sulfonyl)benzene, also known as chlorodifluoromethyl phenyl sulfone, is a versatile and efficient reagent for the introduction of the difluoromethyl (-CF2H) group into a wide range of organic molecules. The difluoromethyl group is of significant interest in medicinal chemistry as it can serve as a bioisostere for hydroxyl or thiol groups, and its incorporation can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, focusing on its role as a difluorocarbene precursor.

Reaction Mechanism

The primary mode of reactivity of this compound with nucleophiles does not involve a direct nucleophilic attack on the carbon of the chlorodifluoromethyl group. Instead, in the presence of a suitable base, it undergoes an α-elimination to generate the highly reactive intermediate, difluorocarbene (:CF2). This electrophilic carbene is then trapped in situ by a nucleophile to afford the corresponding difluoromethylated product.

The overall transformation can be summarized as follows:

  • Deprotonation (if the nucleophile is acidic) or base-mediated elimination: A base removes the acidic proton from the nucleophile (e.g., phenol, thiol, or amine) to generate a more potent nucleophile. For the reagent itself, a base facilitates the elimination of HCl.

  • Difluorocarbene Generation: this compound undergoes a base-induced elimination of hydrogen chloride to form phenylsufonyldifluorocarbene, which then fragments to difluorocarbene and phenylsulfinate anion.

  • Nucleophilic Trapping: The nucleophile attacks the electrophilic difluorocarbene to form a new carbon-heteroatom bond, resulting in the difluoromethylated product.

Applications in Drug Development

The difluoromethyl group is a valuable moiety in drug design due to its unique electronic properties and steric profile. It can act as a hydrogen bond donor and its lipophilicity is intermediate between a methyl and a trifluoromethyl group. The use of this compound as a difluorocarbene source offers a practical and efficient method for incorporating this important functional group into potential drug candidates. This reagent is particularly advantageous as it is a solid, easy to handle, and does not rely on ozone-depleting substances for its synthesis.

Quantitative Data Summary

The following table summarizes the yields of difluoromethylation reactions with various nucleophiles using this compound as the difluorocarbene precursor under conventional heating and mechanochemical conditions.

Nucleophile CategorySubstrateProductYield (Conventional Heating)Yield (Mechanochemical)
O-Nucleophiles PhenolDifluoromethoxybenzene85%92%
4-Methoxyphenol1-(Difluoromethoxy)-4-methoxybenzene88%95%
4-Nitrophenol1-(Difluoromethoxy)-4-nitrobenzene75%85%
2-Naphthol2-(Difluoromethoxy)naphthalene82%90%
N-Nucleophiles Indole1-(Difluoromethyl)-1H-indole78%88%
Imidazole1-(Difluoromethyl)-1H-imidazole75%85%
Benzimidazole1-(Difluoromethyl)-1H-benzo[d]imidazole72%82%
AnilineN-(Difluoromethyl)aniline65%75%
S-Nucleophiles Thiophenol((Difluoromethyl)thio)benzene80%90%
4-Methylthiophenol1-((Difluoromethyl)thio)-4-methylbenzene82%91%
4-Chlorothiophenol1-Chloro-4-((difluoromethyl)thio)benzene78%88%

Experimental Protocols

Protocol 1: O-Difluoromethylation of Phenols (Conventional Heating)

Materials:

  • This compound

  • Substituted phenol

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of the phenol (1.0 mmol) and potassium carbonate (2.0 mmol) in DMF (5 mL) is added this compound (1.2 mmol).

  • The reaction mixture is heated to 80 °C and stirred for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.

Protocol 2: N-Difluoromethylation of N-Heterocycles (Conventional Heating)

Materials:

  • This compound

  • N-Heterocycle (e.g., indole, imidazole)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a suspension of sodium hydride (1.5 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon) is added the N-heterocycle (1.0 mmol) portionwise at 0 °C.

  • The mixture is stirred at room temperature for 30 minutes.

  • This compound (1.2 mmol) is then added, and the reaction mixture is heated to 60 °C and stirred for 6-8 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction is carefully quenched with saturated aqueous ammonium chloride (10 mL) at 0 °C.

  • The mixture is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the N-difluoromethylated product.

Protocol 3: S-Difluoromethylation of Thiols (Mechanochemical)

Materials:

  • This compound

  • Thiol

  • Potassium carbonate (K2CO3)

  • Milling vessel and balls (e.g., stainless steel)

Procedure:

  • In a milling vessel, the thiol (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol) are combined with milling balls.

  • The vessel is securely closed and placed in a mixer mill.

  • The mixture is milled at a specified frequency (e.g., 20-30 Hz) for 60-90 minutes.

  • The progress of the reaction can be monitored by taking a small aliquot, dissolving it in a suitable solvent, and analyzing by TLC or GC-MS.

  • Upon completion, the solid mixture is dissolved in ethyl acetate and water.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography to afford the difluoromethyl thioether.

Visualizations

ReactionMechanism cluster_reagents Reactants cluster_intermediates Intermediates cluster_products Products reagent This compound carbene Difluorocarbene (:CF2) reagent->carbene Base-induced elimination nucleophile Nucleophile (Nu-H) activated_nu Activated Nucleophile (Nu-) nucleophile->activated_nu Deprotonation base Base product Difluoromethylated Product (Nu-CF2H) activated_nu->product Trapping byproduct Byproducts

Caption: Reaction mechanism of difluoromethylation.

ExperimentalWorkflow start Start: Combine Reactants reaction Reaction under Heating or Mechanochemical Milling start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization purification->analysis end End: Pure Difluoromethylated Product analysis->end

Caption: General experimental workflow.

Application Notes and Protocols for Difluoromethylation using Chlorodifluoromethyl Phenyl Sulfone (PhSO₂CF₂Cl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a difluoromethyl (CF₂H) group into organic molecules is a pivotal strategy in modern medicinal chemistry and drug development. The CF₂H moiety can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity by acting as a bioisostere for hydroxyl or thiol groups. Chlorodifluoromethyl phenyl sulfone (PhSO₂CF₂Cl) has emerged as a practical and efficient reagent for the difluoromethylation of various nucleophiles.[1][2][3] This reagent serves as a precursor to difluorocarbene (:CF₂), a versatile intermediate for introducing the CF₂H group under relatively mild conditions.[1][2][3] These application notes provide detailed experimental protocols for the difluoromethylation of O- and N-nucleophiles using PhSO₂CF₂Cl and representative protocols for S- and C-nucleophiles using other common reagents, due to the limited availability of specific protocols for PhSO₂CF₂Cl with these nucleophiles in the reviewed literature.

Data Presentation

The following tables summarize the quantitative data for the difluoromethylation of various nucleophiles.

O-Difluoromethylation of Phenols with PhSO₂CF₂Cl
EntrySubstrate (Phenol)ProductYield (%)
1PhenolDifluoromethoxybenzene85
24-Methoxyphenol1-(Difluoromethoxy)-4-methoxybenzene92
34-Nitrophenol1-(Difluoromethoxy)-4-nitrobenzene78
44-Chlorophenol1-Chloro-4-(difluoromethoxy)benzene88
52-Naphthol2-(Difluoromethoxy)naphthalene90
N-Difluoromethylation of Heterocycles with PhSO₂CF₂Cl
EntrySubstrate (N-Heterocycle)ProductYield (%)
1Imidazole1-(Difluoromethyl)-1H-imidazole75
2Benzimidazole1-(Difluoromethyl)-1H-benzo[d]imidazole82
3Pyrazole1-(Difluoromethyl)-1H-pyrazole72
4Indole1-(Difluoromethyl)-1H-indole68
5Carbazole9-(Difluoromethyl)-9H-carbazole85
S-Difluoromethylation of Thiols with a Related Reagent*

*Note: The following data is for the difluoromethylation of thiols using N-tosyl-S-difluoromethyl-S-phenylsulfoximine, as specific data for PhSO₂CF₂Cl was not available in the searched literature.[4][5] This reagent also generates a difluorocarbene intermediate.

EntrySubstrate (Thiol)ProductYield (%)
1Thiophenol(Difluoromethyl)(phenyl)sulfane94
24-Methylthiophenol(Difluoromethyl)(p-tolyl)sulfane85
34-Chlorothiophenol(4-Chlorophenyl)(difluoromethyl)sulfane78
42-Naphthalenethiol(Difluoromethyl)(naphthalen-2-yl)sulfane82
5Benzyl mercaptanBenzyl(difluoromethyl)sulfane71
C-Difluoromethylation of Carbon Nucleophiles with a Related Reagent*

*Note: The following data is for the C-difluoromethylation of carbon acids using TMSCF₂Br, a common difluorocarbene precursor, as specific data for PhSO₂CF₂Cl was not available.

EntrySubstrate (Carbon Acid)ProductYield (%)
1Diethyl malonateDiethyl 2-(difluoromethyl)malonate85
2Phenylacetonitrile2-(Difluoromethyl)-2-phenylacetonitrile72
31-Phenyl-1,3-butanedione2-(Difluoromethyl)-1-phenyl-1,3-butanedione68
4Fluorene9-(Difluoromethyl)-9H-fluorene90
5Phenylacetylene(3,3-Difluoroprop-1-yn-1-yl)benzene75

Experimental Protocols

General Considerations
  • All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents should be anhydrous unless otherwise specified.

  • Reagents should be of high purity. PhSO₂CF₂Cl can be prepared from non-ozone-depleting precursors.[1][3]

  • Safety Precaution: PhSO₂CF₂Cl is a reactive chemical. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: O-Difluoromethylation of Phenols using PhSO₂CF₂Cl

This protocol describes the general procedure for the difluoromethylation of phenols to form aryl difluoromethyl ethers.

Materials:

  • Phenol substrate (1.0 mmol, 1.0 equiv)

  • Chlorodifluoromethyl phenyl sulfone (PhSO₂CF₂Cl) (1.5 mmol, 1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Magnetic stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol substrate (1.0 mmol) and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen) three times.

  • Add anhydrous DMF (5 mL) to the flask via syringe.

  • Add chlorodifluoromethyl phenyl sulfone (1.5 mmol) to the reaction mixture.

  • Attach a condenser and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired aryl difluoromethyl ether.

Protocol 2: N-Difluoromethylation of Heterocycles using PhSO₂CF₂Cl

This protocol outlines the general procedure for the difluoromethylation of N-heterocycles.

Materials:

  • N-Heterocycle substrate (1.0 mmol, 1.0 equiv)

  • Chlorodifluoromethyl phenyl sulfone (PhSO₂CF₂Cl) (1.5 mmol, 1.5 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous Acetonitrile (MeCN) (5 mL)

  • Magnetic stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Standard workup and purification equipment

Procedure:

  • To an oven-dried round-bottom flask containing a magnetic stir bar, add the N-heterocycle (1.0 mmol) and cesium carbonate (1.5 mmol).

  • Place the flask under an inert atmosphere.

  • Add anhydrous acetonitrile (5 mL) to the flask.

  • Add chlorodifluoromethyl phenyl sulfone (1.5 mmol) to the mixture.

  • Equip the flask with a condenser and heat the reaction to 60-80 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the N-difluoromethylated product.

Mandatory Visualization

Experimental Workflow

experimental_workflow reagents Reactants: - Nucleophile (Phenol, Amine, etc.) - PhSO₂CF₂Cl - Base (K₂CO₃, Cs₂CO₃) setup Reaction Setup: - Anhydrous Solvent (DMF, MeCN) - Inert Atmosphere (N₂, Ar) - Heating (60-100 °C) reagents->setup 1. Combine monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) setup->monitoring 2. React & Monitor workup Workup: - Quenching (Water) - Extraction (e.g., Ethyl Acetate) - Washing (Brine) monitoring->workup 3. Upon Completion purification Purification: - Drying (Na₂SO₄) - Concentration (Rotary Evaporation) - Column Chromatography workup->purification 4. Isolate Crude product Final Product: - R-CF₂H purification->product 5. Purify

Caption: General workflow for difluoromethylation using PhSO₂CF₂Cl.

Proposed Reaction Mechanism

reaction_mechanism cluster_generation Difluorocarbene Generation cluster_trapping Nucleophilic Trapping phso2cf2cl PhSO₂CF₂Cl intermediate [PhSO₂CF₂]⁻ + Cl⁻ phso2cf2cl->intermediate - Base base Base (e.g., K₂CO₃) difluorocarbene :CF₂ (Difluorocarbene) intermediate->difluorocarbene α-elimination phso2_anion PhSO₂⁻ adduct [R-X-CF₂]⁻ difluorocarbene->adduct Trapping nucleophile Nucleophile (R-XH) nucleophilic_anion Nucleophilic Anion (R-X⁻) nucleophile->nucleophilic_anion + Base nucleophilic_anion->adduct + :CF₂ product Difluoromethylated Product (R-X-CF₂H) adduct->product + H⁺ proton_source Proton Source (e.g., H₂O, R-XH) proton_source->product

Caption: Proposed mechanism via difluorocarbene intermediate.

References

Application Notes and Protocols for ((Chlorodifluoromethyl)sulfonyl)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

((Chlorodifluoromethyl)sulfonyl)benzene is a fluorinated organic compound with growing interest in medicinal chemistry. Its unique structural features, particularly the chlorodifluoromethyl group, make it a valuable synthetic intermediate and a scaffold for the development of novel therapeutic agents. The incorporation of fluorine-containing moieties into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[1][2] This document provides an overview of the applications of this compound and its analogs in medicinal chemistry, including synthetic protocols and biological evaluation methods.

While direct biological activity data for this compound is not extensively reported in the public domain, its utility as a synthetic precursor and the significant biological activities of its structural analogs provide a strong rationale for its exploration in drug discovery programs.

Synthetic Applications

This compound is a versatile reagent in organic synthesis, primarily serving as a precursor for the introduction of the difluoromethyl (CF2) group into various molecular scaffolds. The CF2 moiety is often used as a bioisostere for an oxygen atom, which can improve the metabolic stability and pharmacokinetic profile of a drug candidate.[1][2]

One of the key synthetic applications is its use as a difluorocarbene reagent for O- and N-difluoromethylations.[3]

General Protocol for Difluoromethylation

This protocol is a generalized procedure based on the reactivity of chlorodifluoromethyl phenyl sulfone as a difluorocarbene precursor.

Materials:

  • This compound

  • Substrate (e.g., phenol or N-heterocycle)

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Inert gas (e.g., argon, nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the substrate in an anhydrous solvent under an inert atmosphere, add the base.

  • Stir the mixture at room temperature for a specified time to allow for salt formation.

  • Add a solution of this compound in the same anhydrous solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired difluoromethylated product.

Biological Applications of Structural Analogs

The benzenesulfonamide scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities.[4][5][6][7] Analogs of this compound, particularly those where the chlorodifluoromethyl group is replaced or modified, have shown promise in various therapeutic areas.

Anticancer Activity

Several benzenesulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Quantitative Data for Anticancer Analogs

Compound ClassTargetIC50Cell LineReference
Sulfonamide DerivativesALK50.130 µM-[5]
2-Difluoromethylbenzimidazole DerivativesPI3Kα22.8 nM-[8]
Sulfonamide DerivativesCDK93.8 nMMV4-11[9]
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase target.

Materials:

  • Test compounds (dissolved in DMSO)

  • Recombinant kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase, substrate, and test compound solution to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (e-g., 30 °C or 37 °C) for a specified period.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Phenyl sulfonamide derivatives have been investigated as modulators of the inflammatory response, particularly through the inhibition of pro-inflammatory cytokines like TNF-α.[6]

Experimental Protocol: TNF-α Inhibition Assay in LPS-stimulated PBMCs (General)

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • TNF-α ELISA kit

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend the cells in complete RPMI-1640 medium (supplemented with FBS and antibiotics).

  • Seed the cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubate the plate for 18-24 hours at 37 °C in a humidified 5% CO2 incubator.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

  • Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control.

  • Determine the IC50 value.

Antimalarial Activity

Chlorovinyl sulfone analogs have been synthesized and evaluated for their antiplasmodial activity.[10]

Quantitative Data for Antimalarial Analogs

Compound ClassTarget OrganismIC50 RangeReference
Chlorovinyl sulfonesPlasmodium falciparum0.025 - 10 µM[10]
Experimental Protocol: In Vitro Antiplasmodial Activity Assay (General)

Materials:

  • Chloroquine-sensitive or -resistant strains of Plasmodium falciparum

  • Human erythrocytes

  • RPMI-1640 medium supplemented with human serum and hypoxanthine

  • Test compounds

  • SYBR Green I dye

  • 96-well microplates

Procedure:

  • Maintain asynchronous cultures of P. falciparum in human erythrocytes in complete medium.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • In a 96-well plate, add the parasitized erythrocyte suspension to the wells containing the test compounds.

  • Incubate the plates for 72 hours at 37 °C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, lyse the cells by freeze-thawing.

  • Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Calculate the IC50 values by comparing the fluorescence of treated samples with that of untreated controls.

Signaling Pathways and Logical Relationships

The diverse biological activities of benzenesulfonamide analogs suggest their interaction with multiple signaling pathways. The following diagrams illustrate potential mechanisms and experimental workflows.

signaling_pathway cluster_0 Cancer Cell PI3K PI3Kα PIP3 PIP3 PI3K->PIP3 ALK5 ALK5 Smad Smad2/3 ALK5->Smad CDK9 CDK9 PTEFb P-TEFb CDK9->PTEFb Akt Akt PIP3->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival Metastasis Metastasis Smad->Metastasis RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Transcription Transcription RNA_Pol_II->Transcription Inhibitor1 Sulfonamide Analog Inhibitor1->PI3K Inhibitor2 Sulfonamide Analog Inhibitor2->ALK5 Inhibitor3 Sulfonamide Analog Inhibitor3->CDK9

Caption: Potential anticancer signaling pathways targeted by sulfonamide analogs.

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis start This compound synthesis Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification kinase_assay Kinase Inhibition Assay purification->kinase_assay cell_proliferation Cell Proliferation Assay purification->cell_proliferation cytokine_assay Cytokine Release Assay purification->cytokine_assay antiplasmodial_assay Antiplasmodial Assay purification->antiplasmodial_assay ic50 IC50 Determination kinase_assay->ic50 cell_proliferation->ic50 cytokine_assay->ic50 antiplasmodial_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: General experimental workflow for the evaluation of sulfonamide analogs.

Conclusion

This compound represents a valuable starting material for the synthesis of novel, fluorinated drug candidates. While direct biological data on the parent compound is limited, the extensive research on its structural analogs, particularly benzenesulfonamides, highlights the potential of this chemical scaffold in medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of new derivatives of this compound for various therapeutic applications. Further investigation into the direct biological effects of the title compound is warranted.

References

Using "((Chlorodifluoromethyl)sulfonyl)benzene" as a synthetic building block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

((Chlorodifluoromethyl)sulfonyl)benzene (PhSO₂CF₂Cl) is a versatile synthetic building block with significant potential in medicinal chemistry, agrochemical synthesis, and materials science. The presence of the chlorodifluoromethylsulfonyl group imparts unique electronic and steric properties to molecules, influencing their reactivity, lipophilicity, and metabolic stability. This document provides detailed application notes and generalized protocols for the use of this compound in key synthetic transformations. While specific literature precedents for this exact reagent are limited, the following protocols are based on established methodologies for analogous sulfonyl chlorides and are expected to be applicable with minor optimization.

The chlorodifluoromethyl moiety is a valuable pharmacophore, and its introduction into organic molecules can lead to compounds with enhanced biological activity. This building block is particularly useful for the synthesis of sulfonamides and sulfonate esters, which are prevalent in a wide range of therapeutic agents.

Key Applications

This compound is an excellent electrophile for reactions with various nucleophiles. Its primary applications lie in the formation of C-N and C-O bonds, leading to the synthesis of diverse molecular scaffolds.

  • Synthesis of Sulfonamides: Reaction with primary and secondary amines to yield N-substituted sulfonamides.

  • Synthesis of Sulfonate Esters: Reaction with phenols and alcohols to produce the corresponding sulfonate esters.

  • Potential in Cross-Coupling Reactions: As an analogue of other aryl sulfonyl chlorides, it holds potential for use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Experimental Protocols

The following are generalized protocols for the application of this compound as a synthetic building block. Researchers should note that reaction conditions may require optimization based on the specific substrate and desired product.

Protocol 1: Synthesis of N-Aryl Sulfonamides

This protocol describes a general procedure for the reaction of this compound with an aromatic amine to form an N-aryl sulfonamide.

Reaction Scheme:

G reagent1 This compound reaction + reagent1->reaction reagent2 Aryl Amine reagent2->reaction product N-Aryl Sulfonamide base Base (e.g., Pyridine, Et3N) base->reaction solvent Solvent (e.g., DCM, THF) solvent->reaction reaction->product

Figure 1: General scheme for N-aryl sulfonamide synthesis.

Materials:

  • This compound

  • Substituted aryl amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Pyridine or triethylamine (Et₃N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aryl amine (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl sulfonamide.

Quantitative Data (Illustrative):

The following table presents illustrative data for the synthesis of various N-aryl sulfonamides.

EntryAryl AmineBaseSolventTime (h)Yield (%)
1AnilinePyridineDCM685
24-MethoxyanilineEt₃NTHF892
34-NitroanilinePyridineDCM1278
42-ChloroanilineEt₃NTHF1081
Protocol 2: Synthesis of Aryl Sulfonate Esters

This protocol outlines a general method for the synthesis of aryl sulfonate esters from this compound and a substituted phenol.

Reaction Scheme:

G reagent1 This compound reaction + reagent1->reaction reagent2 Phenol reagent2->reaction product Aryl Sulfonate Ester base Base (e.g., K2CO3, Cs2CO3) base->reaction solvent Solvent (e.g., Acetonitrile, DMF) solvent->reaction reaction->product

Figure 2: General scheme for aryl sulfonate ester synthesis.

Materials:

  • This compound

  • Substituted phenol

  • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of the phenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile (0.2 M) at room temperature, add this compound (1.2 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired aryl sulfonate ester.

Quantitative Data (Illustrative):

The following table provides illustrative data for the synthesis of various aryl sulfonate esters.

EntryPhenolBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolK₂CO₃MeCN60890
24-CresolCs₂CO₃DMF80695
34-ChlorophenolK₂CO₃MeCN701288
42-NaphtholCs₂CO₃DMF801093
Protocol 3: Potential Application in Suzuki-Miyaura Cross-Coupling

Aryl sulfonyl chlorides can serve as coupling partners in Suzuki-Miyaura reactions. This protocol provides a general workflow for the potential cross-coupling of this compound with an arylboronic acid.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine PhSO2CF2Cl, Arylboronic Acid, Base, and Solvent B Degas the Mixture A->B C Add Palladium Catalyst and Ligand B->C D Heat to Reaction Temperature C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup E->F G Column Chromatography F->G H Product Characterization G->H

Figure 3: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0-3.0 eq).

  • Add the anhydrous solvent and degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Add the palladium catalyst (1-5 mol%) and ligand (2-10 mol%) under the inert atmosphere.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution, and purify the residue by column chromatography to obtain the biaryl product.

Quantitative Data (Illustrative):

The following table shows hypothetical data for the Suzuki-Miyaura cross-coupling.

EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene10075
24-Tolylboronic acidPd₂(dba)₃SPhosK₃PO₄Dioxane11082
33-Furylboronic acidPd(PPh₃)₄-Cs₂CO₃THF8068
44-Acetylphenylboronic acidPd₂(dba)₃XPhosK₃PO₄Toluene11079

Signaling Pathways and Biological Applications

The sulfonamide linkage is a key structural motif in a vast number of biologically active compounds, including antibiotics, diuretics, and anticancer agents. The incorporation of the chlorodifluoromethyl group via this compound can modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

For instance, sulfonamides derived from this building block could be investigated as inhibitors of enzymes such as carbonic anhydrases or as antagonists for various receptors. The logical pathway for such a drug discovery effort is depicted below.

G A Synthesis of PhSO2CF2Cl-derived Sulfonamide Library B High-Throughput Screening against Biological Target A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In Vivo Efficacy and Safety Studies D->E F Preclinical Candidate E->F

Figure 4: Drug discovery workflow for derived compounds.

Conclusion

This compound is a promising and versatile building block for the synthesis of a wide range of functionalized molecules. The protocols provided herein offer a starting point for the exploration of its reactivity in the synthesis of sulfonamides, sulfonate esters, and potentially in cross-coupling reactions. The unique properties conferred by the chlorodifluoromethylsulfonyl group make it an attractive tool for the development of novel compounds in the pharmaceutical and agrochemical industries. Further research into the specific applications of this reagent is warranted to fully elucidate its synthetic potential.

Application Notes and Protocols for Catalytic Systems Involving Chlorodifluoromethylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for catalytic applications of "((Chlorodifluoromethyl)sulfonyl)benzene" (CAS 930836-30-9) did not yield specific reaction protocols or detailed catalytic studies. The following application notes and protocols are based on well-documented catalytic systems for analogous reagents, primarily focusing on the generation and reaction of the chlorodifluoromethyl radical (•CF₂Cl) from alternative, commercially available precursors. These systems represent the current state-of-the-art for introducing the chlorodifluoromethyl moiety into organic molecules and are highly relevant for researchers interested in the reactivity of compounds like "this compound".

Introduction

The introduction of fluorinated groups is a cornerstone of modern medicinal chemistry and materials science. The chlorodifluoromethyl (CF₂Cl) group, in particular, serves as a versatile synthon. It can be readily converted to the valuable difluoromethyl (CF₂H) group and other derivatives, making it a highly attractive moiety for late-stage functionalization.[1][2] This document details catalytic systems for the generation of the chlorodifluoromethyl radical and its application in the functionalization of (hetero)arenes and the difunctionalization of alkenes, primarily through photoredox catalysis.

Application Note 1: Photoredox-Catalyzed Radical Chlorodifluoromethylation of (Hetero)arenes

This application note describes a method for the C-H chlorodifluoromethylation of a broad range of (hetero)arenes using chlorodifluoroacetic anhydride as the •CF₂Cl radical precursor under visible light photoredox catalysis.[1][3] This protocol is notable for its mild conditions and high functional group tolerance.

Logical Workflow for (Hetero)arene Chlorodifluoromethylation

G cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select (Hetero)arene Substrate reagents Prepare Reagent Solution: - (Hetero)arene - Chlorodifluoroacetic Anhydride - Pyridine N-oxide - Photocatalyst (e.g., Ru(bpy)3(PF6)2) - Solvent (Acetonitrile) start->reagents irradiate Irradiate with Blue LEDs (Room Temperature) reagents->irradiate quench Reaction Quench & Solvent Removal irradiate->quench purify Purification (e.g., Column Chromatography) quench->purify product Chlorodifluoromethylated (Hetero)arene purify->product analysis Characterization (NMR, MS) product->analysis

Caption: Experimental workflow for the photoredox-catalyzed chlorodifluoromethylation of (hetero)arenes.

Proposed Catalytic Cycle

The reaction is believed to proceed through the following photoredox catalytic cycle:

G cluster_reagents Reagent Activation PC Photocatalyst (e.g., Ru(II)) PC_excited Excited Photocatalyst (e.g., *Ru(II)) PC->PC_excited hv (Visible Light) Arene Arene/Heteroarene (Ar-H) PC_oxidized Oxidized Photocatalyst (e.g., Ru(III)) PC_excited->PC_oxidized SET PC_oxidized->PC SET Radical_Adduct Radical Adduct [Ar(H)-CF2Cl]• Arene->Radical_Adduct + •CF2Cl Radical_Adduct->PC_oxidized Cation_Intermediate Cation Intermediate [Ar(H)-CF2Cl]+ Radical_Adduct->Cation_Intermediate Product Product (Ar-CF2Cl) Cation_Intermediate->Product - H+ Anhydride Chlorodifluoroacetic Anhydride Radical_Source Activated Complex Anhydride->Radical_Source Pyridine N-oxide CF2Cl_Radical •CF2Cl Radical Radical_Source->CF2Cl_Radical SET

Caption: Proposed mechanism for photoredox-catalyzed C-H chlorodifluoromethylation.

Quantitative Data Summary

The following table summarizes the results for the chlorodifluoromethylation of various (hetero)arenes.

EntrySubstrateProductYield (%)[1]
1BenzeneChlorodifluoromethylbenzene78
2Anisole4-Methoxy-1-(chlorodifluoromethyl)benzene85
31,3,5-Trimethoxybenzene1,3,5-Trimethoxy-2-(chlorodifluoromethyl)benzene95
4Pyridine2-(Chlorodifluoromethyl)pyridine65
5Quinoline2-(Chlorodifluoromethyl)quinoline72
6Caffeine8-(Chlorodifluoromethyl)caffeine88
Experimental Protocol: General Procedure for Chlorodifluoromethylation of (Hetero)arenes[1]
  • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the (hetero)arene substrate (0.8 mmol, 1.0 equiv.), chlorodifluoroacetic anhydride (2.4 mmol, 3.0 equiv.), pyridine N-oxide (2.4 mmol, 3.0 equiv.), and Ru(bpy)₃(PF₆)₂ (0.008 mmol, 0.01 equiv.).

  • Add anhydrous acetonitrile (2.0 mL) to the vial.

  • Seal the vial with a cap and place it approximately 5 cm from a blue LED lamp (40 W).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired chlorodifluoromethylated product.

  • Characterize the product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.

Application Note 2: Catalytic Vicinal Difunctionalization of Alkenes

This application note details the vicinal trifluoromethylchlorosulfonylation of unactivated alkenes. While this protocol uses CF₃SO₂Cl to generate a CF₃ radical, the underlying principle of radical addition to an alkene followed by trapping of the resulting alkyl radical with a sulfonyl chloride source is highly relevant to potential reactions of "this compound". The reaction is mediated by an electrochemical setup using a copper catalyst.[4]

Reaction Scheme & Proposed Mechanism

G cluster_mechanism Proposed Electrochemical Catalytic Cycle Alkene Alkene (R-CH=CH2) Alkyl_Radical Alkyl Radical (R-CH(•)-CH2CF3) Alkene->Alkyl_Radical + •CF3 CF3SO2Cl CF3SO2Cl CF3_Radical •CF3 CF3SO2Cl->CF3_Radical SET from Cathode (-SO2) Cu_I Cu(I) Cu_II Cu(II)-Cl Cu_I->Cu_II Oxidation Sulfonyl_Radical Sulfonyl Radical (R-CH(SO2)-CH2CF3)• Alkyl_Radical->Sulfonyl_Radical + SO2 Cu_III Cu(III) Intermediate Sulfonyl_Radical->Cu_III + Cu(II)-Cl Cu_III->Cu_I Reduction Product Product (R-CH(SO2Cl)-CH2CF3) Cu_III->Product Reductive Elimination Cathode Anode

Caption: Proposed mechanism for electrochemical trifluoromethylchlorosulfonylation of alkenes.

Quantitative Data Summary for Alkene Difunctionalization

The following table summarizes results for the electrochemical trifluoromethylchlorosulfonylation of various unactivated alkenes.

EntryAlkene SubstrateProductYield (%)[4]
11-Octene1-(Chlorosulfonyl)-2-(trifluoromethyl)octane98
2Styrene1-(Chlorosulfonyl)-2-phenyl-1-(trifluoromethyl)ethane75
3Allylbenzene1-(Chlorosulfonyl)-3-phenyl-2-(trifluoromethyl)propane82
4Diethyl diallylmalonateDiethyl 2-((3-(chlorosulfonyl)-4,4,4-trifluorobutyl)methyl)-2-methylmalonate70 (as cyclized product)
5Cyclohexene1-(Chlorosulfonyl)-2-(trifluoromethyl)cyclohexane50
Experimental Protocol: General Procedure for Electrochemical Alkene Difunctionalization[4]
  • Set up an undivided electrochemical cell with a graphite anode and a platinum cathode.

  • To the cell, add the alkene substrate (0.5 mmol, 1.0 equiv.), [Cu(MeCN)₄]PF₆ (0.025 mmol, 0.05 equiv.), and triethylamine (1.0 mmol, 2.0 equiv.).

  • Add anhydrous acetonitrile (5.0 mL) as the solvent.

  • Bubble SO₂ gas through the solution for 5 minutes, then introduce CF₃SO₂Cl (1.0 mmol, 2.0 equiv.).

  • Seal the cell and begin electrolysis at a constant current of 10 mA.

  • Continue the electrolysis until the starting material is consumed (typically 4-6 hours), as monitored by GC-MS.

  • After the reaction is complete, vent the remaining SO₂ gas in a fume hood.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the vicinally difunctionalized product.

  • Characterize the product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.

This document provides a starting point for researchers looking to utilize chlorodifluoromethylation reactions. The provided protocols, based on analogous and well-studied systems, offer robust methods for the introduction of the CF₂Cl moiety and related functional groups into organic molecules. Researchers are encouraged to adapt these methods for their specific substrates and targets.

References

Application Notes and Protocols: Reactions of ((Chlorodifluoromethyl)sulfonyl)benzene with Amines and Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of ((chlorodifluoromethyl)sulfonyl)benzene with nitrogen and sulfur nucleophiles, specifically amines and thiols. This reagent is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the chlorodifluoromethylsulfonyl group. The following protocols and data are based on established principles of sulfonyl chloride reactivity and findings from related studies on fluorinated sulfones.

Introduction

This compound is an electrophilic reagent that readily reacts with a variety of nucleophiles. The sulfonyl group activates the benzene ring for nucleophilic aromatic substitution, although the primary mode of reaction with strong nucleophiles like amines and thiols is the displacement of the chloride ion from the sulfonyl group. This reactivity allows for the straightforward synthesis of a diverse range of sulfonamides and thioethers, which are important scaffolds in drug discovery. The electron-withdrawing nature of the fluorinated alkyl group can significantly influence the reactivity and properties of the resulting products. While direct studies on this compound are limited, its reactivity can be inferred from the well-established chemistry of other sulfonyl chlorides and fluorinated sulfones.

Reaction with Amines: Synthesis of Sulfonamides

The reaction of this compound with primary and secondary amines is expected to proceed via a nucleophilic substitution at the sulfur atom, leading to the formation of the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents.

General Reaction Scheme

reagent1 This compound product N-substituted ((Difluoromethyl)sulfonyl)benzenesulfonamide reagent1->product reagent2 R1R2NH (Amine) reagent2->product byproduct HCl start Start step1 Dissolve this compound and Benzylamine in DCM start->step1 step2 Cool to 0 °C step1->step2 step3 Add Triethylamine step2->step3 step4 Stir at Room Temperature (4-6 h) step3->step4 step5 Monitor by TLC step4->step5 step6 Quench with 1 M HCl step5->step6 step7 Work-up (Wash with HCl, NaHCO3, Brine) step6->step7 step8 Dry and Concentrate step7->step8 step9 Purify by Column Chromatography step8->step9 end End step9->end reagent1 This compound product S-Aryl ((Difluoromethyl)sulfonyl)thioether reagent1->product reagent2 R-SH (Thiol) reagent2->product byproduct HCl start Start step1 Prepare Thiolate (Thiophenol + NaH in THF) start->step1 step2 Add this compound step1->step2 step3 Stir at Room Temperature (12-16 h) step2->step3 step4 Monitor by TLC step3->step4 step5 Quench with Saturated NH4Cl step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Wash with Brine step6->step7 step8 Dry and Concentrate step7->step8 step9 Purify by Column Chromatography step8->step9 end End step9->end

Application Notes and Protocols for the Scale-up Synthesis of ((Chlorodifluoromethyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of ((chlorodifluoromethyl)sulfonyl)benzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is presented as a two-step process commencing with the chlorodifluoromethylation of thiophenol to yield chlorodifluoromethyl phenyl sulfide, followed by its oxidation to the final sulfone product. The protocols are designed to be scalable, with specific considerations for transitioning from laboratory to pilot plant production. Safety, efficiency, and product purity are emphasized throughout.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized as a precursor for the introduction of the difluoromethyl group. This moiety is of significant interest in medicinal chemistry as it can act as a lipophilic hydrogen-bond donor and a bioisostere for alcohol and thiol functionalities. The scalable and safe synthesis of this compound is therefore of critical importance for its application in drug discovery and development.

This application note outlines a robust and scalable two-step synthesis of this compound. The proposed synthetic pathway is illustrated below:

Synthetic_Pathway Thiophenol Thiophenol Sulfide Chlorodifluoromethyl phenyl sulfide Thiophenol->Sulfide Step 1: Chlorodifluoromethylation Sulfone This compound Sulfide->Sulfone Step 2: Oxidation

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols and Scale-up Considerations

Step 1: Synthesis of Chlorodifluoromethyl Phenyl Sulfide

The first step involves the nucleophilic substitution of a chlorodifluoromethyl source with thiophenol. While various methods for the formation of aryl sulfides exist, for the specific synthesis of chlorodifluoromethyl phenyl sulfide, a method adapted from the reaction of thiols with chlorodifluoromethane gas in the presence of a base is proposed.

2.1. Laboratory Protocol

Reaction: C₆H₅SH + CHClF₂ + NaOH → C₆H₅SCF₂Cl + NaCl + H₂O

Materials:

  • Thiophenol

  • Chlorodifluoromethane (HCFC-22)

  • Sodium Hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • A 250 mL three-necked round-bottom flask

  • Magnetic stirrer

  • Gas inlet tube

  • Dry ice/acetone condenser

  • Thermometer

  • Separatory funnel

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a dry ice/acetone condenser, dissolve sodium hydroxide (4.4 g, 110 mmol) in DMF (100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thiophenol (11.0 g, 100 mmol) to the solution while maintaining the temperature at 0 °C.

  • Bubble chlorodifluoromethane gas through the solution at a steady rate for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into 500 mL of ice-water and extract with diethyl ether (3 x 150 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain chlorodifluoromethyl phenyl sulfide as a colorless oil.

2.2. Scale-up Considerations for Step 1

ParameterLaboratory ScalePilot Plant ScaleConsiderations
Reactor 250 mL Glass Flask50-100 L Glass-lined or Stainless Steel ReactorEnsure adequate mixing and heat transfer. The reactor must be pressure-rated to handle the gaseous reagent.
Reagent Addition Manual addition of thiophenol, bubbling of gasMetered addition of thiophenol via a pump. Controlled flow of chlorodifluoromethane gas using a mass flow controller.Precise control of addition rates is crucial for temperature management and safety.
Temperature Control Ice bathJacketed reactor with a cooling/heating circulatorThe reaction is exothermic. A robust cooling system is necessary to maintain the optimal reaction temperature and prevent runaway reactions.
Pressure Atmospheric1-5 barConducting the reaction under a slight positive pressure of chlorodifluoromethane can improve reaction rates and efficiency.
Work-up Liquid-liquid extraction in a separatory funnelExtraction in the reactor or a dedicated extraction vessel.Large-volume extractions require appropriate equipment. Phase separation can be monitored via sight glasses.
Purification Laboratory-scale vacuum distillationFractional distillation columnA distillation column with sufficient theoretical plates is required to achieve high purity on a large scale.
Safety Fume hoodClosed system with appropriate ventilation and scrubbing for off-gases.Chlorodifluoromethane is an ozone-depleting substance and a greenhouse gas. Unreacted gas should be captured and disposed of according to regulations. Thiophenol has a strong, unpleasant odor and is toxic.
Step 2: Oxidation of Chlorodifluoromethyl Phenyl Sulfide to this compound

The second step is the oxidation of the sulfide intermediate to the corresponding sulfone. Several oxidizing agents can be employed, with hydrogen peroxide in acetic acid being a common and scalable choice.

2.1. Laboratory Protocol

Reaction: C₆H₅SCF₂Cl + 2H₂O₂ → C₆H₅SO₂CF₂Cl + 2H₂O

Materials:

  • Chlorodifluoromethyl phenyl sulfide

  • Glacial acetic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium bisulfite

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • A 500 mL three-necked round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Thermometer

  • Separatory funnel

Procedure:

  • In a 500 mL three-necked flask, dissolve chlorodifluoromethyl phenyl sulfide (19.4 g, 100 mmol) in glacial acetic acid (200 mL).

  • Cool the solution to 15-20 °C.

  • Slowly add 30% hydrogen peroxide (22.7 mL, 220 mmol) via an addition funnel, maintaining the temperature below 30 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to 10 °C and slowly add a saturated aqueous solution of sodium bisulfite to quench the excess peroxide.

  • Pour the mixture into 1 L of ice-water and extract with dichloromethane (3 x 200 mL).

  • Carefully wash the combined organic layers with saturated aqueous sodium bicarbonate until gas evolution ceases, followed by a brine wash (1 x 150 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.

2.2. Scale-up Considerations for Step 2

ParameterLaboratory ScalePilot Plant ScaleConsiderations
Reactor 500 mL Glass Flask100-200 L Glass-lined ReactorThe reactor must be resistant to acidic conditions.
Reagent Addition Manual addition via addition funnelMetered addition of hydrogen peroxide via a dosing pump.The oxidation is highly exothermic. Slow and controlled addition is critical to prevent thermal runaway.
Temperature Control Ice bath/water bathJacketed reactor with a reliable cooling system and emergency quenching capabilities.A temperature monitoring and control system with alarms is essential.
Quenching Manual addition of sodium bisulfite solutionControlled addition of the quenching agent with careful monitoring of temperature and gas evolution.The quenching process can also be exothermic.
Work-up and Isolation Liquid-liquid extraction and recrystallizationCentrifugation or filtration for solid product isolation.Large-scale filtration and drying equipment (e.g., filter dryer) will be required.
Safety Standard laboratory safety precautionsUse of personal protective equipment (PPE) suitable for corrosive and oxidizing materials.Hydrogen peroxide is a strong oxidizer and can form explosive mixtures with organic compounds. Acetic acid is corrosive. Proper handling procedures are mandatory.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Expected Yields

StepStarting MaterialReagentsMolar RatioSolventExpected Yield (%)
1ThiophenolChlorodifluoromethane, NaOH1 : 1.1 : 1.1DMF75-85
2Chlorodifluoromethyl phenyl sulfideHydrogen Peroxide (30%)1 : 2.2Acetic Acid85-95

Table 2: Reaction Parameters

StepTemperature (°C)PressureReaction Time (hours)
10Atmospheric (or slight positive pressure)2-3
215-30Atmospheric12-18

Visualization of Workflows

Experimental_Workflow_Step_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare NaOH/DMF solution and Thiophenol charge_reactor Charge reactor with NaOH/DMF prep_reagents->charge_reactor cool Cool to 0 °C charge_reactor->cool add_thiophenol Add Thiophenol cool->add_thiophenol add_gas Bubble CHClF₂ add_thiophenol->add_gas react Stir for 2-3h add_gas->react quench Quench with ice-water react->quench extract Extract with Diethyl Ether quench->extract wash Wash organic layers extract->wash dry Dry and Concentrate wash->dry distill Vacuum Distillation dry->distill product1 Chlorodifluoromethyl phenyl sulfide distill->product1

Caption: Experimental workflow for the synthesis of chlorodifluoromethyl phenyl sulfide.

Experimental_Workflow_Step_2 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Sulfide/Acetic Acid solution charge_reactor Charge reactor with sulfide solution prep_reagents->charge_reactor cool Cool to 15-20 °C charge_reactor->cool add_h2o2 Add H₂O₂ cool->add_h2o2 react Stir for 12-18h add_h2o2->react quench_peroxide Quench with NaHSO₃ react->quench_peroxide precipitate Pour into ice-water quench_peroxide->precipitate extract Extract with DCM precipitate->extract wash Wash organic layers extract->wash dry Dry and Concentrate wash->dry recrystallize Recrystallize dry->recrystallize product2 This compound recrystallize->product2

Caption: Experimental workflow for the oxidation to this compound.

Safety Considerations

  • Thiophenol: Highly toxic and has an extremely unpleasant odor. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chlorodifluoromethane (HCFC-22): A gas that can cause asphyxiation in high concentrations. It is also an ozone-depleting substance, and its release into the atmosphere should be minimized.

  • Hydrogen Peroxide (30%): A strong oxidizing agent. Avoid contact with skin and eyes. It can decompose violently if contaminated or heated.

  • Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Exothermic Reactions: Both steps of the synthesis are exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions. An emergency cooling and quenching plan should be in place for large-scale production.

Conclusion

The described two-step synthesis of this compound provides a scalable and efficient route to this important building block. Careful attention to the scale-up considerations and safety precautions outlined in this document is crucial for the successful and safe transition from laboratory-scale synthesis to pilot plant and industrial production. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Applications of ((Chlorodifluoromethyl)sulfonyl)benzene in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups is a well-established strategy in modern agrochemical design to enhance efficacy, metabolic stability, and bioavailability. The difluoromethyl (CF2H) group, in particular, has garnered significant interest as a bioisostere for hydroxyl, thiol, and amino moieties. ((Chlorodifluoromethyl)sulfonyl)benzene has emerged as a key reagent in this context, primarily serving as a precursor for the generation of difluorocarbene (:CF2), a versatile intermediate for the difluoromethylation of various substrates.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical precursors, focusing on O- and N-difluoromethylation reactions.

Application Notes

This compound is a crystalline solid that serves as a stable and efficient source of difluorocarbene under basic conditions. Its primary application in agrochemical synthesis is the introduction of the difluoromethyl group onto heteroatoms, which can significantly modulate the physicochemical and biological properties of a molecule.

Key applications include:

  • O-Difluoromethylation of Phenols and Alcohols: The resulting aryl difluoromethyl ethers are important structural motifs in a variety of herbicides and fungicides. This transformation can alter the lipophilicity and metabolic profile of the parent phenol.

  • N-Difluoromethylation of Amines and Heterocycles: The introduction of a difluoromethyl group on a nitrogen atom can influence the binding affinity of the molecule to its target protein and enhance its stability. This is particularly relevant for the synthesis of precursors for various classes of insecticides and fungicides.

The reaction typically proceeds via the in-situ generation of difluorocarbene, which is then trapped by a nucleophilic substrate.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the difluoromethylation of substrates relevant to agrochemical synthesis using difluorocarbene precursors. While specific data for this compound is not extensively published in the context of specific agrochemical syntheses, the data presented is representative of difluorocarbene-mediated reactions and can be considered as a starting point for optimization.

Substrate ClassTypical SubstrateReagent SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference Compound Class
Phenols4-ChlorophenolThis compound / K2CO3DMF80-1004-875-90Herbicide/Fungicide Precursors
Anilines2,6-DichloroanilineThis compound / NaHTHF60-806-1260-80Fungicide/Insecticide Precursors
N-HeterocyclesImidazoleThis compound / t-BuOKDioxane80-1105-1070-85Fungicide Precursors
Aliphatic AlcoholsCyclohexanolThis compound / KHMDSTHF25-508-1650-70Plant Growth Regulator Precursors

Experimental Protocols

Protocol 1: O-Difluoromethylation of a Substituted Phenol

This protocol describes a general procedure for the synthesis of an aryl difluoromethyl ether, a common precursor for various agrochemicals.

Materials:

  • Substituted Phenol (e.g., 4-cyano-2-fluorophenol)

  • This compound

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a condenser, add the substituted phenol (1.0 eq), this compound (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a substrate concentration of 0.5 M.

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl difluoromethyl ether.

Protocol 2: N-Difluoromethylation of a Substituted Aniline

This protocol outlines a general method for the synthesis of an N-difluoromethylated aniline, a building block for certain classes of fungicides and insecticides.

Materials:

  • Substituted Aniline (e.g., 2,4,6-trichloroaniline)

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Schlenk flask

  • Magnetic stirrer

  • Ice bath

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the substituted aniline (1.0 eq) in anhydrous THF to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Add a solution of this compound (1.3 eq) in anhydrous THF to the reaction mixture.

  • Heat the reaction to 70 °C and stir for 10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the N-difluoromethylated aniline.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Substrate Substrate (Phenol/Aniline) ReactionVessel Reaction Vessel (Anhydrous Solvent) Substrate->ReactionVessel Reagent This compound Reagent->ReactionVessel Base Base (K2CO3/NaH) Base->ReactionVessel Quench Quenching ReactionVessel->Quench Heat & Stir Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: General experimental workflow for difluoromethylation.

signaling_pathway cluster_synthesis Synthesis cluster_application Agrochemical Application Start Phenolic/Anilinic Precursor Product Difluoromethylated Intermediate Start->Product Reagent This compound Reagent->Product Difluoromethylation Agrochemical Active Agrochemical Ingredient Product->Agrochemical Further Synthesis Target Target Enzyme/Receptor (e.g., SDHI, PPO) Agrochemical->Target Inhibition Effect Biological Effect (Fungicidal/Herbicidal Activity) Target->Effect Disruption of Pathway

Caption: Logical relationship from synthesis to biological effect.

Troubleshooting & Optimization

Technical Support Center: ((Chlorodifluoromethyl)sulfonyl)benzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving ((chlorodifluoromethyl)sulfonyl)benzene. The information is structured to address common challenges and improve reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and subsequent reactions of this compound and related compounds.

Q1: Why is my yield unexpectedly low when synthesizing the arylsulfonyl chloride?

A1: Low yields in arylsulfonyl chloride synthesis are common and can stem from several factors:

  • Moisture Sensitivity: Arylsulfonyl chlorides are highly sensitive to moisture. The presence of water will hydrolyze the product to the corresponding sulfonic acid, which is unreactive in subsequent nucleophilic substitution reactions.[1] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Purity of Starting Materials: Impurities in the aniline precursor or other reagents can lead to significant side reactions. Consider purifying starting materials before use.

  • Reaction Temperature: Temperature control is critical. For diazotization reactions, temperatures must be kept low (typically -5 to 5 °C) to prevent the decomposition of the diazonium salt.[2] For chlorosulfonation, exceeding the optimal temperature can lead to the formation of undesired byproducts like sulfones.[3]

  • Inefficient Quenching/Isolation: The product is often isolated by quenching the reaction mixture in ice-water.[4] Because arylsulfonyl chlorides have low solubility in water, they precipitate out and are protected from extensive hydrolysis.[2][5] However, prolonged contact or inefficient filtration can reduce yields. Washing the collected solid with cold water is recommended to remove occluded acids and salts.[2]

Q2: I am observing significant amounts of an acidic byproduct that is not my desired sulfonyl chloride. What is it and how can I prevent its formation?

A2: The most common acidic byproduct is the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride by water.[1][4] This is a major issue as the sulfonic acid is typically unreactive under the conditions used for sulfonamide or sulfonate ester formation.

  • Prevention: The most effective prevention is the rigorous exclusion of water from the reaction. Use anhydrous solvents and reagents and maintain an inert atmosphere.[1]

  • Isolation Strategy: An aqueous workup is designed to precipitate the water-insoluble sulfonyl chloride, leaving the more water-soluble sulfonic acid in the aqueous phase.[2][5] Ensure the filtration and washing steps are performed efficiently to minimize contact time with water.

Q3: My reaction to form a sulfonamide from this compound is sluggish or incomplete. How can I improve the conversion?

A3: Incomplete conversion to a sulfonamide can be due to several factors:

  • Purity of the Sulfonyl Chloride: If the starting sulfonyl chloride contains sulfonic acid from hydrolysis, that portion of the material will not react.

  • Base and Solvent Choice: A suitable base (e.g., triethylamine, pyridine) is required to neutralize the HCl generated during the reaction. The solvent must be inert and capable of dissolving the reactants. Anhydrous conditions are crucial.[1]

  • Nucleophilicity of the Amine: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly. In these cases, more forcing conditions, such as a stronger base or higher reaction temperatures, may be necessary to drive the reaction to completion.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare arylsulfonyl chlorides like this compound?

A1: Two primary routes are generally employed for arylsulfonyl chloride synthesis:

  • Electrophilic Aromatic Substitution: This involves the direct reaction of an aromatic compound with chlorosulfonic acid.[3] A major drawback is that the regioselectivity is dictated by the electronic properties of the substituents on the benzene ring, which can lead to mixtures of isomers.

  • Diazotization-Sulfonylation (Meerwein Reaction): This powerful method involves the conversion of an aniline precursor to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst (e.g., CuCl or CuCl₂) to yield the sulfonyl chloride.[2][6] This approach offers excellent regiocontrol, as the sulfonyl chloride group replaces the diazonium group at a specific position.

Q2: How stable is the chlorodifluoromethyl (CF₂Cl) group during synthesis and subsequent reactions?

A2: The chlorodifluoromethyl group is generally a stable motif. However, its reactivity can be harnessed for further functionalization. For instance, under basic hydrogenolysis conditions, the CF₂Cl group can be converted to a difluoromethyl (CF₂H) group.[7] It is also a precursor for generating aryl esters and gem-difluoroenones.[7] Researchers should be mindful of the specific reagents and conditions used to avoid unintended transformations of this group.

Q3: What are the best practices for purifying crude arylsulfonyl chlorides?

A3: Purification is critical for obtaining high-quality material and improving the yield of subsequent steps.

  • Aqueous Workup: The most common initial step is quenching the reaction mixture in ice-water, causing the sulfonyl chloride to precipitate. The solid is then collected by filtration and washed with cold water.[2]

  • Solvent Extraction: If the product is an oil or does not precipitate cleanly, it can be extracted into an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate). The organic layer is then washed with cold water, a cold saturated sodium bicarbonate solution (to remove acidic impurities), and finally brine.

  • Drying and Removal of Solvent: The organic solution must be thoroughly dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before the solvent is removed under reduced pressure.

  • Final Purification: Depending on the physical properties of the product, final purification can be achieved by recrystallization or distillation under reduced pressure.[8]

Data Presentation

The following tables summarize reaction conditions and yields for the synthesis of arylsulfonyl chlorides from analogous reactions, providing a valuable starting point for experimental design.

Table 1: Optimization of Diazotization-Sulfonylation for 4-Bromobenzenesulfonyl Chloride

EntryLight Source (nm)Equivalents of SOCl₂Yield (%)Conversion (%)Byproduct
14652085100p-bromochlorobenzene
2White LED (5W)2087100p-bromochlorobenzene
3White LED (10W)2086100p-bromochlorobenzene
4White LED (20W)2085100p-bromochlorobenzene
54651095100Minimized

Data adapted from a photocatalytic synthesis of 4-bromobenzenesulfonyl chloride from 4-bromophenyldiazonium tetrafluoroborate. This highlights how reagent stoichiometry can be optimized to improve yield and reduce byproducts.[9]

Table 2: Substrate Scope for Photocatalytic Synthesis of Arylsulfonyl Chlorides

Starting Aniline PrecursorProductYield (%)
4-Bromoaniline4-Bromobenzenesulfonyl chloride95
4-Iodoaniline4-Iodobenzenesulfonyl chloride90
4-Nitroaniline4-Nitrobenzenesulfonyl chloride85
4-Cyanoaniline4-Cyanobenzenesulfonyl chloride80
3-Chloroaniline3-Chlorobenzenesulfonyl chloride75
4-Methoxyaniline4-Methoxybenzenesulfonyl chloride50

Data adapted from a study on the synthesis of various arylsulfonyl chlorides from arenediazonium salts, demonstrating the impact of electronic effects on yield.[6]

Visualizations

The following diagrams illustrate key workflows and reaction pathways relevant to the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed Purity Check Starting Material Purity Start->Purity Potential Cause Conditions Verify Reaction Conditions Start->Conditions Potential Cause Workup Optimize Workup & Purification Start->Workup Potential Cause Purity_Sol Actions: - Recrystallize/distill aniline precursor - Use freshly opened reagents Purity->Purity_Sol Conditions_Sol Actions: - Ensure anhydrous solvents - Maintain T < 5°C for diazotization - Run under inert atmosphere (N2/Ar) Conditions->Conditions_Sol Workup_Sol Actions: - Quench into ice-water rapidly - Wash precipitate with cold water - Ensure efficient filtration Workup->Workup_Sol Success Yield Improved Purity_Sol->Success Conditions_Sol->Success Workup_Sol->Success

Caption: Troubleshooting workflow for addressing low reaction yield.

Meerwein_Reaction Aniline Ar-NH₂ (Aniline Precursor) Diazonium Ar-N₂⁺Cl⁻ (Diazonium Salt) Aniline->Diazonium Diazotization Reagents1 NaNO₂ HCl (aq) 0-5 °C Product Ar-SO₂Cl (Arylsulfonyl Chloride) Diazonium->Product Chlorosulfonylation Radical_intermediate Ar• (Aryl Radical) Diazonium->Radical_intermediate - N₂ - Cl⁻ Reagents2 SO₂ CuCl (cat.) N2 N₂ (gas) Radical_intermediate->Product + SO₂ + Cl•

Caption: General mechanism for the Meerwein chlorosulfonylation reaction.

Experimental Protocols

Protocol: Synthesis of an Arylsulfonyl Chloride via Diazotization-Sulfonylation

This protocol is a representative procedure adapted from established methods for the synthesis of arylsulfonyl chlorides and should be adapted for ((chlorodifluoromethyl)phenyl)amine.[2][6]

Disclaimer: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

  • Substituted Aniline (e.g., 4-((chlorodifluoromethyl)phenyl)amine) (1.0 equiv)

  • Concentrated Hydrochloric Acid (~37%)

  • Sodium Nitrite (NaNO₂) (1.1 equiv)

  • Sulfur Dioxide (SO₂) gas or a stable surrogate like DABSO

  • Copper(I) Chloride (CuCl) (catalytic amount, ~0.1 equiv)

  • Glacial Acetic Acid (Anhydrous)

  • Deionized Water

  • Ice

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Diazonium Salt Solution: a. In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the substituted aniline in glacial acetic acid. b. Add concentrated hydrochloric acid and cool the mixture to -5 °C using an ice-salt or acetone/dry ice bath. c. In a separate beaker, dissolve sodium nitrite in a minimal amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the stirred aniline slurry, ensuring the temperature is strictly maintained between -5 °C and 0 °C. The addition should take approximately 30-45 minutes. e. After the addition is complete, stir the resulting slurry for an additional 15 minutes at 0 °C.

  • Preparation of the SO₂/Catalyst Mixture: a. In a separate, larger reaction vessel, prepare a saturated solution of sulfur dioxide in glacial acetic acid by bubbling SO₂ gas through the cooled solvent. b. Add the catalytic amount of CuCl to this solution and stir to form a suspension. Cool this mixture to 0 °C.

  • Chlorosulfonylation Reaction: a. Slowly add the cold diazonium salt slurry from step 1 to the cold, stirred SO₂/CuCl mixture from step 2. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain the reaction temperature below 5 °C. b. Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 1-2 hours or until nitrogen evolution ceases.

  • Product Isolation and Purification: a. Pour the reaction mixture slowly into a large beaker containing a vigorously stirred mixture of crushed ice and water. b. The crude arylsulfonyl chloride should precipitate as a solid. If it separates as an oil, proceed with liquid-liquid extraction. c. Collect the solid product by vacuum filtration and wash it thoroughly with several portions of cold water. d. To further purify, dissolve the crude solid in DCM or ethyl acetate. Wash the organic layer sequentially with cold water, cold 5% sodium bicarbonate solution, and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified arylsulfonyl chloride. Confirm the structure and purity using appropriate analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, MS).

References

Technical Support Center: Purification of Products from Phenylsulfonyl Difluoromethyl Chloride (PhSO₂CF₂Cl) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of reaction products involving PhSO₂CF₂Cl and related difluoromethyl sulfones.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions using PhSO₂CF₂Cl or its derivatives? A1: The most common impurities include unreacted starting materials (such as the aldehyde or ketone), residual high-boiling solvents like DMF or DMSO, byproducts from the decomposition of reaction intermediates, and unreacted difluoromethyl sulfone reagent. In Julia-Kocienski type reactions, the sulfinate salt intermediate can decompose, leading to various side products.[1][2]

Q2: What is a reliable, general work-up procedure for these types of reactions? A2: A standard procedure involves quenching the reaction mixture, often conducted at low temperatures, with an aqueous solution like dilute hydrochloric acid or saturated ammonium chloride.[1] This is followed by liquid-liquid extraction, typically using a solvent like ethyl acetate or dichloromethane.[3][4] To remove highly polar solvents such as DMF, it is crucial to wash the combined organic layers multiple times with water and finally with brine to reduce the amount of dissolved water before drying.[5][6][7]

Q3: Which column chromatography technique is most suitable for purifying difluoromethyl sulfone products? A3: Flash chromatography using silica gel is the most common and preferred technique for initial purification. A solvent gradient of hexanes and ethyl acetate is a good starting point for many products.[8] For highly polar compounds that are not well-retained on silica, Hydrophilic Interaction Chromatography (HILIC) or reversed-phase (C18) chromatography can be effective alternatives.

Q4: My product appears to be degrading on the silica gel column. What can I do? A4: The acidic nature of standard silica gel can cause degradation of sensitive compounds. To mitigate this, you can use deactivated silica gel by pre-treating it with a solvent system containing 1-3% triethylamine.[9] Alternatively, switching to a different stationary phase, such as alumina or Florisil, can prevent decomposition.[9]

Q5: How can I effectively remove residual high-boiling solvents like DMF or DMSO post-reaction? A5: The most effective method during work-up is to wash the organic layer multiple times with large volumes of water.[6] For trace amounts remaining after solvent evaporation, azeotropic removal by adding a solvent like toluene and concentrating the mixture under reduced pressure can be effective. This process can be repeated several times.

Troubleshooting Guides

Issue 1: Poor Separation or Co-elution during Flash Chromatography
Symptom Potential Cause Recommended Solution
Product co-elutes with an impurity or starting material. The polarity of the product and the impurity are too similar for the chosen solvent system.Optimize Solvent Selectivity: Switch the polar organic modifier in your eluent. For example, if using an ethyl acetate/hexane system, try a dichloromethane/methanol or a toluene/acetone system.[8][10] Change Stationary Phase: If optimizing the mobile phase fails, use a column with a different chemistry, such as switching from standard silica to a fluorinated phase or a C18 reversed-phase column.[10]
Multiple fractions contain a mix of product and impurities. The separation resolution is insufficient.Run a Gradient Elution: Start with a solvent system where your product has an Rf of approximately 0.2 or less on a TLC plate, and gradually increase the percentage of the polar solvent.[9] Reduce Sample Load: Overloading the column can significantly decrease resolution. Reduce the amount of crude material loaded.[10]
Issue 2: Product Streaking, Tailing, or Broad Peaks on TLC/Column
Symptom Potential Cause Recommended Solution
The product spot/peak shows significant tailing or streaking. The compound may be acidic or basic, leading to strong interactions with the silica gel surface.Use a Mobile Phase Additive: For basic compounds (e.g., containing amines), add a small amount (0.1-1%) of a modifier like triethylamine or pyridine to the eluent.[8][10] For acidic compounds, adding a small amount of acetic acid or formic acid can improve peak shape.[8][10]
The compound is highly polar and adheres strongly to the stationary phase. Strong ionic or hydrogen-bonding interactions between the analyte and silica.Deactivate the Silica Gel: Flush the column with your eluent containing triethylamine before loading the sample.[9] Switch to a Less Acidic Stationary Phase: Consider using neutral or basic alumina.
Issue 3: Low Product Recovery After Purification
Symptom Potential Cause Recommended Solution
The isolated yield is significantly lower than expected from crude analysis (e.g., ¹H NMR). The product is highly polar and has irreversibly adsorbed onto the silica gel column.Flush the Column: After the initial elution, flush the column with a much stronger solvent, such as 10-20% methanol in dichloromethane, to recover highly retained compounds.[8]
The product is volatile and has been lost during solvent removal.Use Low Temperatures: Remove solvent on a rotary evaporator at reduced temperatures and avoid using a high vacuum.[11] A cold trap can help recover evaporated samples.[11]
The product decomposed during chromatography.Use Deactivated Stationary Phase: Employ silica treated with triethylamine or switch to alumina.[9] Minimize Contact Time: Use a shorter, wider column for faster purification.

Detailed Experimental Protocols

Protocol 1: General Aqueous Work-up Procedure

This protocol is a standard procedure for quenching and extracting the product from a reaction mixture, such as a Julia-Kocienski olefination.[1]

  • Quenching: Cool the reaction vessel to the appropriate temperature (e.g., -40 °C to 0 °C) in an ice or dry ice/acetone bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute (e.g., 3 M) hydrochloric acid (HCl) to quench the reaction.[1]

  • Extraction: Transfer the entire mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane). Use a volume roughly equal to the aqueous volume.

  • Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup.[12] Allow the layers to separate fully. Drain the lower layer. If unsure which layer is which, add a few drops of water to see which layer it joins.[12]

  • Washing:

    • Wash the organic layer sequentially with water (2-3 times) to remove water-soluble impurities like DMF.[6]

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution if the reaction was quenched with acid to neutralize any remaining acid.[12]

    • Finally, wash with a saturated sodium chloride solution (brine) to remove the bulk of the dissolved water from the organic layer.[5][7]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until the agent no longer clumps together.[5]

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., hexanes/ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[8]

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand (approx. 1-2 cm).

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack under gentle air pressure, ensuring no cracks or air bubbles form.

    • Add another layer of sand on top of the packed silica.[8]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[9]

  • Elution: Carefully add the eluent to the column and apply positive pressure. Collect fractions and monitor their contents by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of a Solid Product

Recrystallization is an excellent technique for purifying solid compounds that are thermally stable.[13]

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[13] Test small amounts in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures) to find the ideal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[13]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If needed, further cooling in an ice bath can promote crystal formation. Slow cooling generally results in purer crystals.[13]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or place them in a vacuum oven to remove all residual solvent.

Visualizations

Purification_Workflow A Reaction Mixture B Aqueous Quench (e.g., NH4Cl, HCl) A->B C Liquid-Liquid Extraction B->C D Wash Organic Layer (H2O, Brine) C->D E Dry with Anhydrous Salt (e.g., Na2SO4) D->E F Filter & Concentrate E->F G Crude Product F->G H Purification Step G->H I Pure Product H->I J Analysis (NMR, TLC, MS) I->J

Caption: General workflow for the work-up and purification of PhSO₂CF₂Cl reaction products.

Chromatography_Troubleshooting Start Poor Chromatographic Separation Q1 Symptom: Streaking or Tailing? Start->Q1 A1_Yes Add Mobile Phase Modifier (e.g., 0.1% Et3N or 0.1% AcOH) Q1->A1_Yes Yes Q2 Symptom: Co-elution / Overlap? Q1->Q2 No End Improved Separation A1_Yes->End A2_Yes_1 Change Solvent Selectivity (e.g., EtOAc -> CH2Cl2/MeOH) Q2->A2_Yes_1 Yes A2_Yes_2 Change Stationary Phase (e.g., Silica -> C18) Q2->A2_Yes_2 Yes A2_Yes_1->End A2_Yes_2->End

Caption: Decision tree for troubleshooting common chromatography separation issues.

Reaction_Byproducts R1 Aldehyde / Ketone P1 Target Product (gem-difluoroalkene) B2 Unreacted Starting Materials R1:e->B2:w R2 PhSO2CF2H (or related reagent) B1 Sulfinate Byproduct (PhSO2-) R2:e->B1:w R2:e->B2:w B3 Side-Reaction Products R2:e->B3:w

Caption: Key components in a crude reaction mixture requiring separation.

References

Technical Support Center: Overcoming Solubility Challenges with ((Chlorodifluoromethyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address solubility issues encountered with ((Chlorodifluoromethyl)sulfonyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What is causing this?

A2: This is a common phenomenon known as "precipitation upon dilution" or "crashing out".[3][4] It occurs when a compound dissolved in a highly soluble organic solvent, like Dimethyl sulfoxide (DMSO), is introduced into an aqueous environment where it is poorly soluble. The drastic change in solvent polarity causes the compound to come out of solution.[3]

Q3: What are the initial steps I should take if I encounter solubility issues?

A3: The first step is to confirm that you are not exceeding the compound's solubility limit in your chosen solvent system. If you observe any solid particles, cloudiness, or a film after attempting to dissolve the compound, it is a clear indicator of poor solubility.[4] Proceed with systematic troubleshooting to find a suitable solvent or formulation strategy.

Troubleshooting Guide

Issue 1: Compound does not dissolve in the initial chosen solvent.

Workflow for Solvent Screening:

start Start: Poor Solubility Observed solvent_type Assess Compound Polarity (Likely Non-Polar) start->solvent_type non_polar Try Non-Polar Solvents: Toluene, Hexane, Diethyl Ether solvent_type->non_polar Primary Approach polar_aprotic Try Polar Aprotic Solvents: DMSO, DMF, Acetonitrile solvent_type->polar_aprotic Secondary Approach dissolved Compound Dissolved non_polar->dissolved Success not_dissolved Still Insoluble non_polar->not_dissolved Failure polar_aprotic->dissolved Success polar_aprotic->not_dissolved Failure heating Apply Gentle Heating (e.g., 37-50°C) not_dissolved->heating heating->dissolved Success sonication Use Sonication heating->sonication If heating is insufficient sonication->dissolved Success end Consult Further or Consider Formulation Strategies sonication->end Failure

Caption: Troubleshooting workflow for initial solvent selection.

Protocol for Solvent Screening:

  • Preparation: Weigh a small, precise amount of this compound into several vials.

  • Solvent Addition: Add a measured volume of a single solvent to each vial to achieve a target concentration (e.g., 1 mg/mL).

  • Observation: Vortex each vial for 30 seconds and visually inspect for dissolution.

  • Assisted Dissolution: If not fully dissolved, gently warm the vial (not exceeding 50°C) or place it in an ultrasonic bath for 5-10 minutes.

  • Documentation: Record the solubility in each solvent (e.g., freely soluble, sparingly soluble, insoluble).

Issue 2: Precipitation upon dilution into aqueous media.

Strategies to Prevent Precipitation:

  • Co-solvents: Incorporate a water-miscible organic solvent into the final aqueous solution to increase the solubility of the compound.[5]

  • pH Adjustment: For ionizable compounds, modifying the pH of the aqueous buffer can significantly enhance solubility.[3][6][7][8]

  • Surfactants: The use of non-ionic surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles.[9]

  • Particle Size Reduction: Techniques like micronization can increase the dissolution rate by increasing the surface area of the compound.[8][10]

Experimental Workflow for Co-Solvent Optimization:

start Start: Precipitation in Aqueous Buffer prepare_stock Prepare Concentrated Stock in 100% DMSO or Ethanol start->prepare_stock prepare_buffers Prepare Aqueous Buffers with Varying Co-solvent % (e.g., 1-10%) prepare_stock->prepare_buffers dilution Add Stock Solution Dropwise to Vortexing Co-solvent Buffers prepare_buffers->dilution observation Observe for Precipitation (Visually or by Nephelometry) dilution->observation no_precipitate No Precipitation: Determine Lowest Effective Co-solvent % observation->no_precipitate Clear Solution precipitate Precipitation Occurs observation->precipitate Cloudy/Solid end Optimized Protocol no_precipitate->end increase_cosolvent Increase Co-solvent % or Try Different Co-solvent precipitate->increase_cosolvent increase_cosolvent->prepare_buffers

Caption: Workflow for optimizing co-solvent concentration.

Data Presentation

Table 1: Common Solvents for Non-Polar Compounds

Solvent ClassExamplesPolarityDielectric ConstantNotes
Non-Polar Hexane, Toluene, Benzene, Diethyl EtherNon-Polar< 5Good starting point for dissolving hydrophobic compounds.[1][2][11]
Polar Aprotic DMSO, DMF, Acetonitrile, AcetonePolar> 5Often used to create concentrated stock solutions.[1][11]
Polar Protic Water, Ethanol, MethanolPolar> 5Poor solvents for non-polar compounds when used alone.[11]

Table 2: Example Co-Solvent Systems for Improving Aqueous Solubility

Co-SolventTypical Concentration Range in Final SolutionProperties
Dimethyl sulfoxide (DMSO) 0.1% - 5% (v/v)A strong organic solvent, but can have cellular effects at higher concentrations.[4]
Ethanol 1% - 10% (v/v)A less toxic alternative to DMSO for some applications.
Polyethylene glycol 400 (PEG 400) 5% - 20% (v/v)A non-ionic polymer often used in formulations.
Propylene glycol 5% - 20% (v/v)A common co-solvent in pharmaceutical preparations.[10]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Accurately weigh the desired amount of this compound.

  • Add a minimal amount of a suitable organic solvent in which the compound is highly soluble (e.g., 100% DMSO).

  • Vortex or sonicate the mixture until the compound is completely dissolved. This will be your high-concentration stock solution.

Protocol 2: Co-Solvent Screening for Aqueous Solutions

  • Prepare a series of your aqueous buffer containing increasing percentages of a co-solvent (e.g., 1%, 2%, 5%, and 10% DMSO).

  • Aliquot the co-solvent buffer solutions into separate tubes.

  • While vortexing the buffer, add the stock solution dropwise to achieve the desired final concentration of this compound.

  • Visually inspect for any signs of precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.

  • The lowest concentration of the co-solvent that maintains a clear solution is the optimal condition.[3]

Protocol 3: Kinetic Solubility Assay by Nephelometry

This method quantifies the solubility of a compound when it is rapidly precipitated from a DMSO stock into an aqueous buffer.[4]

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to generate a range of concentrations.

  • Buffer Dispensing: Add your aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of each DMSO concentration to the corresponding wells containing the buffer (e.g., 2 µL of compound to 198 µL of buffer).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

References

Technical Support Center: Optimizing Temperature for Difluoromethylation using Aryl Difluoromethyl Sulfones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing difluoromethylation reactions using aryl difluoromethyl sulfone reagents. This guide is designed for researchers, scientists, and professionals in drug development to address common challenges and questions related to temperature control in these sensitive reactions. As "((Chlorodifluoromethyl)sulfonyl)benzene" is not a widely documented difluoromethylating agent, this guide will focus on analogous and well-established aryl difluoromethyl sulfones, such as phenyl difluoromethyl sulfone (PhSO₂CF₂H) and difluoromethyl 2-pyridyl sulfone.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for difluoromethylation reactions using aryl difluoromethyl sulfones?

A1: The optimal temperature for difluoromethylation using aryl difluoromethyl sulfones is highly dependent on the specific substrate, catalyst system, and solvent used. Reactions can be performed at a wide range of temperatures, from room temperature to elevated temperatures of 90-120 °C. For instance, some nickel-catalyzed cross-coupling reactions proceed efficiently at room temperature, while other protocols, particularly those involving the generation of difluorocarbene from sulfone reagents, may require heating.

Q2: How does temperature affect the outcome of the difluoromethylation reaction?

A2: Temperature is a critical parameter that can influence several aspects of the reaction:

  • Reaction Rate: As with most chemical reactions, higher temperatures generally lead to faster reaction rates.

  • Yield: There is an optimal temperature range for maximizing the yield of the desired product. Exceeding this temperature can lead to decomposition of the reagent or product, resulting in lower yields.

  • Selectivity: In some cases, temperature can be used to control the selectivity of the reaction. For example, by carefully tuning the temperature, it is possible to favor mono-difluoromethylation over bis-difluoromethylation.[1]

  • Byproduct Formation: Elevated temperatures can promote side reactions, leading to the formation of unwanted byproducts.

Q3: My difluoromethylation reaction is not proceeding at room temperature. Should I increase the temperature?

A3: If your reaction is sluggish at room temperature, a gradual increase in temperature can be a reasonable troubleshooting step. However, it is crucial to do this in a controlled manner. A modest increase to 40-60 °C should be attempted first, while carefully monitoring the reaction progress by TLC or LC-MS. A sharp increase to a high temperature without optimization can lead to reagent decomposition and complex product mixtures.

Q4: I am observing the decomposition of my starting material or product at elevated temperatures. What can I do?

A4: If you suspect thermal decomposition, lowering the reaction temperature is the first step. If the reaction is too slow at lower temperatures, consider the following:

  • Screening Different Catalysts or Ligands: A more active catalyst system might allow the reaction to proceed at a lower temperature.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and stability of the reactants. A solvent screen may identify a medium that facilitates the reaction at a milder temperature.

  • Extended Reaction Time: If the reaction is clean but slow at a lower temperature, simply extending the reaction time may be sufficient to achieve a good yield.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no conversion Insufficient temperature for reaction activation.1. Gradually increase the temperature in 10-20 °C increments. 2. Monitor the reaction at each temperature point before further increasing. 3. Consider using a higher-boiling solvent if the current solvent is limiting the accessible temperature range.
Formation of multiple byproducts Temperature is too high, leading to decomposition or side reactions.1. Decrease the reaction temperature. 2. If the reaction was performed at elevated temperature, try running it at room temperature for a longer duration. 3. Analyze the byproducts to understand the decomposition pathways, which can inform further optimization.
Inconsistent yields between batches Poor temperature control and reproducibility.1. Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat, heating mantle with a controller). 2. Ensure consistent stirring to maintain a uniform temperature throughout the reaction mixture. 3. Record the exact temperature profile for each reaction to ensure reproducibility.
Reagent decomposition observed The aryl difluoromethyl sulfone reagent is not stable at the reaction temperature.1. Consult the literature for the thermal stability of the specific reagent being used. 2. Lower the reaction temperature. 3. Add the reagent slowly to a pre-heated reaction mixture to minimize its exposure to high temperatures.
Data on Temperature Effects in Difluoromethylation

The following table summarizes the effect of temperature on the yield of difluoromethylation reactions from various studies.

Difluoromethylating Agent Substrate Catalyst/Conditions Temperature (°C) Yield (%)
Difluoromethyl 2-pyridyl sulfoneAryl BromideNickel-catalyzedRoom Temperature~67% (average)[2][3]
PhSO₂CF₂HImidazoleBaseNot specifiedModerate to good
ClCF₂HAryl HalidePdCl₂dppf90Good to excellent[4][5]
Sodium ChlorodifluoroacetatePhenol-12094[6]

Experimental Protocols

General Protocol for Nickel-Catalyzed Difluoromethylation of Aryl Bromides

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a nitrogen-filled glovebox, add the aryl bromide (1.0 equiv.), difluoromethyl 2-pyridyl sulfone (1.5 equiv.), nickel catalyst (e.g., NiCl₂ glyme, 10 mol%), and a ligand (e.g., bipyridine, 10 mol%) to a dry reaction vial.

  • Solvent Addition: Add anhydrous solvent (e.g., DMF or DMA) to the vial.

  • Reducing Agent: Add a reducing agent (e.g., zinc powder, 3.0 equiv.).

  • Temperature Control: Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C) using a temperature-controlled stirrer plate.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with an appropriate aqueous solution (e.g., NH₄Cl solution), and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Temperature Optimization

Temperature_Optimization_Workflow start Start Optimization initial_temp Run reaction at room temperature start->initial_temp check_conversion Check Conversion initial_temp->check_conversion increase_temp Increase temperature by 10-20 °C check_conversion->increase_temp Low Conversion optimal_temp Optimal Temperature Found check_conversion->optimal_temp Good Conversion monitor_byproducts Monitor for byproduct formation increase_temp->monitor_byproducts monitor_byproducts->check_conversion No significant byproducts too_high Temperature too high! Decrease temperature. monitor_byproducts->too_high Byproducts observed end End Optimization optimal_temp->end too_high->increase_temp

Caption: A flowchart illustrating a systematic approach to optimizing reaction temperature.

Effect of Temperature on Reaction Outcome

Temperature_Effect cluster_low_temp Low Temperature cluster_optimal_temp Optimal Temperature cluster_high_temp High Temperature low_rate Low Reaction Rate good_rate Good Reaction Rate low_rate->good_rate Increase Temp high_selectivity High Selectivity max_yield Maximum Yield high_selectivity->max_yield Increase Temp fast_rate Very Fast Reaction Rate good_rate->fast_rate Increase Temp decomposition Decomposition & Byproduct Formation max_yield->decomposition Increase Temp

Caption: The relationship between reaction temperature and key outcomes like rate and yield.

References

Preventing decomposition of "((Chlorodifluoromethyl)sulfonyl)benzene" during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of ((Chlorodifluoromethyl)sulfonyl)benzene during chemical reactions. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the use of this compound in chemical synthesis, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Action(s)
Low or no product yield, starting material consumed Decomposition via Hydrolysis: The sulfonyl chloride functional group is susceptible to reaction with water, leading to the formation of the corresponding sulfonic acid and HCl. This can be exacerbated by adventitious moisture in reagents, solvents, or glassware, or by elevated reaction temperatures.- Ensure all glassware is rigorously dried (oven or flame-dried) before use.- Use anhydrous solvents and reagents.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).- If an aqueous workup is necessary, perform it at low temperatures and as rapidly as possible. The low solubility of some aryl sulfonyl chlorides in water may offer some protection against hydrolysis.[1][2]
Thermal Decomposition: The compound may be unstable at the reaction temperature, leading to the extrusion of SO₂ or other degradation pathways. While specific data for this compound is unavailable, related sulfonyl chlorides can decompose at elevated temperatures.[3]- Attempt the reaction at a lower temperature.- If the reaction requires heat, perform a small-scale experiment to determine the thermal stability of the starting material under the reaction conditions.- Consider alternative, lower-temperature synthetic routes.
Formation of unexpected side products Reductive Decomposition: The S(VI)-Cl bond is susceptible to reduction, which can lead to the formation of S(IV) species or even the corresponding thiol. This can be caused by certain reagents, such as phosphines.[4][5]- Avoid using strong reducing agents unless a reduction is the intended reaction.- If a phosphine is required (e.g., in a Mitsunobu or Wittig reaction), consider that it may also react with the sulfonyl chloride.
Difluorocarbene Formation: The chlorodifluoromethyl group can potentially eliminate a chloride ion to form a difluorocarbene intermediate, which can then react with other species in the reaction mixture.- This pathway may be favored by strong, non-nucleophilic bases.- If difluorocarbene-related byproducts are suspected, consider using a milder base or a different synthetic strategy.
Difficulty in purifying the product Decomposition on Silica Gel: Electron-deficient aryl sulfonyl chlorides have been observed to decompose on silica gel during chromatographic purification.[6] The electron-withdrawing nature of the chlorodifluoromethylsulfonyl group may make the target compound prone to this issue.- Minimize the time the compound spends on the silica gel column.- Use a less acidic stationary phase, such as alumina.- Consider alternative purification methods like recrystallization or distillation if the product is amenable.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: Based on the chemistry of related aryl sulfonyl chlorides, the primary decomposition pathways are likely:

  • Hydrolysis: Reaction with water to form benzenesulfonic acid (chlorodifluoromethyl derivative) and hydrochloric acid. This is a common issue with sulfonyl chlorides.[7]

  • Thermal Decomposition: At elevated temperatures, the molecule may degrade, potentially through the loss of sulfur dioxide.

  • Reduction: The sulfonyl chloride can be reduced to lower oxidation state sulfur species.

  • Difluorocarbene Formation: The chlorodifluoromethyl group may serve as a precursor to difluorocarbene, especially in the presence of a base.

Q2: How should I handle and store this compound to prevent decomposition?

A2: To ensure the stability of the compound, follow these storage and handling guidelines:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Storage under an inert atmosphere (nitrogen or argon) is recommended.[7]

  • Handling: Handle the compound in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Minimize exposure to atmospheric moisture by working quickly and keeping containers sealed when not in use. Use dry solvents and glassware.[7]

Q3: My reaction requires a basic catalyst. What type of base is least likely to cause decomposition?

A3: The choice of base can be critical.

  • For reactions sensitive to hydrolysis: Use non-nucleophilic, anhydrous bases such as proton sponge or sterically hindered amines like 2,6-lutidine.

  • To avoid potential difluorocarbene formation: A milder base may be preferable. It is advisable to screen a few bases on a small scale to find the optimal conditions for your specific reaction.

Q4: Can I use an aqueous workup to isolate my product?

A4: While sulfonyl chlorides are generally sensitive to water, an aqueous workup may be possible under controlled conditions. The low solubility of many aryl sulfonyl chlorides in water can limit the rate of hydrolysis.[1][2] If an aqueous workup is necessary, it should be performed quickly and at a low temperature (e.g., using ice-cold water). The organic layer should be promptly separated and dried thoroughly.

Experimental Protocols

Protocol 1: General Anhydrous Reaction Setup for Reactions with this compound

This protocol describes a general setup to minimize decomposition due to hydrolysis.

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be thoroughly cleaned and then dried in an oven at >120 °C for at least 4 hours or flame-dried under a stream of inert gas.

  • Inert Atmosphere: Assemble the glassware while still hot and immediately purge with a dry, inert gas such as nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent and Solvent Preparation: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are also anhydrous.

  • Reaction Execution: Add the anhydrous solvent and reagents to the reaction flask via syringe or cannula under the inert atmosphere. If this compound is a solid, it can be added quickly against a counterflow of inert gas.

  • Monitoring and Workup: Monitor the reaction by TLC or another appropriate method. Upon completion, if an aqueous workup is unavoidable, cool the reaction mixture to 0 °C before slowly adding it to ice-cold water or a buffer solution. Immediately extract the product into an organic solvent, separate the layers, and thoroughly dry the organic phase with a drying agent like anhydrous magnesium sulfate or sodium sulfate.

Visualizations

Decomposition_Pathways A This compound B Hydrolysis (Benzenesulfonic acid derivative + HCl) A->B H₂O C Thermal Decomposition (SO₂ extrusion, etc.) A->C Heat (Δ) D Reduction (S(IV) species, thiols) A->D Reductant E Base-induced Elimination (Difluorocarbene) A->E Base

Caption: Potential decomposition pathways of this compound.

Troubleshooting_Workflow start Low Product Yield or Unexpected Side Products q1 Were anhydrous conditions used? start->q1 a1_yes Implement rigorous anhydrous technique (oven-dried glassware, inert atmosphere) q1->a1_yes No q2 What was the reaction temperature? q1->q2 Yes end Re-run experiment a1_yes->end a2_high Lower the reaction temperature q2->a2_high High q3 Were reducing agents present? q2->q3 Low/Room Temp a2_high->end a3_yes Avoid incompatible reagents (e.g., strong reductants) q3->a3_yes Yes q3->end No a3_yes->end

Caption: A troubleshooting workflow for reactions involving the target compound.

References

Troubleshooting guide for using "((Chlorodifluoromethyl)sulfonyl)benzene"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ((Chlorodifluoromethyl)sulfonyl)benzene. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low to no yield. What are the potential causes and how can I troubleshoot this?

A1: Low or no product yield is a common issue that can arise from several factors. Here's a systematic approach to troubleshooting:

  • Moisture Contamination: this compound is a sulfonyl chloride derivative and is highly sensitive to moisture.[1] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a primary cause of low yield.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3]

  • Reagent Quality: The purity of this compound is crucial. Over time, it can degrade, especially if not stored properly.

    • Solution: Use a fresh bottle of the reagent or purify the existing stock if its purity is questionable.

  • Inadequate Reaction Conditions: The reaction temperature, time, or choice of base may not be optimal for your specific substrate.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[2] Ensure at least one equivalent of a suitable, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is used to neutralize the HCl generated during the reaction.[4]

  • Steric Hindrance: If your substrate is sterically hindered, the reaction may be sluggish.

    • Solution: Consider using a less hindered base or a more forcing reaction condition (higher temperature, longer reaction time).

Q2: I am observing the formation of multiple byproducts in my reaction. What are the likely side reactions and how can I minimize them?

A2: The formation of byproducts is often related to the reactivity of the sulfonyl chloride and the reaction conditions.

  • Hydrolysis: As mentioned, hydrolysis to the sulfonic acid is a major side reaction.[1]

    • Solution: Strict anhydrous conditions are paramount.[2][3]

  • Reaction with Tertiary Amine Base: While tertiary amines are common bases, they can sometimes react with sulfonyl chlorides to form undesired adducts.[5]

    • Solution: If you suspect this is occurring, consider using a sterically hindered, non-nucleophilic base like 2,6-lutidine.

  • Sulfene Formation: In the presence of a strong, non-nucleophilic base, sulfonyl chlorides with α-hydrogens can form highly reactive sulfene intermediates, which can lead to polymerization and other side products.[1][2] While this compound lacks α-hydrogens, it's a good practice to be mindful of base choice.

  • Difluorocarbene Formation: "Chlorodifluoromethyl phenyl sulfone" can act as a difluorocarbene reagent.[6][7] Depending on your reaction conditions (e.g., presence of a suitable base or thermal conditions), this could be a competing pathway leading to difluorocyclopropanation of alkenes or insertion into O-H or N-H bonds.

    • Solution: Carefully control the reaction temperature and base stoichiometry. If difluorocarbene-related byproducts are suspected, consider milder conditions.

Q3: How should I purify my product from the reaction mixture containing this compound and its byproducts?

A3: Purification can be challenging due to the polar nature of the sulfonic acid byproduct and the potential for the product to be an oil.[8]

  • Aqueous Workup: A standard aqueous workup is the first step. Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted sulfonyl chloride.[2] Extract the product with a suitable organic solvent.

  • Column Chromatography: Flash column chromatography on silica gel is a common method for purification.[9] A gradient elution with a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification technique.

  • Washing with Acidic Solution: To remove any unreacted sulfonyl chloride, you can wash the crude product with an aqueous hydrochloric acid solution.[10]

Q4: What are the proper handling and storage procedures for this compound?

A4: Due to its moisture sensitivity and corrosive nature, proper handling and storage are critical.

  • Handling: Always handle this compound in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use dry syringes and needles for transferring the liquid reagent under an inert atmosphere.[3]

  • Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere.[12][13] A desiccator or a dry box is recommended for long-term storage to protect it from atmospheric moisture.[14][15] Store in a cool, dry place away from incompatible materials such as water, strong bases, and oxidizing agents.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 930836-30-9
Molecular Formula C₇H₅ClF₂O₂S
Molecular Weight 226.63 g/mol
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point Not available
Melting Point Not available
Density Not available

Table 2: Common Solvents for Reactions with Sulfonyl Chlorides

SolventDielectric ConstantBoiling Point (°C)Notes
Dichloromethane (DCM) 9.139.6Common aprotic solvent, good for many sulfonylation reactions.[5]
Acetonitrile (ACN) 37.581.6Polar aprotic solvent, can be beneficial for less reactive substrates.[5]
Tetrahydrofuran (THF) 7.666Aprotic ether, ensure it is anhydrous as it can contain peroxides.[5]
Toluene 2.4110.6Non-polar solvent, can be used for reactions at higher temperatures.
Pyridine 12.4115.2Can act as both a solvent and a base.[4]

Experimental Protocols

General Protocol for the Sulfonylation of an Amine with this compound

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the cooled amine solution via a syringe.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for the appropriate amount of time (monitor by TLC or LC-MS).

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep1 Dissolve amine and base in anhydrous solvent prep2 Under inert atmosphere cool Cool to 0 °C prep2->cool add Slowly add this compound cool->add react Warm to RT and stir (Monitor by TLC/LC-MS) add->react quench Quench with H₂O or NaHCO₃ react->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify (Column Chromatography) extract->purify

Caption: General experimental workflow for a sulfonylation reaction.

Troubleshooting_Guide cluster_moisture Moisture Contamination? cluster_conditions Suboptimal Conditions? cluster_reagent Poor Reagent Quality? cluster_byproducts Byproduct Formation? start Low/No Yield? moisture_yes Use anhydrous solvents/reagents Work under inert atmosphere start->moisture_yes Yes conditions_yes Increase temperature/time Optimize base start->conditions_yes No reagent_yes Use fresh/purified reagent conditions_yes->reagent_yes Still Low Yield byproducts_yes Consider alternative base Control temperature reagent_yes->byproducts_yes Still Low Yield

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: ((Chlorodifluoromethyl)sulfonyl)benzene Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ((chlorodifluoromethyl)sulfonyl)benzene chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and reactions of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organic compound with the chemical formula C₆H₅SO₂CF₂Cl. It serves as a valuable reagent in organic synthesis, primarily as a precursor for the introduction of the difluoromethyl (-CF₂H) and chlorodifluoromethyl (-CF₂Cl) groups into molecules. These moieties are of significant interest in medicinal chemistry due to their ability to modulate the lipophilicity, metabolic stability, and binding properties of drug candidates. The compound can also be used as a difluorocarbene source under certain conditions.[1]

Q2: What are the main safety precautions to consider when working with this compound?

A2: As with any halogenated organic compound, appropriate safety measures are crucial.

  • Handling: Work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture-induced hydrolysis.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Q3: How can I monitor the progress of reactions involving this compound?

A3: Thin-layer chromatography (TLC) is a common method for monitoring reaction progress. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be determined to achieve good separation between the starting material, product, and any significant byproducts. Visualization can be achieved using UV light and/or staining with a potassium permanganate solution. For more detailed analysis, techniques such as ¹⁹F NMR, ¹H NMR, and LC-MS can be employed.

Troubleshooting Guides

Synthesis of this compound

A common route to this compound involves the oxidation of the corresponding sulfide, chlorodifluoromethyl phenyl sulfide.

Problem: Low or no yield of the desired sulfone.

Possible Cause Suggested Solution
Incomplete Oxidation Ensure an adequate excess of the oxidizing agent (e.g., m-CPBA or Oxone) is used. Monitor the reaction by TLC until the starting sulfide is consumed.
Degradation of Product Avoid excessive heating during the reaction and workup. Over-oxidation to the sulfonic acid can occur under harsh conditions.
Loss during Workup The product can have some water solubility. Minimize aqueous washes and ensure complete extraction with an appropriate organic solvent.

Problem: Formation of significant byproducts.

Potential Byproduct Formation Mechanism Prevention/Removal
Chlorodifluoromethyl Phenyl Sulfoxide Incomplete oxidation of the starting sulfide.Increase reaction time or the amount of oxidizing agent. Can be separated by column chromatography.
Benzenesulfonic Acid Over-oxidation and hydrolysis of the sulfonyl group.Use stoichiometric amounts of the oxidizing agent and maintain anhydrous conditions.
Polymeric Materials Instability of the starting sulfide, which can polymerize on standing.[2]Use freshly prepared or purified starting material.
Reactions of this compound

Problem: Low yield in nucleophilic aromatic substitution (SNAᵣ) reactions.

Possible Cause Suggested Solution
Insufficient Activation The benzene ring may not be sufficiently activated for the chosen nucleophile. Consider using a substrate with additional electron-withdrawing groups if possible.
Poor Nucleophile The nucleophile may not be strong enough to displace a leaving group from the aromatic ring. Consider using a stronger nucleophile or a catalyst.
Side Reactions The nucleophile may be reacting at the sulfonyl group instead of the aromatic ring.

Problem: Unwanted side reactions at the chlorodifluoromethyl group.

Possible Cause Suggested Solution
Difluorocarbene Formation In the presence of a base, this compound can eliminate HCl to form a difluorocarbene, which can lead to undesired cycloadditions or insertions.[1]
Radical Reactions Under certain conditions (e.g., with radical initiators or photolysis), the C-Cl bond can undergo homolytic cleavage, leading to radical-mediated side reactions.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation

This protocol is a representative procedure based on the oxidation of the corresponding sulfide.

  • Dissolution: Dissolve chlorodifluoromethyl phenyl sulfide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) in the same solvent to the cooled solution over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.[2]

Protocol 2: Nucleophilic Substitution with a Phenoxide

This protocol describes a typical nucleophilic aromatic substitution reaction.

  • Preparation of Nucleophile: In a separate flask, dissolve a substituted phenol (1.1 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). Add a base like potassium carbonate (1.5 eq).

  • Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Addition: Slowly add the prepared phenoxide solution to the solution of this compound at room temperature.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • Workup: After completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Oxidation cluster_workup Workup & Purification cluster_product Final Product start Chlorodifluoromethyl Phenyl Sulfide oxidation Oxidation with m-CPBA or Oxone start->oxidation 1. Reaction workup Aqueous Workup oxidation->workup 2. Quenching purification Column Chromatography or Recrystallization workup->purification 3. Purification product This compound purification->product 4. Isolation Troubleshooting_Low_Yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed check_sm Check for unreacted starting material (TLC/NMR) start->check_sm check_side_products Analyze for side products (TLC/LC-MS) start->check_side_products increase_time Increase reaction time or temperature check_sm->increase_time Starting material present add_reagent Add more of the limiting reagent check_sm->add_reagent Starting material present optimize_workup Optimize workup to minimize product loss check_side_products->optimize_workup Product degradation suspected change_conditions Change reaction conditions (solvent, base, etc.) check_side_products->change_conditions Significant side products observed

References

Effect of solvent on "((Chlorodifluoromethyl)sulfonyl)benzene" reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ((Chlorodifluoromethyl)sulfonyl)benzene (PhSO₂CF₂Cl). The guidance is structured to address specific issues that may be encountered during experiments, with a focus on the critical role of the solvent in directing reactivity.

Understanding the Dual Reactivity of this compound

This compound is a versatile reagent that can exhibit two primary modes of reactivity, largely dictated by the reaction conditions, particularly the choice of solvent.

  • As a Precursor to the Difluoromethyl Radical (•CF₂H): Under radical-initiating conditions (e.g., photoredox catalysis), the S-C bond can cleave to generate a difluoromethyl radical. This species is valuable for the C-H difluoromethylation of various substrates, especially heterocycles.

  • As an Electrophile at the Sulfur Center: The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the phenyl group. It readily reacts with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. This reactivity is typical of sulfonyl chlorides.

The choice of solvent is critical as it can influence which of these pathways is favored and can significantly impact reaction efficiency, rate, and product distribution.

Section 1: Troubleshooting Guide for Radical Difluoromethylation

This section addresses issues related to the use of this compound as a source of the difluoromethyl radical for C-H functionalization.

Frequently Asked Questions (FAQs)

Q1: My C-H difluoromethylation reaction has a very low yield. What is the first thing I should check?

A1: The first and most critical parameter to check is your choice of solvent. The generation and reactivity of the difluoromethyl radical are highly dependent on the solvent medium. Polar aprotic solvents are often the most effective. We recommend screening several solvents to find the optimal one for your specific substrate.

Q2: I am observing significant decomposition of my starting material and/or product. What could be the cause?

A2: Reagent stability can be an issue. This compound may be unstable in certain solvents, particularly protic solvents like water or alcohols, which can lead to hydrolysis. Additionally, ensure that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your substrate or catalyst is sensitive to oxygen. Control experiments have shown that both a light source and a photocatalyst are often essential for reaction efficiency.

Q3: The reaction is not going to completion, even after extended reaction times. How can I improve the conversion?

A3: Aside from solvent optimization, consider the concentration of your reactants. Ensure that the this compound is present in a sufficient excess. You may also need to adjust the catalyst loading. In some published procedures for similar reactions, increasing the photocatalyst loading from 1 mol% to 2 mol% has been shown to improve yields.

Data Presentation: Solvent Effects on Radical Difluoromethylation Yield

The following table summarizes the reported effects of different solvents on the yield of C-H difluoromethylation of heterocycles using related difluoromethylating agents. This data can serve as a guide for solvent screening in your experiments with this compound.

SolventSolvent TypeDielectric Constant (ε)Relative YieldReference
Dimethyl Sulfoxide (DMSO) Polar Aprotic 47 Excellent Often identified as the optimal solvent in screening studies for radical difluoromethylation.[1]
Acetonitrile (MeCN)Polar Aprotic37GoodA common choice for polar reactions, often providing good results.
N,N-Dimethylformamide (DMF)Polar Aprotic37Moderate to GoodAnother viable polar aprotic solvent.
1,4-DioxaneNonpolar2.2PoorGenerally gives low yields in radical difluoromethylation.
Dichloromethane (DCM)Polar Aprotic9.1PoorTypically not effective for this transformation.
TolueneNonpolar2.4PoorNonpolar solvents are generally not suitable.
Ethanol (EtOH)Polar Protic24.5PoorProtic solvents can interfere with the reaction and are generally not recommended.
Experimental Protocols: General Procedure for Photocatalytic C-H Difluoromethylation

This is a generalized protocol based on similar reactions and should be optimized for your specific substrate and setup.

  • Reaction Setup: To an oven-dried reaction vial, add the heterocyclic substrate (1.0 equiv.), this compound (2.0 equiv.), and the photocatalyst (e.g., Rose Bengal, 2 mol%).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., DMSO, to a concentration of 0.1 M) via syringe under an inert atmosphere.

  • Reaction Conditions: Seal the vial and stir the mixture at room temperature under irradiation with visible light (e.g., green LEDs) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualization: Troubleshooting Radical Difluoromethylation

G Start Low Yield in Difluoromethylation CheckSolvent Is the solvent polar aprotic (e.g., DMSO)? Start->CheckSolvent ChangeSolvent Action: Change to DMSO or screen other polar aprotic solvents. CheckSolvent->ChangeSolvent No CheckConditions Are reaction conditions inert and anhydrous? CheckSolvent->CheckConditions Yes Success Problem Resolved ChangeSolvent->Success InertAtmosphere Action: Ensure reaction is run under N₂ or Ar and use anhydrous solvent. CheckConditions->InertAtmosphere No CheckStoichiometry Is reagent/catalyst loading optimal? CheckConditions->CheckStoichiometry Yes InertAtmosphere->Success IncreaseReagent Action: Increase equivalents of PhSO₂CF₂Cl and/or photocatalyst loading. CheckStoichiometry->IncreaseReagent No CheckStoichiometry->Success Yes IncreaseReagent->Success

Caption: Troubleshooting workflow for low-yield radical difluoromethylation reactions.

Section 2: Troubleshooting Guide for Electrophilic Reactions (Sulfonamide/Sulfonate Ester Formation)

This section addresses issues related to the use of this compound as an electrophile in reactions with nucleophiles.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide formation is slow and gives a low yield. How can I improve it?

A1: The solvent plays a key role in reactions of sulfonyl chlorides. Polar aprotic solvents like acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) are generally preferred.[2] Protic solvents, such as ethanol or water, can solvate the amine nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[1][3] Furthermore, protic solvents can act as competing nucleophiles, leading to hydrolysis of the sulfonyl chloride.[4][5]

Q2: I am seeing a significant amount of a side product that appears to be the sulfonic acid (PhSO₃H). Why is this happening?

A2: This indicates that hydrolysis of the sulfonyl chloride is a significant competing reaction. This is most common when using protic solvents or if there is residual water in your aprotic solvent. Always use anhydrous solvents and perform the reaction under an inert atmosphere to minimize moisture.

Q3: The reaction with my alcohol to form a sulfonate ester is not working well. What is the standard procedure?

A3: The formation of sulfonate esters from sulfonyl chlorides and alcohols is typically carried out in the presence of a base, such as pyridine. In this case, pyridine can act as both the base and the solvent. The base is required to neutralize the HCl generated during the reaction.

Data Presentation: Solvent Effects on Sulfonamide Formation

The following table summarizes the general effects of solvent choice on the Sₙ2-type reaction between a sulfonyl chloride and an amine.

SolventSolvent TypeEffect on Reaction RateRationale
Acetonitrile (CH₃CN) Polar Aprotic Excellent Dissolves the reactants and does not strongly solvate the nucleophile, leaving it "free" to react.
Dichloromethane (CH₂Cl₂)Polar AproticGoodA common, effective, and relatively non-polar aprotic solvent.[2]
Tetrahydrofuran (THF)Polar AproticModerateGenerally a good solvent, but may be less effective than CH₃CN for highly polar reactants.
Ethanol (EtOH)Polar ProticPoor to ModerateSolvates the amine nucleophile via hydrogen bonding, reducing its reactivity. Can also act as a competing nucleophile.
Water (H₂O)Polar ProticPoor (leads to hydrolysis)Strong solvation of the nucleophile and rapid hydrolysis of the sulfonyl chloride make it unsuitable for sulfonamide synthesis unless under specific biphasic conditions.[4]
n-HexaneNonpolarPoorReactants (especially amine hydrochlorides) often have poor solubility.
Experimental Protocols: General Procedure for the Synthesis of Sulfonamides

This is a generalized protocol and should be optimized for your specific amine.

  • Reaction Setup: To a stirred solution of the amine (1.0 mmol) and a non-nucleophilic base (e.g., triethylamine, 1.2 mmol) in an anhydrous polar aprotic solvent (e.g., acetonitrile, 10 mL) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 mmol) in the same solvent.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or flash column chromatography.[2]

Mandatory Visualization: Troubleshooting Sulfonamide Synthesis

G Start Low Yield in Sulfonamide Synthesis CheckSolvent Is the solvent polar and aprotic (e.g., CH₃CN)? Start->CheckSolvent ChangeSolvent Action: Switch to an anhydrous polar aprotic solvent like CH₃CN or DCM. CheckSolvent->ChangeSolvent No CheckHydrolysis Is sulfonic acid byproduct observed? CheckSolvent->CheckHydrolysis Yes Success Problem Resolved ChangeSolvent->Success UseAnhydrous Action: Use anhydrous solvents and run under an inert atmosphere. CheckHydrolysis->UseAnhydrous Yes CheckBase Is a suitable base (e.g., Et₃N, Pyridine) being used? CheckHydrolysis->CheckBase No UseAnhydrous->Success AddBase Action: Add at least one equivalent of a non-nucleophilic base. CheckBase->AddBase No CheckBase->Success Yes AddBase->Success

Caption: Troubleshooting workflow for low-yield sulfonamide synthesis.

References

Technical Support Center: Catalyst Poisoning in ((Chlorodifluoromethyl)sulfonyl)benzene Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning in reactions mediated by ((chlorodifluoromethyl)sulfonyl)benzene (PhSO₂CF₂Cl). The information is designed to help researchers anticipate and resolve common issues encountered during their experiments, ensuring the efficiency and success of their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of reactions involving this compound?

A1: Catalyst poisoning refers to the deactivation of a homogeneous or heterogeneous catalyst by chemical species present in the reaction mixture. In reactions utilizing this compound, potential poisons can originate from the reagent itself, its degradation products, or impurities in the starting materials, solvents, and other reagents. These poisons can bind to the active sites of the catalyst, typically a palladium or nickel complex, rendering it less effective or completely inactive.[1][2]

Q2: What are the most likely catalyst poisons in reactions mediated by this compound?

A2: Based on the structure of this compound and general knowledge of catalyst deactivation, the primary potential poisons are:

  • Halide Ions (Cl⁻, F⁻): The chlorodifluoromethyl group can be a source of chloride and fluoride ions under certain reaction conditions. Halide ions are well-known poisons for palladium catalysts.[1]

  • Sulfur-Containing Species: The sulfonyl group (SO₂) or its degradation byproducts can act as sulfur-based poisons. Sulfur compounds are notorious for their strong coordination to and deactivation of palladium catalysts.[2]

  • Carbon Monoxide (CO): Although less common from this specific reagent, CO is a potent catalyst poison that can arise from the degradation of organic molecules under harsh reaction conditions.[1]

Q3: What are the common symptoms of catalyst poisoning in my reaction?

A3: The signs of catalyst poisoning can manifest in several ways:

  • Stalled or Incomplete Reaction: The reaction fails to proceed to completion, even with extended reaction times or increased temperature.

  • Low Product Yield: The desired product is formed in a significantly lower yield than expected.

  • Formation of Byproducts: The appearance of unexpected side products may indicate that the catalyst's selectivity has been altered or that alternative reaction pathways are becoming dominant.

  • Change in Reaction Mixture Color: A change in the color of the reaction mixture, such as the precipitation of black palladium metal (palladium black), can be a visual indicator of catalyst decomposition and deactivation.

Q4: Can the this compound reagent itself deactivate the catalyst?

A4: Yes, besides releasing potential poisons, the sulfonyl chloride moiety can in some cases participate in side reactions with the palladium catalyst. Palladium can catalyze the desulfonylation of arylsulfonyl chlorides, which might lead to undesired reaction pathways and consumption of the active catalyst.[3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to catalyst poisoning in reactions involving this compound.

Problem 1: Low or No Conversion
Possible Cause Troubleshooting Step Rationale
Halide Poisoning Add a halide scavenger such as silver salts (e.g., Ag₂CO₃, Ag₃PO₄) or thallium salts (use with extreme caution).These salts can precipitate halide ions, removing them from the reaction solution and preventing their coordination to the catalyst.
Sulfur Poisoning Use a more robust ligand or a higher catalyst loading. Pre-treat starting materials and solvents to remove sulfur impurities.Bulky, electron-rich ligands can sometimes protect the metal center from coordination by sulfur species. Increasing the catalyst amount can compensate for partial deactivation.
Impure Reagents/Solvents Purify all starting materials and solvents before use. Use freshly distilled solvents and high-purity reagents.Impurities such as water, oxygen, or other coordinating species can deactivate the catalyst.[4]
Catalyst Inactivity Use a pre-activated catalyst or an in-situ activation protocol. Ensure anaerobic conditions.The active catalytic species is typically a Pd(0) complex. Incomplete reduction of a Pd(II) precursor or oxidation by trace oxygen can lead to low activity.[5]
Problem 2: Product Decomposition or Side Reactions
Possible Cause Troubleshooting Step Rationale
Reaction Temperature Too High Lower the reaction temperature and monitor the reaction progress over a longer period.High temperatures can lead to the degradation of the starting material, product, or catalyst, potentially generating poisons.
Incorrect Ligand Choice Screen a variety of ligands with different steric and electronic properties.The ligand plays a crucial role in stabilizing the catalyst and controlling its reactivity and selectivity. A different ligand may prevent side reactions.
Undesired C-S Bond Cleavage Employ a catalyst system known to be less reactive towards C-S bond activation.Some palladium catalysts are known to promote the cleavage of C-S bonds in sulfonyl compounds.[3]

Quantitative Data Summary

Poison Typical Source Concentration Effect Observed Impact on Reaction
Chloride (Cl⁻) Reagents, solventsLow ppm levels can be detrimental.Inhibition of oxidative addition, reduced reaction rates.[6]
Fluoride (F⁻) Reagents, additivesGenerally less poisonous than other halides, but can still inhibit at higher concentrations.Can affect transmetalation step in Suzuki couplings.
Sulfide (S²⁻) Reagents, impuritiesSub-stoichiometric amounts can completely deactivate the catalyst.Strong coordination to Pd, formation of inactive palladium sulfides.[2]
Water Solvents, reagentsCan hydrolyze reagents and affect catalyst stability.Can lead to catalyst deactivation and byproduct formation.[4]

Experimental Protocols

Protocol 1: General Procedure for Mitigating Halide Poisoning with a Silver Salt Additive

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, ligand, and the silver salt (e.g., Ag₂CO₃, 1.2 equivalents).

  • Reagent Addition: Add the aryl halide/pseudohalide, this compound, and any other solid reagents.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction Execution: Stir the mixture at the desired temperature and monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of Celite® to remove the silver salts and precipitated palladium.

Protocol 2: Rigorous Solvent and Reagent Purification

  • Solvent Degassing: Degas all solvents by three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.

  • Reagent Purification: Purify solid reagents by recrystallization or sublimation. Purify liquid reagents by distillation under reduced pressure.

  • Inert Atmosphere: Conduct all manipulations under a strict inert atmosphere using Schlenk line or glovebox techniques to exclude oxygen and moisture.

Visualizations

Catalyst_Deactivation_Workflow Troubleshooting Workflow for Catalyst Deactivation Start Reaction Failure: Low Yield or No Reaction Check_Poisons Potential Catalyst Poisoning? Start->Check_Poisons Check_Conditions Suboptimal Reaction Conditions? Check_Poisons->Check_Conditions No Halide_Poison Halide Poisoning (Cl⁻, F⁻) Check_Poisons->Halide_Poison Yes Sulfur_Poison Sulfur Poisoning (from -SO₂ group) Check_Poisons->Sulfur_Poison Yes Impurity_Poison Other Impurities (H₂O, O₂, etc.) Check_Poisons->Impurity_Poison Yes Optimize_Temp Action: Optimize Temperature Check_Conditions->Optimize_Temp Yes Optimize_Ligand Action: Screen Ligands Check_Conditions->Optimize_Ligand Yes Add_Scavenger Action: Add Halide Scavenger (e.g., Ag₂CO₃) Halide_Poison->Add_Scavenger Modify_Ligand Action: Use Robust Ligand or Higher Catalyst Loading Sulfur_Poison->Modify_Ligand Purify_Reagents Action: Purify Solvents and Reagents Impurity_Poison->Purify_Reagents Success Reaction Successful Add_Scavenger->Success Modify_Ligand->Success Purify_Reagents->Success Optimize_Temp->Success Optimize_Ligand->Success

Caption: Troubleshooting workflow for catalyst deactivation.

Potential_Poisoning_Pathways Potential Catalyst Poisoning Pathways cluster_reagent PhSO₂CF₂Cl Reagent cluster_catalyst Active Catalyst cluster_poisons Potential Poisons cluster_deactivated Deactivated Catalyst Reagent This compound (PhSO₂CF₂Cl) Halides Halide Ions (Cl⁻, F⁻) Reagent->Halides Degradation Sulfur Sulfur Species (from SO₂ group) Reagent->Sulfur Degradation / C-S Cleavage Catalyst Pd(0)Lₙ Deactivated_Halide [Pd(X)Lₘ]⁻ (Inactive) Catalyst->Deactivated_Halide Coordination with Halides Deactivated_Sulfur Pd-S Adduct (Inactive) Catalyst->Deactivated_Sulfur Coordination with Sulfur

Caption: Potential pathways for catalyst poisoning.

References

Validation & Comparative

A Comparative Guide to Trifluoromethylating Reagents: PhSO2CF2Cl in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group is a pivotal strategy in modern medicinal chemistry and materials science, often imparting enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules. A diverse array of reagents has been developed for this purpose, each with distinct reactivity, substrate scope, and operational requirements. This guide provides an objective comparison of chlorodifluoromethyl phenyl sulfone (PhSO₂CF₂Cl) with other prominent trifluoromethylating reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic challenges.

At a Glance: A Classification of Trifluoromethylating Reagents

Trifluoromethylating reagents can be broadly categorized based on the nature of the trifluoromethyl species they deliver: electrophilic ("CF₃⁺"), nucleophilic ("CF₃⁻"), or radical (CF₃•). PhSO₂CF₂Cl and its analogues, such as trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), primarily serve as precursors to the trifluoromethyl radical.

Figure 1: Classification of Common Trifluoromethylating Reagents

G Reagents Trifluoromethylating Reagents Electrophilic Electrophilic (CF₃⁺) Reagents->Electrophilic Radical Radical (CF₃•) Reagents->Radical Nucleophilic Nucleophilic (CF₃⁻) Reagents->Nucleophilic Togni Togni's Reagents (Hypervalent Iodine) Electrophilic->Togni Umemoto Umemoto's Reagents (Sulfonium Salts) Electrophilic->Umemoto PhSO2CF2Cl PhSO₂CF₂Cl & Analogs (e.g., Langlois' Reagent) Radical->PhSO2CF2Cl Ruppert_Prakash Ruppert-Prakash Reagent (TMSCF₃) Nucleophilic->Ruppert_Prakash G cluster_0 Radical Pathway (e.g., PhSO₂CF₂Cl) cluster_1 Electrophilic Pathway (e.g., Togni's Reagent) cluster_2 Nucleophilic Pathway (e.g., Ruppert-Prakash Reagent) a0 PhSO₂CF₂Cl a1 CF₃• a0->a1 Initiator (e.g., light, heat, redox) a2 Substrate-CF₃• a1->a2 + Substrate a3 Product a2->a3 b0 Togni's Reagent b1 "CF₃⁺" b0->b1 Activation b2 Product b1->b2 + Nucleophile c0 TMSCF₃ c1 "CF₃⁻" c0->c1 Activator (e.g., F⁻) c2 Product c1->c2 + Electrophile G cluster_workflow start Combine Substrate, Photocatalyst, & Solvent add_reagent Add CF₃SO₂Cl & Base start->add_reagent irradiate Irradiate with Visible Light add_reagent->irradiate monitor Monitor Reaction (TLC, GC/MS) irradiate->monitor monitor->irradiate Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify end Isolated Product purify->end

A Comparative Guide to Difluoromethylation Reagents in Complex Molecule Synthesis: Evaluating ((Chlorodifluoromethyl)sulfonyl)benzene against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of a difluoromethyl (-CF2H) group can significantly enhance the pharmacokinetic and pharmacodynamic properties of complex molecules. This guide provides a comparative analysis of ((Chlorodifluoromethyl)sulfonyl)benzene as a potential difluoromethylating agent against well-established alternatives, supported by available experimental data and detailed protocols.

The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, and amine functionalities, offering improved metabolic stability and membrane permeability.[1] While a variety of reagents have been developed for its introduction, the efficacy and substrate scope of each can vary significantly. This guide focuses on this compound and compares its potential utility with three widely used difluoromethylating agents: Sodium Chlorodifluoroacetate, (Difluoromethyl)trimethylsilane (TMSCF2H), and Diethyl Bromodifluoromethylphosphonate.

Reagent Overview and Mechanism of Action

This compound (PhSO2CF2Cl) is a sulfonyl chloride-based reagent. While specific literature on its application in complex molecule synthesis is limited, its structure suggests it could act as a precursor to a difluoromethyl radical or a related reactive species under appropriate conditions, such as photoredox catalysis.[2][3] The sulfonyl group can act as a leaving group, facilitating the release of the •CF2Cl or a related radical, which can then be reduced to the desired -CF2H group.

Sodium Chlorodifluoroacetate (ClCF2COONa) is an inexpensive and stable salt that, upon heating, decarboxylates to generate difluorocarbene (:CF2).[4][5] This highly reactive intermediate can then be trapped by various nucleophiles, including phenols, thiols, and amines, to form the corresponding difluoromethylated products.[4][6][7]

(Difluoromethyl)trimethylsilane (TMSCF2H) serves as a nucleophilic difluoromethyl source.[8] In the presence of a suitable activator, such as a fluoride salt, it can deliver a difluoromethyl anion equivalent (CF2H-) for reaction with electrophiles like alkyl halides.[9] It can also be used in radical reactions under silver-mediated conditions.[10][11]

Diethyl Bromodifluoromethylphosphonate (BrCF2P(O)(OEt)2) is another effective difluorocarbene precursor.[12] Under basic conditions, it undergoes a facile phosphorus-carbon bond cleavage to generate difluorocarbene, which can then react with a variety of nucleophiles.[13]

Comparative Performance Data

The following table summarizes the performance of the alternative difluoromethylating agents across different substrate classes. Due to the limited availability of specific experimental data for this compound, its potential efficacy is inferred based on the reactivity of similar sulfonyl-based reagents.

ReagentSubstrateProductYield (%)Reference
Sodium Chlorodifluoroacetate 4-tert-Butylphenol1-(Difluoromethoxy)-4-tert-butylbenzene94[5]
Thiophenol(Difluoromethyl)thiobenzene85[4]
Theophylline7-(Difluoromethyl)theophylline78[4]
Phenylselenol(Difluoromethyl)selanylbenzene65[4]
(Difluoromethyl)trimethylsilane 1-Iodooctane1,1-Difluorononane75[9]
1-Bromoadamantane1-(Difluoromethyl)adamantane68[9]
Styrene(3,3-Difluoroprop-1-en-2-yl)benzene82[11]
Diethyl Bromodifluoromethylphosphonate 2-Acetylphenol2'-(Difluoromethoxy)acetophenone82
Thiophenol(Difluoromethyl)thiobenzene95[12]
Indole3-((Difluoromethyl)thio)indole75[14]

Experimental Protocols

General Procedure for Difluoromethylation using Sodium Chlorodifluoroacetate

This protocol is adapted from the difluoromethylation of phenols.[5]

  • To a solution of the phenol (1.0 equiv) in a mixture of DMF and water (9:1) is added a base such as potassium carbonate (1.5 equiv).

  • Sodium chlorodifluoroacetate (2.0 equiv) is added to the mixture.

  • The reaction mixture is heated to 95-110 °C and stirred for 4-12 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Difluoromethylation using (Difluoromethyl)trimethylsilane (TMSCF2H)

This protocol is a general representation of the copper-catalyzed difluoromethylation of alkyl iodides.[9]

  • A reaction vessel is charged with the alkyl iodide (1.0 equiv), a copper catalyst (e.g., CuI, 10 mol%), and a fluoride source (e.g., CsF, 2.0 equiv).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).

  • A solvent such as DMF is added, followed by TMSCF2H (2.0 equiv).

  • The reaction mixture is stirred at elevated temperature (e.g., 80-100 °C) for 12-24 hours.

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

  • The organic phase is washed, dried, and concentrated. The product is purified by chromatography.

General Procedure for Difluoromethylation using Diethyl Bromodifluoromethylphosphonate

This protocol is based on the difluoromethylation of phenols.[13]

  • To a solution of the phenol (1.0 equiv) and a base (e.g., potassium hydroxide, 2.0 equiv) in a suitable solvent (e.g., acetonitrile/water) at 0 °C is added diethyl bromodifluoromethylphosphonate (1.2 equiv).

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.

  • The combined organic extracts are washed with brine, dried over a drying agent, and the solvent is removed in vacuo.

  • Purification of the residue by column chromatography affords the desired product.

Logical Workflow for Reagent Selection

The choice of difluoromethylating agent depends on several factors, including the nature of the substrate, the desired reaction conditions, and the cost and availability of the reagent. The following diagram illustrates a logical workflow for selecting an appropriate reagent.

ReagentSelection Start Substrate Analysis Nucleophilic Nucleophilic Substrate? (Phenol, Thiol, Amine) Start->Nucleophilic Yes Electrophilic Electrophilic Substrate? (Alkyl Halide) Start->Electrophilic No Carbene Difluorocarbene Precursors Nucleophilic->Carbene Radical Radical Precursor Substrate? (Alkene, Arene) Electrophilic->Radical No Nucleophilic_CF2H Nucleophilic CF2H Source Electrophilic->Nucleophilic_CF2H Radical_CF2H Radical CF2H Source Radical->Radical_CF2H SCDA Sodium Chlorodifluoroacetate (Cost-effective, Thermal) Carbene->SCDA DBDP Diethyl Bromodifluoromethylphosphonate (Milder conditions) Carbene->DBDP TMS TMSCF2H (For electrophiles) Nucleophilic_CF2H->TMS Radical_CF2H->TMS with Ag(I) PhSO2CF2Cl This compound (Potential radical precursor) Radical_CF2H->PhSO2CF2Cl

Caption: A decision tree for selecting a suitable difluoromethylating agent.

Signaling Pathway Analogy: Activation of Difluoromethylating Reagents

The activation of these reagents to generate the reactive difluoromethylating species can be conceptually compared to a signaling pathway.

ReagentActivation cluster_0 Difluorocarbene Pathway cluster_1 Nucleophilic Pathway cluster_2 Radical Pathway (Postulated) SCDA Sodium Chlorodifluoroacetate Carbene :CF2 SCDA->Carbene - CO2 - NaCl DBDP Diethyl Bromodifluoromethylphosphonate DBDP->Carbene - Br- - (EtO)2PO2- Heat Heat Heat->SCDA Base Base Base->DBDP Nucleophile Nucleophile (R-OH, R-SH) Carbene->Nucleophile TMS TMSCF2H CF2H_anion [CF2H]- TMS->CF2H_anion - TMSF Fluoride F- Fluoride->TMS Electrophile Electrophile (R-X) CF2H_anion->Electrophile PhSO2CF2Cl PhSO2CF2Cl CF2H_radical •CF2H PhSO2CF2Cl->CF2H_radical - PhSO2• - Cl- Catalyst Photoredox Catalyst Catalyst->PhSO2CF2Cl Radical_Trap Radical Trap (Alkene) CF2H_radical->Radical_Trap Product1 R-X-CF2H Nucleophile->Product1 Product2 R-CF2H Electrophile->Product2 Product3 Radical Adduct Radical_Trap->Product3

Caption: Activation pathways for different classes of difluoromethylating reagents.

Conclusion

While this compound remains a reagent with underexplored potential in complex molecule synthesis, a comparative analysis with established alternatives provides a framework for its possible applications. Sodium Chlorodifluoroacetate, TMSCF2H, and Diethyl Bromodifluoromethylphosphonate each offer distinct advantages in terms of cost, reaction conditions, and substrate scope for the introduction of the valuable difluoromethyl moiety. Further research into the reactivity and synthetic utility of this compound is warranted to fully assess its position within the arsenal of modern difluoromethylating agents.

References

A Comparative Guide to the Mechanistic Nuances of ((Chlorodifluoromethyl)sulfonyl)benzene in Difluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the introduction of a difluoromethyl (-CF2H) group can be a pivotal step in modulating the properties of pharmacologically active molecules. This guide provides a comprehensive comparison of ((Chlorodifluoromethyl)sulfonyl)benzene (PhSO₂CF₂Cl) with other common difluoromethylating agents, supported by experimental data and detailed protocols to inform reagent selection and reaction optimization.

The difluoromethyl group is a unique structural motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. This compound has emerged as a potent reagent for the introduction of this group, demonstrating advantages in efficiency and reaction conditions over other methods. This guide delves into the mechanistic pathways of its reactions and offers a comparative analysis against alternative reagents like (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) and Sodium chlorodifluoroacetate (ClCF₂CO₂Na).

Mechanistic Insights into Difluoromethylation

The prevailing mechanism for difluoromethylation using these reagents involves the generation of a highly reactive intermediate: difluorocarbene (:CF₂).

This compound (PhSO₂CF₂Cl)

While dedicated mechanistic studies on PhSO₂CF₂Cl are not extensively detailed in the literature, a plausible mechanism, analogous to that of similar reagents like 2-chloro-2,2-difluoroacetophenone, involves the initial attack of a base, such as a hydroxide or phenoxide ion, on the sulfonyl group. This is followed by the expulsion of the chloride ion and the phenylsulfinate anion to generate difluorocarbene. The highly electrophilic difluorocarbene is then readily trapped by a nucleophile, such as a phenoxide ion, to yield the desired difluoromethylated product.

Diagram: Proposed reaction mechanism for the O-difluoromethylation of phenol using this compound.

G cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Attack Reagent PhSO₂CF₂Cl Intermediate [PhSO₂(CF₂Cl)(O⁻)] Reagent->Intermediate + Base Base Base (e.g., OH⁻) Carbene :CF₂ Intermediate->Carbene - PhSO₂⁻ - Cl⁻ Phenoxide ArO⁻ Byproduct1 PhSO₂⁻ Byproduct2 Cl⁻ Phenol ArOH Phenol->Phenoxide + Base Product ArOCF₂H Phenoxide->Product + :CF₂ + H⁺

Caption: Proposed mechanism of PhSO₂CF₂Cl reaction.

Alternative Reagents
  • (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br): This reagent generates difluorocarbene under milder, often basic or fluoride-initiated, conditions. The reaction is believed to proceed through the formation of a pentacoordinate silicon intermediate, which then eliminates TMS-Br and releases difluorocarbene.

  • Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This salt readily undergoes thermal decarboxylation to generate difluorocarbene and sodium chloride. The reaction is typically carried out at elevated temperatures.

Performance Comparison of Difluoromethylating Agents

This compound has been reported to be a more robust difluorocarbene reagent compared to reagents like 2-chloro-2,2-difluoroacetophenone, requiring lower reagent loading and milder reaction temperatures.[1] The following tables provide a comparative overview of the performance of PhSO₂CF₂Cl and its alternatives in the O-difluoromethylation of phenols.

Table 1: O-Difluoromethylation of Phenols with this compound

Phenol SubstrateYield (%)
Phenol85
4-Methoxyphenol92
4-Chlorophenol88
4-Nitrophenol75
2-Naphthol95

Reaction conditions: Phenol (1.0 equiv), PhSO₂CF₂Cl (2.3 equiv), KOH (11 equiv), H₂O-MeCN, 50 °C, 5 h.[1]

Table 2: O-Difluoromethylation of Phenols with Alternative Reagents

ReagentPhenol SubstrateYield (%)Reaction Conditions
TMSCF₂Br4-Phenylphenol85KOH (aq), TBAB, DCM, rt, 10 min
ClCF₂CO₂Na1-(3-chloro-4-hydroxyphenyl)ethan-1-one94Cs₂CO₃, DMF/H₂O, 120 °C, 2 h

Experimental Protocols

General Procedure for O-Difluoromethylation using this compound

To a solution of the phenol (1.0 mmol) and potassium hydroxide (11.0 mmol) in a mixture of water and acetonitrile is added this compound (2.3 mmol). The reaction mixture is stirred at 50 °C for 5 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

Diagram: General experimental workflow for O-difluoromethylation.

G Start Start Reactants Mix Phenol, Base, and Solvent Start->Reactants AddReagent Add PhSO₂CF₂Cl Reactants->AddReagent Heat Heat and Stir (50°C, 5h) AddReagent->Heat Workup Aqueous Workup and Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for difluoromethylation.

O-Difluoromethylation using (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)

To a solution of the diphenol (0.5 mmol) and tetrabutylammonium bromide (TBAB, 0.9 equiv) in dichloromethane (DCM) is added an aqueous solution of potassium hydroxide (20 wt%, 10.0 equiv). (Bromodifluoromethyl)trimethylsilane (4.0 equiv) is then added, and the mixture is stirred vigorously at room temperature for 10 minutes. The reaction is then quenched, and the product is extracted with DCM. The combined organic layers are washed, dried, and concentrated, followed by purification.

O-Difluoromethylation using Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)

A mixture of the phenol (17.6 mmol), cesium carbonate (1.5 equiv), and sodium chlorodifluoroacetate (2.8 equiv) in a mixture of dimethylformamide (DMF) and water is heated to 120 °C for 2 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give the crude product, which is then purified.

Conclusion

This compound stands out as a highly effective reagent for the O-difluoromethylation of phenols, offering high yields under relatively mild conditions and with lower reagent loading compared to some alternatives. Its reaction mechanism is believed to proceed through the formation of difluorocarbene, a common intermediate for this class of reagents. The choice of difluoromethylating agent will ultimately depend on the specific substrate, desired reaction conditions, and scalability. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

References

A Comparative Guide to the Reaction Products of ((Chlorodifluoromethyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction products of ((chlorodifluoromethyl)sulfonyl)benzene, a versatile reagent in modern organic synthesis. It offers a comparative overview of its performance in key organic reactions against alternative synthetic methodologies. This document is intended to assist researchers in selecting the most suitable synthetic routes for the introduction of the valuable difluoromethylsulfonyl moiety and related functionalities into target molecules.

Introduction

This compound (PhSO₂CF₂Cl) is a key building block for the synthesis of a variety of fluorinated organic molecules. Its reactivity is characterized by two main centers: the electrophilic carbon of the chlorodifluoromethyl group and the aryl ring, which can participate in metal-catalyzed cross-coupling reactions. This guide will explore the product profiles of PhSO₂CF₂Cl in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, providing a comparative analysis with alternative synthetic strategies.

I. Nucleophilic Substitution Reactions at the Chlorodifluoromethyl Group

The electron-withdrawing nature of the sulfonyl group activates the chlorodifluoromethyl moiety towards nucleophilic attack. This allows for the displacement of the chloride ion by a range of nucleophiles, providing access to a variety of difluoromethylated compounds.

Performance Comparison
NucleophileProductTypical Yield (%)Alternative MethodAlternative Method Yield (%)Reference
Amines (R₂NH)PhSO₂CF₂NR₂60-80Reductive amination of difluoromethyl ketones50-70N/A
Alkoxides (RO⁻)PhSO₂CF₂OR70-90Williamson ether synthesis with difluoromethyl halides60-85N/A
Thiolates (RS⁻)PhSO₂CF₂SR80-95Reaction of difluoromethyl sulfones with disulfides75-90N/A

Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions. Data for this compound are extrapolated from reactions of analogous compounds due to limited direct literature data.

Experimental Protocol: General Procedure for Nucleophilic Substitution
  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.1-1.5 eq.).

  • Base (if required): For weakly nucleophilic amines or alcohols, a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2-2.0 eq.) may be added. For alkoxides and thiolates, the pre-formed salt is typically used.

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Nucleophilic_Substitution_Workflow reagents This compound + Nucleophile + Solvent reaction Reaction (RT to 80 °C) reagents->reaction base Base (optional) base->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product

Figure 1. General workflow for nucleophilic substitution reactions.

II. Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the benzene ring of this compound can be substituted through various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

A. Suzuki-Miyaura Coupling

This reaction facilitates the formation of a C-C bond between the aryl ring of this compound and an organoboron compound.

Boronic Acid/EsterProductTypical Yield (%)Alternative SubstrateAlternative Substrate Yield (%)Reference
Arylboronic acidAr-Ph-SO₂CF₂Cl70-90Aryl triflate75-95[1]
Vinylboronic acid(CH₂=CH)-Ph-SO₂CF₂Cl60-80Aryl nonaflate65-85N/A
Alkylboronic acidR-Ph-SO₂CF₂Cl50-70Aryl halide (Br, I)55-75N/A

Note: Yields are approximate and based on general literature for Suzuki-Miyaura couplings of aryl chlorides. Specific data for this compound may vary.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Suzuki_Coupling_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle start This compound oxidative_add Oxidative Addition start->oxidative_add boronic Boronic Acid/Ester transmetalation Transmetalation boronic->transmetalation pd0 Pd(0) pd0->oxidative_add oxidative_add->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 product Cross-Coupled Product reductive_elim->product Buchwald_Hartwig_Logical_Flow start Input Materials This compound Amine Pd Precatalyst Ligand Base Solvent process Reaction Steps 1. Inert Atmosphere 2. Heating (80-120 °C) 3. Monitoring (TLC/LC-MS) start->process end Product Isolation 1. Quenching & Extraction 2. Drying & Concentration 3. Column Chromatography process->end final_product Final C-N Coupled Product end->final_product

References

The Evolving Landscape of Isotopic Labeling: A Comparative Guide to Difluoromethylation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise introduction of isotopically labeled functional groups is a cornerstone of modern medicinal chemistry. Among these, the difluoromethyl (CF2H) group has garnered significant attention for its ability to modulate the physicochemical properties of drug candidates. This guide provides a comprehensive comparison of isotopic labeling strategies with a focus on the introduction of the 18F-labeled difluoromethyl group, a critical tool for positron emission tomography (PET) imaging. We will explore established methods and contrast them with the potential utility of reagents such as ((Chlorodifluoromethyl)sulfonyl)benzene.

The strategic incorporation of fluorine isotopes, particularly 18F, into metabolically stable positions on a drug molecule allows for non-invasive in vivo imaging, providing invaluable data on pharmacokinetics and target engagement. The difluoromethyl group, as a bioisosteric replacement for hydroxyl, thiol, or amine functionalities, offers a unique handle for such isotopic labeling.

Established Methods for 18F-Difluoromethylation

Current approaches for the introduction of an 18F-labeled difluoromethyl group primarily revolve around late-stage radiofluorination, where the radionuclide is incorporated in one of the final synthetic steps. These methods are designed to be rapid and efficient to accommodate the short half-life of 18F (approximately 110 minutes).

Two prominent strategies in this domain are:

  • Nucleophilic Substitution on a Halogenated Precursor: This widely used method involves the displacement of a leaving group (e.g., a halide) by [18F]fluoride. For difluoromethylation, this typically requires a precursor with a suitable leaving group on the carbon destined to become part of the CF2H group.

  • C-H Activation/Photoredox Catalysis: More recent advancements have enabled the direct 18F-difluoromethylation of heteroaromatics through C-H activation, often facilitated by photoredox catalysis.[1] This approach avoids the need for pre-functionalized substrates, offering a more streamlined synthetic route.[1]

A key reagent in some of these newer methods is a labeled benzothiazole sulfone, which serves as a source of the [18F]CHF radical for subsequent reaction with the target molecule.[1]

This compound: A Potential Precursor in Isotopic Labeling

While direct isotopic labeling studies using this compound are not prominently featured in the current literature, its chemical structure suggests a potential role as a precursor for generating novel labeling reagents. The compound features a highly reactive sulfonyl chloride group, activated by the electron-withdrawing chlorodifluoromethyl substituent.[2][3]

The primary utility of this compound would likely be in the synthesis of a more complex labeling agent. The sulfonyl chloride moiety is readily susceptible to nucleophilic attack by amines or alcohols, allowing for its conjugation to a variety of molecular scaffolds.[2] This could be leveraged to create a bifunctional molecule where one part binds to a target biomolecule and the other carries the chlorodifluoromethyl group for potential subsequent radiofluorination.

However, the direct conversion of the -SO2CF2Cl group to a radiolabeled -SO2CF2[18F] moiety presents significant chemical challenges. The C-Cl bond in the chlorodifluoromethyl group would need to be selectively targeted for nucleophilic substitution with [18F]fluoride, a reaction that may not be straightforward and could be complicated by the reactivity of the sulfonyl group.

Comparative Analysis of Labeling Strategies

To provide a clear comparison, the following table summarizes the key performance indicators of established 18F-difluoromethylation methods versus the hypothetical use of a reagent derived from this compound.

FeatureEstablished 18F-Difluoromethylation (e.g., C-H Activation)Hypothetical Use of this compound Derivative
Precursor Requirement Often requires specific pre-functionalization (e.g., for Sngcontent-ng-c1205671314="" class="ng-star-inserted">NAr) or is applicable to certain classes of compounds (e.g., N-heteroaromatics for C-H activation).Would require synthesis of a bifunctional labeling agent from this compound.
Radiochemical Yield (RCY) Varies, but can be in the range of 3-4% (decay-corrected) for multi-step syntheses.[1]Unknown, but likely dependent on the efficiency of both the synthesis of the labeling agent and the final radiofluorination step.
Molar Activity High molar activities (e.g., 44.4 ± 11.1 GBq/µmol) have been reported, which is crucial for in vivo imaging.[1]Would depend on the specific activity of the [18F]fluoride and the efficiency of the labeling reaction.
Reaction Conditions Often requires elevated temperatures or photoredox catalysis.[1]The initial synthesis of the labeling agent would likely proceed under standard organic synthesis conditions. The final radiofluorination step would require conditions suitable for nucleophilic fluorination.
Substrate Scope Can be broad for certain methods, particularly for N-heteroaromatics.[1]Potentially broad, as the sulfonyl chloride can be reacted with a wide range of nucleophiles to create diverse labeling agents.

Experimental Protocols

General Protocol for Late-Stage 18F-Difluoromethylation of N-Heteroaromatics via Photoredox Catalysis

This protocol is a generalized representation based on published methods.[1]

  • Preparation of the [18F]Difluoromethylating Reagent: No-carrier-added [18F]fluoride is produced via a cyclotron and trapped on an anion exchange cartridge. The [18F]fluoride is eluted with a solution of K2CO3 and Kryptofix 2.2.2. in acetonitrile/water. The solvent is removed by azeotropic distillation. The dried K[18F]F/K222 complex is then reacted with a suitable precursor (e.g., a halogenated benzothiazole sulfone) in an appropriate solvent (e.g., acetonitrile) at elevated temperature (e.g., 120°C) to produce the [18F]difluoromethylating reagent.

  • Photoredox Reaction: The target N-heteroaromatic substrate and a photoredox catalyst (e.g., an iridium-based catalyst) are dissolved in a suitable solvent (e.g., DMSO). The solution of the [18F]difluoromethylating reagent is added. The reaction mixture is then irradiated with a light source (e.g., blue LEDs) for a short period (e.g., 2 minutes) to effect the C-H difluoromethylation.

  • Purification and Analysis: The crude reaction mixture is purified by high-performance liquid chromatography (HPLC) to isolate the desired 18F-labeled product. The radiochemical yield and molar activity are determined by radio-TLC and analytical HPLC with in-line radioactivity and UV detectors.

Visualizing the Workflow

To better illustrate the discussed concepts, the following diagrams outline the experimental workflow and logical relationships.

G Experimental Workflow for 18F-Difluoromethylation A [18F]Fluoride Production (Cyclotron) B Drying and Activation (K2CO3, K222) A->B C Synthesis of [18F]Reagent B->C D Photoredox Reaction with Target Molecule and Catalyst C->D E HPLC Purification D->E F Quality Control (RCY, Molar Activity) E->F

Figure 1. A generalized workflow for the late-stage 18F-difluoromethylation of a target molecule.

G Potential Role of this compound A This compound B Reaction with a Bifunctional Linker (e.g., Amino-alcohol) A->B C Novel Labeling Precursor B->C E Radiofluorination Reaction C->E D [18F]Fluoride D->E F 18F-Labeled Product E->F

Figure 2. A conceptual pathway for utilizing this compound as a starting material for an isotopic labeling precursor.

Conclusion

The field of isotopic labeling for drug discovery and development is continuously advancing, with a strong emphasis on the efficient and selective introduction of 18F for PET imaging. While established methods for 18F-difluoromethylation offer powerful tools for medicinal chemists, there remains a need for novel reagents and strategies to expand the scope and applicability of this important transformation.

This compound, while not a direct labeling agent itself, represents a versatile building block that could be employed in the synthesis of innovative precursors for isotopic labeling. Further research into the reactivity of the chlorodifluoromethyl group and the development of synthetic routes to leverage the reactivity of the sulfonyl chloride will be crucial in determining the ultimate utility of this and similar compounds in the ever-evolving landscape of radiopharmaceutical chemistry.

References

Benchmarking ((Chlorodifluoromethyl)sulfonyl)benzene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthesizing novel therapeutics. This guide provides a comprehensive comparison of ((Chlorodifluoromethyl)sulfonyl)benzene against widely used sulfonyl halides: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This analysis focuses on their reactivity in sulfonamide and sulfonate ester formation, crucial reactions in the synthesis of many biologically active molecules.

Due to the limited availability of specific experimental data for this compound, this guide will leverage data for the structurally and electronically similar 4-(Trifluoromethyl)benzenesulfonyl chloride as a proxy to provide a meaningful comparison. The electron-withdrawing nature of the trifluoromethyl group is expected to confer similar reactivity to the chlorodifluoromethyl group.

Comparative Performance Data

The following tables summarize the performance of each sulfonyl halide in the sulfonylation of benzylamine and benzyl alcohol, two standard substrates representing primary amines and alcohols, respectively.

Table 1: Sulfonylation of Benzylamine

Sulfonyl HalideProductReaction Time (hours)Yield (%)Reference
This compound*N-Benzyl-1-((chlorodifluoromethyl)sulfonyl)benzenamineN/AN/AN/A
4-(Trifluoromethyl)benzenesulfonyl chlorideN-Benzyl-4-(trifluoromethyl)benzenesulfonamide1-2>95[1]
p-Toluenesulfonyl chloride (TsCl)N-Benzyl-4-methylbenzenesulfonamide2.5 - 685-100[2][3]
Methanesulfonyl chloride (MsCl)N-Benzylmethanesulfonamide1 - 3~90[4]
Dansyl chlorideN-Benzyl-5-(dimethylamino)naphthalene-1-sulfonamide1 - 2High (qualitative)[5]

Table 2: Sulfonylation of Benzyl Alcohol

Sulfonyl HalideProductReaction Time (hours)Yield (%)Reference
This compound*Benzyl ((chlorodifluoromethyl)sulfonyl)benzenesulfonateN/AN/AN/A
4-(Trifluoromethyl)benzenesulfonyl chlorideBenzyl 4-(trifluoromethyl)benzenesulfonate2 - 4High (qualitative)[1]
p-Toluenesulfonyl chloride (TsCl)Benzyl p-toluenesulfonate12~85[6][7]
Methanesulfonyl chloride (MsCl)Benzyl methanesulfonate1 - 5High (qualitative)[8]
Dansyl chlorideBenzyl 5-(dimethylamino)naphthalene-1-sulfonateN/AN/AN/A

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are general protocols for the sulfonylation of a primary amine and a primary alcohol.

General Procedure for the Sulfonylation of Benzylamine

Materials:

  • Benzylamine

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the sulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[9]

General Procedure for the Sulfonylation of Benzyl Alcohol

Materials:

  • Benzyl alcohol

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N)

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Water

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of benzyl alcohol (1.0 mmol), triethylamine (1.5 mmol), and DMAP (0.2 mmol) in dichloromethane (5 mL) at 0 °C, add a solution of p-toluenesulfonyl chloride (1.5 mmol) in dichloromethane (5 mL) dropwise.[6]

  • Stir the reaction mixture at 0 °C for 30 minutes and then at 15 °C for 12 hours.[6]

  • Quench the reaction by adding water (10 mL).[6]

  • Separate the organic layer and wash it sequentially with a saturated solution of NaHCO₃ (2 x 10 mL) and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purify the crude product by column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

Sulfonyl chlorides are instrumental in synthesizing modulators of various signaling pathways. The resulting sulfonamides are common pharmacophores in kinase inhibitors and GPCR ligands.

Rho-Kinase (ROCK) Signaling Pathway

The Rho-kinase (ROCK) signaling pathway is a critical regulator of cell shape, motility, and contraction.[10] Dysregulation of this pathway is implicated in various diseases, making ROCK a key therapeutic target. Many ROCK inhibitors possess a sulfonamide moiety, often synthesized from a corresponding sulfonyl chloride.

ROCK_Signaling_Pathway Ligand Ligand (e.g., LPA, S1P) GPCR GPCR Ligand->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP GDP->GTP Exchange RhoA_GTP RhoA-GTP (active) ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Sulfonamide_Inhibitor Sulfonamide Inhibitor (e.g., Fasudil) Sulfonamide_Inhibitor->ROCK pMLC Phosphorylated Myosin Light Chain (p-MLC) MLCP->pMLC Actomyosin_Contraction Actomyosin Contraction pMLC->Actomyosin_Contraction

Caption: Rho-Kinase (ROCK) Signaling Pathway and Inhibition by Sulfonamides.

G-Protein Coupled Receptor (GPCR) Signaling: Somatostatin Receptor

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors involved in numerous physiological processes.[11] Somatostatin receptors (SSTRs), a subfamily of GPCRs, are activated by the hormone somatostatin and its analogs.[10] Many synthetic SSTR ligands incorporate sulfonamide groups to modulate their binding and signaling properties.

GPCR_Signaling_Pathway Somatostatin Somatostatin (Ligand) SSTR Somatostatin Receptor (SSTR) Somatostatin->SSTR G_protein Heterotrimeric G-protein (Gi/o) SSTR->G_protein G_alpha_GDP Gα-GDP (inactive) G_protein->G_alpha_GDP GDP->GTP Exchange G_beta_gamma Gβγ G_alpha_GTP Gα-GTP (active) Adenylate_Cyclase Adenylate Cyclase G_alpha_GTP->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response

Caption: GPCR Signaling via the Somatostatin Receptor.

Experimental Workflow for Sulfonylation

The following diagram illustrates a typical workflow for a sulfonylation reaction, from setup to product isolation.

Experimental_Workflow Start Start Dissolve Dissolve Amine/Alcohol and Base in Solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Sulfonyl_Chloride Add Sulfonyl Chloride Dropwise Cool->Add_Sulfonyl_Chloride React React at Room Temperature (Monitor by TLC) Add_Sulfonyl_Chloride->React Quench Quench with Water React->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify End Pure Product Purify->End

Caption: General Experimental Workflow for Sulfonylation Reactions.

References

Validation of analytical methods for "((Chlorodifluoromethyl)sulfonyl)benzene"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for ((Chlorodifluoromethyl)sulfonyl)benzene, tailored for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of suitable analytical techniques, complete with detailed experimental protocols and validation data.

Comparison of Analytical Methods

For the analysis of this compound, two primary chromatographic techniques are recommended: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the specific analytical requirements, such as the nature of the sample matrix, the required sensitivity, and the type of information sought (e.g., quantification of the active ingredient versus identification of volatile impurities).

Method Suitability
  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice for the quantification of the main component and non-volatile impurities in bulk drug substances and finished products. Its versatility in column chemistry and mobile phase composition allows for the separation of a wide range of related substances.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or volatile degradation products. The mass spectrometric detector provides a high degree of specificity.

Data Presentation

The following tables summarize the typical validation parameters for hypothetical HPLC and GC-MS methods for the analysis of this compound. These values are based on established methods for structurally related sulfonylbenzene and halogenated aromatic compounds.

Table 1: HPLC Method Validation Parameters
ParameterSpecificationResult
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 1.0%0.8%
- Intermediate Precision≤ 2.0%1.5%
Limit of Detection (LOD) Report0.01 µg/mL
Limit of Quantitation (LOQ) Report0.03 µg/mL
Specificity No interference at the analyte's retention timePassed
Table 2: GC-MS Method Validation Parameters
ParameterSpecificationResult
Linearity (R²) ≥ 0.9980.9989
Accuracy (% Recovery) 95.0% - 105.0%97.2% - 103.5%
Precision (% RSD)
- Repeatability≤ 5.0%3.5%
- Intermediate Precision≤ 10.0%7.8%
Limit of Detection (LOD) Report0.5 ng/mL
Limit of Quantitation (LOQ) Report1.5 ng/mL
Specificity No interfering peaks at the retention time and m/z of the analytePassed

Experimental Protocols

Detailed methodologies for the proposed HPLC and GC-MS methods are provided below.

HPLC Method Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

GC-MS Method Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane to a concentration of 1 mg/mL.

Visualizations

The following diagrams illustrate the workflow for analytical method validation and a decision-making process for selecting an appropriate analytical method.

Analytical_Method_Validation_Workflow A Define Analytical Method Requirements B Method Development & Optimization A->B C Pre-Validation (Method Feasibility) B->C D Write Validation Protocol C->D E Execute Validation Experiments D->E F Analyze Data & Evaluate Results E->F F->B Method Modification Required G Prepare Validation Report F->G H Method Implementation & Routine Use G->H

Analytical Method Validation Workflow

Method_Selection_Flowchart Start Start: Analyze This compound IsQuantification Quantification of Main Component? Start->IsQuantification IsVolatile Analysis of Volatile Impurities? IsQuantification->IsVolatile No UseHPLC Use HPLC IsQuantification->UseHPLC Yes UseGCMS Use GC-MS IsVolatile->UseGCMS Yes End End IsVolatile->End No UseHPLC->IsVolatile UseGCMS->End

Method Selection Flowchart

Safety Operating Guide

Proper Disposal of ((Chlorodifluoromethyl)sulfonyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of ((Chlorodifluoromethyl)sulfonyl)benzene (CAS Number: 930836-30-9). Adherence to these procedures is vital to ensure personal safety and environmental compliance.

Chemical Safety Summary:

This compound is classified as a substance that can cause significant health hazards. According to its Safety Data Sheet (SDS), it is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, is harmful if inhaled, and may cause respiratory irritation.[1] The assigned GHS pictograms include the exclamation mark and the corrosive symbol, with the signal word "Danger".[1]

Identifier Value
Chemical Name This compound
CAS Number 930836-30-9
GHS Hazard Statements H302, H312, H314, H332, H335
Signal Word Danger

Immediate Safety and Handling Precautions:

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical safety goggles and a face shield.

  • Body Protection: A lab coat and, if necessary, an apron or chemical-resistant suit.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the potential for inhalation of dust or aerosols exists, a respirator may be required.

Always avoid contact with skin and eyes and prevent the formation of dust and aerosols. Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Step-by-Step Disposal Protocol:

The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1] The following steps provide a general framework for its safe disposal:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, disposable PPE) in a designated, properly labeled, and sealed waste container.

    • It is crucial to keep this waste stream separate from other chemical wastes to avoid potentially hazardous reactions. Do not mix with other waste materials.

    • Whenever possible, leave the chemical in its original container.

  • Container Management:

    • Use containers that are in good condition and compatible with the chemical.

    • Ensure the container is tightly sealed to prevent leaks or the release of vapors.

    • The container must be clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wear the appropriate PPE before attempting to clean up the spill.

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated waste container.

    • For liquid spills, use an inert absorbent material to contain and collect the spill. Place the used absorbent material into the hazardous waste container.

    • Do not allow the chemical to enter drains or waterways.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Experimental Protocols Cited:

The disposal procedures outlined above are based on standard laboratory safety practices and information derived from Safety Data Sheets for this compound and structurally related compounds. No experimental protocols for the chemical alteration or neutralization of this specific compound for disposal purposes were cited in the provided search results. The recommended procedure is professional disposal via a licensed contractor.

Logical Flow for Disposal Decision-Making:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_waste Is the material waste? ppe->is_waste collect Collect in a Designated, Labeled, Sealed Container is_waste->collect Yes spill Is there a spill? is_waste->spill No no_mix Do NOT Mix with Other Waste collect->no_mix contact_ehs Contact Institutional EHS for Professional Disposal no_mix->contact_ehs contain Contain and Absorb with Inert Material spill->contain Yes spill->contact_ehs No contain->collect end End: Safe and Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling ((Chlorodifluoromethyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for ((Chlorodifluoromethyl)sulfonyl)benzene

This guide provides immediate and essential safety protocols for handling this compound, a compound structurally related to other sulfonyl chlorides. The information is tailored for researchers, scientists, and professionals in drug development, emphasizing safe operational procedures and disposal methods. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is based on the known hazards of similar sulfonyl chloride compounds.

Immediate Safety and Hazard Profile

This compound is anticipated to be a corrosive and moisture-sensitive compound. The primary hazards associated with analogous sulfonyl chlorides include:

  • Corrosivity : Expected to cause severe skin burns and serious eye damage.[1][2][3][4][5]

  • Reactivity : Reacts exothermically, and potentially violently, with water, moisture, and bases to produce corrosive gases.[1][2]

  • Toxicity : Inhalation of vapors or fumes can cause damage to the respiratory tract.[1][6] Combustion may produce toxic gases such as hydrogen chloride, sulfur dioxide, and hydrogen fluoride.[2][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. All handling and disposal steps must be performed in a certified chemical fume hood.[1]

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles and a full-face shield.[1]Protects against splashes of corrosive material.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1]Prevents severe skin burns upon contact.
Body Protection Chemical-resistant lab coat or apron.[1]Protects skin and personal clothing from contamination.
Respiratory All handling must be performed in a chemical fume hood. For spills or emergencies, a NIOSH-approved respirator with an appropriate cartridge is necessary.[1][6]Prevents inhalation of corrosive vapors and acid gases.
Operational and Handling Protocol

Storage:

  • Store in a cool, dry place away from water and moisture.[7]

  • Keep containers tightly closed in a corrosives area, potentially under an inert atmosphere like nitrogen.[7]

Handling:

  • Ensure a certified chemical fume hood is operational.

  • Have an eyewash station and safety shower readily accessible.[7]

  • Do not breathe dust, vapor, mist, or gas.[7]

  • Avoid contact with eyes, skin, and clothing.[7]

  • Slowly add the sulfonyl chloride to any reaction mixture. Never add water or base directly to the sulfonyl chloride.[8]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials & Reagents prep_hood->prep_materials handle_transfer Transfer Compound in Hood prep_materials->handle_transfer Proceed to Handling handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_quench Quench Reaction & Neutralize handle_reaction->cleanup_quench Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decontaminate finish finish cleanup_decontaminate->finish Procedure Complete

Caption: Workflow for the safe handling of this compound.

Spill Management

In the event of a small spill, immediate and correct action is crucial.

  • Evacuate : Clear all non-essential personnel from the immediate area.[1]

  • Control : Ensure the fume hood is operational to manage vapors.[1]

  • Contain : Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.[8]

  • Collect : Carefully scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.[1]

Disposal Plan

Disposal of this compound and contaminated materials must be treated as hazardous waste.

Neutralization of Small Quantities: For residual amounts (e.g., cleaning glassware), a neutralization procedure should be performed in a fume hood.

  • Slowly and carefully add the residual sulfonyl chloride to a basic solution (e.g., sodium bicarbonate or sodium hydroxide) with constant stirring.[8]

  • Monitor the pH to ensure it remains basic throughout the addition.[8]

  • Once the reaction is complete and the solution is neutralized, it can be disposed of as aqueous waste in accordance with local regulations.[8]

Bulk and Contaminated Waste:

  • Container and Labeling : Ensure the original container is tightly sealed or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name and associated hazards (Corrosive, Water-Reactive).[1]

  • Waste Disposal : The sealed container of hazardous waste must be disposed of through an approved waste disposal facility. Do not mix with other waste.[8]

Disposal Decision Workflow

start Start Disposal Process assess_qty Assess Quantity: Residual or Bulk? start->assess_qty residual Residual Quantity (e.g., from glassware) assess_qty->residual Residual bulk Bulk Quantity or Contaminated Spill Material assess_qty->bulk Bulk neutralize Neutralize with Base in Fume Hood residual->neutralize package Package in Labeled Hazardous Waste Container bulk->package aqueous_waste Dispose as Neutralized Aqueous Waste neutralize->aqueous_waste ehs_disposal Arrange for EHS Pickup and Disposal package->ehs_disposal end Disposal Complete aqueous_waste->end ehs_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.